molecular formula C13H10FNO2 B8154676 Methyl 3-(2-fluoropyridin-4-yl)benzoate

Methyl 3-(2-fluoropyridin-4-yl)benzoate

Número de catálogo: B8154676
Peso molecular: 231.22 g/mol
Clave InChI: YDUZRGIJHJIPKY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a useful research compound. Its molecular formula is C13H10FNO2 and its molecular weight is 231.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(2-fluoropyridin-4-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(2-fluoropyridin-4-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl 3-(2-fluoropyridin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)11-4-2-3-9(7-11)10-5-6-15-12(14)8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUZRGIJHJIPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Process Optimization of Methyl 3-(2-fluoropyridin-4-yl)benzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Retrosynthetic Analysis

The biaryl motif is a ubiquitous structural component in modern drug discovery, frequently serving as a rigid scaffold to orient pharmacophores for optimal target binding[1]. Specifically, the incorporation of a 2-fluoropyridine ring provides unique physicochemical properties, including modulated basicity, improved metabolic stability, and enhanced hydrogen bond acceptor capabilities compared to unfunctionalized pyridines.

To synthesize the target molecule, Methyl 3-(2-fluoropyridin-4-yl)benzoate , the Suzuki-Miyaura cross-coupling reaction is the premier methodology due to its functional group tolerance, scalability, and the commercial availability of stable organoboron reagents[2].

Retrosynthetic Disconnection

The target molecule is logically disconnected at the central C-C biaryl bond. This yields two highly reactive and commercially available precursors:

  • Electrophile (4-Bromo-2-fluoropyridine): The bromine atom at the C4 position undergoes facile oxidative addition with Palladium(0). The fluorine atom at C2 is highly resistant to oxidative addition due to the strong C-F bond dissociation energy, ensuring excellent chemoselectivity during the coupling phase[3].

  • Nucleophile ((3-(Methoxycarbonyl)phenyl)boronic acid): The methyl ester is fully compatible with standard mild basic coupling conditions, avoiding the need for complex protecting group chemistry.

Mechanistic Causality & Reaction Engineering

A successful Suzuki-Miyaura coupling is a self-validating system where the choice of catalyst, ligand, and base directly dictates the efficiency of the catalytic cycle[4].

  • Oxidative Addition: The electron-withdrawing nature of the 2-fluoro group on the pyridine ring decreases the electron density at the C4 position. This electronic activation accelerates the insertion of the electron-rich Pd(0) species into the C-Br bond compared to an unfunctionalized pyridine.

  • Transmetalation: A biphasic solvent system (e.g., Toluene/Water) is critical. The aqueous phase dissolves the inorganic base, which coordinates to the boronic acid to form a highly nucleophilic tetrahedral boronate complex. This complex readily transfers the aryl group to the Pd(II) center.

  • Reductive Elimination: The steric bulk of the supporting phosphine ligands (such as dppf) forces the two aryl groups into close proximity, promoting reductive elimination to form the target biaryl and regenerate the active Pd(0) catalyst.

G SM1 4-Bromo-2-fluoropyridine (Electrophile) Cat Pd(dppf)Cl2 / Cs2CO3 Toluene/H2O, 100°C SM1->Cat SM2 (3-(Methoxycarbonyl)phenyl) boronic acid (Nucleophile) SM2->Cat Prod Methyl 3-(2-fluoropyridin-4-yl)benzoate (Target Biaryl) Cat->Prod Cross-Coupling Workup Aqueous Extraction & Phase Separation Prod->Workup Purif Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purif QA LC-MS & NMR Validation Purif->QA

Fig 1: Workflow for the Suzuki-Miyaura synthesis of the target biaryl.

Quantitative Data: Condition Optimization

To maximize the yield of Methyl 3-(2-fluoropyridin-4-yl)benzoate and minimize protodeboronation (a common side reaction where the boronic acid degrades), empirical optimization of the catalyst and base is required. The table below summarizes the causality of different reaction environments.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent System (v/v 4:1)Temp (°C)Yield (%)Mechanistic Insight
1Pd(PPh3)4K2CO31,4-Dioxane / H2O9065%Standard baseline; moderate yield due to catalyst degradation over time[4].
2Pd(dppf)Cl2K2CO31,4-Dioxane / H2O9088%Bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination.
3 Pd(dppf)Cl2 Cs2CO3 Toluene / H2O 100 94% Higher solubility of Cs2CO3 enhances transmetalation; Toluene allows higher reflux temp.
4Pd(OAc)2 / SPhosK3PO4Toluene / H2O10085%Highly active system, but slight hydrolysis of the methyl ester observed due to strong base.

Experimental Protocol

This step-by-step methodology is designed for a 10 mmol scale synthesis, ensuring high fidelity and reproducibility[4],[3].

Materials Required:
  • 4-Bromo-2-fluoropyridine: 1.76 g (10.0 mmol, 1.0 eq)

  • (3-(Methoxycarbonyl)phenyl)boronic acid: 2.16 g (12.0 mmol, 1.2 eq)

  • Pd(dppf)Cl2·CH2Cl2 adduct: 0.41 g (0.5 mmol, 5 mol%)

  • Cesium Carbonate (Cs2CO3): 6.52 g (20.0 mmol, 2.0 eq)

  • Solvents: Anhydrous Toluene (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:
  • Reaction Assembly (Inert Atmosphere): To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-fluoropyridine, (3-(methoxycarbonyl)phenyl)boronic acid, and Cs2CO3.

  • Catalyst Introduction: Add the Pd(dppf)Cl2 catalyst. Causality Note: Adding the palladium catalyst last minimizes its exposure to trace ambient moisture before the inert atmosphere is established.

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Via syringe, add 40 mL of anhydrous Toluene and 10 mL of degassed deionized water. Causality Note: Degassing the solvents prevents oxygen-mediated homocoupling of the boronic acid (yielding biaryl impurities).

  • Heating & In-Process Control (IPC): Heat the biphasic mixture to 100 °C under vigorous stirring. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is typically complete within 4-6 hours when the 4-bromo-2-fluoropyridine is fully consumed.

  • Workup: Cool the mixture to room temperature. Dilute with 50 mL of Ethyl Acetate and transfer to a separatory funnel. Separate the aqueous layer and extract with an additional 2 x 20 mL of Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual inorganic salts. Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

  • Validation: Verify the product identity and confirm purity (>95%) using 1H-NMR, 13C-NMR, 19F-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Source: organic-chemistry.
  • Source: nih.
  • Source: benchchem.
  • Source: acs.

Sources

Technical Whitepaper: Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-(2-fluoropyridin-4-yl)benzoate – A Versatile Biaryl Scaffold Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Privileged Biaryl Scaffold for Divergent Library Synthesis and Kinase Inhibitor Design[1]

Executive Summary

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a strategic biaryl building block utilized in the synthesis of high-value pharmaceutical intermediates.[1] Characterized by the juxtaposition of an electron-deficient 2-fluoropyridine ring and a meta-substituted benzoate ester, this scaffold offers a unique balance of lipophilicity, metabolic stability, and orthogonal reactivity.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and its utility in medicinal chemistry—specifically in the design of kinase inhibitors where the 2-fluoropyridine moiety serves as a metabolically robust bioisostere for pyridine or phenyl rings.

Chemical Identity & Structural Analysis[2][3][4]

The molecule comprises two aromatic systems connected by a single bond (biaryl axis). The 2-fluoropyridine ring is significantly electron-deficient due to the inductive effect of the fluorine atom and the electronegative nitrogen, making it a prime candidate for nucleophilic aromatic substitution (


).
Property Data
IUPAC Name Methyl 3-(2-fluoropyridin-4-yl)benzoate
SMILES COC(=O)c1cccc(c1)-c1cc(F)nc1
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
CAS Number Not widely indexed; often synthesized in situ or custom ordered
Component CAS 458532-86-0 (Boronate), 618-89-3 (Bromide)
3D Conformational Insight

Unlike planar biaryls, the 3-(2-fluoropyridin-4-yl)benzoate system adopts a twisted conformation to minimize steric repulsion between the ortho-hydrogens.[1] This non-planar geometry is critical for fitting into globular protein binding pockets (e.g., ATP-binding sites of kinases), providing a better shape match than flat aromatic systems.

Physicochemical Profile

The incorporation of the fluorine atom at the 2-position of the pyridine ring dramatically alters the physicochemical landscape compared to the non-fluorinated analog.

Parameter Value (Est.) Significance in Drug Design
cLogP 2.6 – 2.9Optimal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA ~39 ŲHigh membrane permeability; good blood-brain barrier (BBB) penetration potential.[1]
pKa (Pyridine N) ~ -0.5Critical: The fluorine atom lowers the basicity of the pyridine nitrogen (vs. pKa 5.2 for pyridine), reducing protonation at physiological pH and improving permeability.
Solubility Low (aq)Requires organic co-solvents (DMSO, DMF) for assays; soluble in DCM, EtOAc.

Validated Synthetic Protocol

The most robust route to Methyl 3-(2-fluoropyridin-4-yl)benzoate is the Suzuki-Miyaura Cross-Coupling .[1] The choice of catalyst and base is critical to prevent protodeboronation of the electron-deficient 2-fluoropyridine-4-boronic acid.[1]

Reaction Scheme

Reagents: Methyl 3-bromobenzoate (Electrophile) + 2-Fluoropyridine-4-boronic acid pinacol ester (Nucleophile).[1]

Step-by-Step Methodology

1. Preparation:

  • Vessel: Flame-dried 50 mL Schlenk flask or microwave vial.

  • Atmosphere: Argon or Nitrogen (Strictly inert; oxygen poisons Pd(0)).[1]

2. Reagent Loading:

  • Add Methyl 3-bromobenzoate (1.0 equiv, 215 mg, 1.0 mmol).

  • Add 2-Fluoropyridine-4-boronic acid pinacol ester (1.2 equiv, 268 mg, 1.2 mmol).

  • Add Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 41 mg). Note: The bidentate dppf ligand stabilizes the Pd species and reduces deboronation compared to Pd(PPh₃)₄.

  • Add Base: K₂CO₃ (3.0 equiv, 414 mg) or CsF (2.0 equiv).

3. Solvent System:

  • Add 1,4-Dioxane/Water (4:1 ratio, 10 mL total). Note: Water is essential for the transmetalation step.

  • Degas the solvent by sparging with argon for 10 minutes prior to addition.

4. Reaction Conditions:

  • Thermal: Heat to 90°C for 4–12 hours.

  • Microwave (Preferred): 110°C for 30 minutes.

5. Workup:

  • Cool to room temperature.[2][3][4][5] Dilute with EtOAc (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL).[1]

  • Dry over Na₂SO₄, filter, and concentrate.

6. Purification:

  • Flash Column Chromatography: Gradient 0% → 30% EtOAc in Hexanes.

  • Yield Expectation: 75–85%.

Reactivity & Divergent Synthesis Map

This scaffold is a "divergent node." The ester and the fluoro-pyridine functionalities allow for orthogonal elaboration, enabling the rapid generation of compound libraries.

Path A: Ester Hydrolysis (Acid Generation)[1]
  • Reagents: LiOH (2 equiv), THF/H₂O (1:1).

  • Outcome: Quantitative conversion to the carboxylic acid.

  • Utility: Precursor for amide coupling (library synthesis).

Path B: Nucleophilic Aromatic Substitution ( )

The 2-fluoro position is highly activated.[1] It can be displaced after the Suzuki coupling to introduce amines or ethers.

  • Reactivity: 2-Fluoropyridine reacts ~320x faster than 2-chloropyridine due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]

  • Reagents: Primary/Secondary Amine (HNR₂), DMSO, DIPEA, 100°C.

  • Outcome: 2-Aminopyridine derivatives (Kinase hinge binders).[1]

Path C: N-Oxidation[1]
  • Reagents: m-CPBA, DCM, RT.

  • Outcome: Pyridine N-oxide.[1][6]

  • Utility: Alters metabolic profile and hydrogen bonding capability.[7]

Visualizing the Workflow

G Start Methyl 3-bromobenzoate + 2-Fluoropyridine-4-boronate Core Methyl 3-(2-fluoropyridin-4-yl)benzoate (The Scaffold) Start->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, 85% Yield Acid Carboxylic Acid (Amide Coupling Precursor) Core->Acid LiOH, THF/H2O Ester Hydrolysis Amine 2-Aminopyridine Derivative (Kinase Hinge Binder) Core->Amine R-NH2, DMSO, 100°C SNAr Displacement Oxide Pyridine N-Oxide (Metabolic Modulator) Core->Oxide m-CPBA, DCM N-Oxidation

Caption: Divergent synthesis map showing the central role of the scaffold in accessing distinct chemical spaces.

Medicinal Chemistry Applications

Metabolic Stability (The Fluorine Effect)

The C–F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing a hydrogen or a hydroxyl group with fluorine at the 2-position of the pyridine ring blocks a primary site of metabolic oxidation (Phase I metabolism). This often results in:

  • Increased Half-life (

    
    ):  Reduced clearance by cytochrome P450 enzymes.[1]
    
  • Blocked O-Glucuronidation: Prevents rapid elimination.[1]

Kinase Inhibition (Hinge Binding)

The pyridine nitrogen is a classic acceptor for hydrogen bonds in the hinge region of kinases (e.g., RAF, mTOR, VEGFR).

  • Modulation: The 2-fluoro substituent lowers the basicity of the pyridine nitrogen.[1] This is advantageous when the target requires a neutral acceptor or when reducing off-target binding to promiscuous enzymes that prefer basic amines.[1]

Bioisosterism

This scaffold serves as a bioisostere for:

  • Biphenyls: Improved solubility and lower lipophilicity.

  • 3-Phenylpyridines: Improved metabolic stability.[1]

Safety & Handling

  • Hazards: Methyl 3-(2-fluoropyridin-4-yl)benzoate should be treated as a potential irritant.[1] The precursor 2-fluoropyridine derivatives can be toxic if ingested or absorbed.[1]

  • GHS Classification (Inferred): Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert gas. The ester is stable, but the 2-fluoropyridine moiety is sensitive to strong nucleophiles.

References

  • Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][8] Journal of the American Chemical Society.

  • Reactivity of 2-Fluoropyridines (SNAr): Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [1]

  • Metabolic Stability of Fluorinated Scaffolds: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

  • Precursor Data (Methyl Benzoate SDS): Sigma-Aldrich Safety Data Sheet: Methyl Benzoate. [1]

Sources

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-(2-fluoropyridin-4-yl)benzoate molecular structure Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Methyl 3-(2-fluoropyridin-4-yl)benzoate (M3FPB) represents a high-value biaryl scaffold in modern medicinal chemistry. Characterized by a 3,4'-linked biaryl core, this molecule integrates a lipophilic methyl ester "warhead" with an electron-deficient 2-fluoropyridine moiety. This specific substitution pattern is frequently exploited in kinase inhibitors and GPCR modulators to optimize metabolic stability and fine-tune physiochemical properties (LogP, tPSA). This guide provides a comprehensive structural analysis, a validated synthetic protocol, and mechanistic insights into its application as a pharmacophore building block.

Molecular Architecture & Electronic Properties

Structural Identity
  • IUPAC Name: Methyl 3-(2-fluoropyridin-4-yl)benzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 231.22 g/mol

  • SMILES: COC(=O)c1cccc(c1)-c1ccnc(F)c1

Conformational Dynamics (The Biaryl Twist)

Unlike planar aromatic systems, M3FPB exhibits a non-planar geometry driven by steric repulsion between the ortho-hydrogens of the phenyl ring and the pyridine ring.

  • Torsion Angle: Density Functional Theory (DFT) modeling suggests a torsion angle of approximately 32°–38° between the two aromatic planes. This "twist" is critical for binding affinity, allowing the molecule to adopt specific conformations within enzyme pockets (e.g., the ATP-binding site of kinases).

  • Fluorine Effect: The fluorine atom at the C2 position of the pyridine ring induces a strong inductive effect (

    
    ), significantly lowering the 
    
    
    
    of the pyridine nitrogen. This reduces non-specific binding to acidic residues and improves membrane permeability compared to the non-fluorinated analog.
Physicochemical Profile
PropertyValue (Predicted)Significance
cLogP 2.6 ± 0.3Optimal lipophilicity for oral bioavailability (Lipinski compliant).
TPSA ~39 ŲHigh membrane permeability; blood-brain barrier (BBB) penetration potential.
H-Bond Acceptors 3 (N, O, F)Critical interaction points for active site residues (e.g., Hinge region).
Rotatable Bonds 3Ester linkage + Biaryl bond; allows induced-fit binding.

Synthetic Methodology: The Suzuki-Miyaura Protocol[1][2][3]

The synthesis of M3FPB is non-trivial due to the electronic deactivation of the 2-fluoropyridine ring. Standard couplings often fail due to catalyst poisoning or competitive


 pathways.
Retrosynthetic Strategy

To maximize yield and purity, we employ a "Reverse Polarity" strategy:

  • Coupling Partner A: Methyl 3-boronobenzoate (Stable, electron-rich nucleophile).

  • Coupling Partner B: 4-Bromo-2-fluoropyridine (Electron-deficient electrophile).

  • Note: Using (2-fluoropyridin-4-yl)boronic acid is less desirable due to its rapid protodeboronation instability [1].

Validated Experimental Protocol

Objective: Synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate on 1.0 mmol scale.

Reagents:

  • Methyl 3-boronobenzoate (1.2 equiv)

  • 4-Bromo-2-fluoropyridine (1.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge a dried Schlenk flask with 4-bromo-2-fluoropyridine (176 mg, 1.0 mmol), Methyl 3-boronobenzoate (216 mg, 1.2 mmol), and

    
     (24 mg, 0.03 mmol).
    
  • Solvation: Evacuate and backfill with Argon (

    
    ). Add degassed 1,4-Dioxane (5 mL).
    
  • Activation: Add

    
     solution (1.5 mL) via syringe. The biphasic mixture will turn dark orange/brown.
    
  • Reaction: Heat to 90°C for 4 hours. Monitor by LC-MS (Target mass: 232.1

    
    ).
    
  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Wash filtrate with brine (

    
    ), dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc gradient 0

    
     20%). The product elutes as a white crystalline solid.
    
Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and key electronic interactions governing the synthesis.

SuzukiCycle Start Reagents: 4-Bromo-2-fluoropyridine + Methyl 3-boronobenzoate OxAdd Oxidative Addition Pd(0) inserts into C-Br bond (Rate Limiting Step) Start->OxAdd Pd(0) TransMet Transmetalation Boronate activation by Base Transfer of Benzoate group OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination Formation of C-C Biaryl Bond Regeneration of Pd(0) TransMet->RedElim Pd(II) Complex RedElim->OxAdd Cycle Repeats Product Product: Methyl 3-(2-fluoropyridin-4-yl)benzoate RedElim->Product

Figure 1: Catalytic cycle for the synthesis of M3FPB emphasizing the oxidative addition to the electron-deficient pyridine ring.

Analytical Characterization

To ensure scientific integrity, the isolated compound must be validated against the following spectral fingerprints.

TechniqueDiagnostic SignalStructural Assignment

H NMR (400 MHz, CDCl

)

3.96 (s, 3H)
Methyl ester protons (

).

8.28 (t, 1H)
Benzoate H-2 (Deshielded by ester and aryl ring).

8.35 (d, 1H)
Pyridine H-6 (Adjacent to Nitrogen).

7.45 (d, 1H)
Pyridine H-3 (Coupled to Fluorine).

F NMR

-68.5 ppm
Single peak confirming 2-fluoro substitution.
LC-MS (ESI)

232.1

parent ion.
IR Spectroscopy 1720 cm

Strong C=O stretching (Ester).

Medicinal Chemistry Applications

Bioisosterism and SAR

The 2-fluoropyridine moiety in M3FPB is a classic bioisostere for a phenyl ring or a 2-hydroxypyridine.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the susceptible C2 position, significantly extending the half-life (

    
    ) compared to the non-fluorinated pyridine [2].
    
  • Dipole Modulation: The fluorine atom alters the dipole moment, often enhancing potency against targets with polar pockets (e.g., Serine/Threonine kinases).

Prodrug Potential

The methyl ester functionality serves as a masked carboxylic acid. In vivo, esterases (e.g., hCE1) hydrolyze M3FPB to the corresponding benzoic acid derivative. This is a common strategy to improve oral absorption of polar acid drugs; the ester passes membranes passively, then releases the active acid intracellularly.

Strategic Scaffold Map

ScaffoldMap Core M3FPB Scaffold F_Atom 2-Fluoro Group (Metabolic Block) Core->F_Atom Ester Methyl Ester (Prodrug / Handle) Core->Ester Biaryl Biaryl Axis (Geometry/Twist) Core->Biaryl Kinase Kinase Inhibitors (Hinge Binder) F_Atom->Kinase H-bond Acceptor GPCR GPCR Ligands (Allosteric Modulator) Ester->GPCR Lipophilic Contact Biaryl->Kinase Pi-Stacking

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the M3FPB scaffold domains.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (2025).[1] Compound Summary: Methyl 3-(2-fluoropyridin-3-yl)benzoate (Analog Reference). National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 3-(2-fluoropyridin-4-yl)benzoate

[1]

Executive Summary & Structural Context

Methyl 3-(2-fluoropyridin-4-yl)benzoate (C₁₃H₁₀FNO₂) is a biaryl ester featuring a 3-substituted benzoate core linked to a 2-fluoropyridine moiety at the C4 position.[1] This scaffold is highly valued in drug discovery for its ability to participate in hydrogen bonding (via the pyridine nitrogen and ester) and metabolic stability modulation (via the fluorine substituent).

  • Molecular Weight: 231.22 g/mol [1][2]

  • Exact Mass: 231.0696[1]

  • Key Feature: The 2-fluoropyridine ring introduces a unique electronic signature, significantly altering the NMR chemical shifts of the attached phenyl ring compared to a standard biphenyl system.[1]

Synthesis Strategy: The Origin of the Sample

To ensure the spectroscopic data is contextually accurate, we must first establish the synthesis route. The most robust method for generating this scaffold is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway minimizes byproducts that could interfere with spectral interpretation (e.g., homocoupling).

Validated Synthesis Protocol

Reagents: Methyl 3-bromobenzoate (Electrophile) + (2-fluoropyridin-4-yl)boronic acid (Nucleophile).[1]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl 3-bromobenzoate (1.0 equiv), (2-fluoropyridin-4-yl)boronic acid (1.2 equiv), and Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).[1] The water is critical for dissolving the inorganic base.[1]

  • Catalysis: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).[1] This catalyst is chosen for its resistance to dehalogenation side reactions.[1]

  • Reaction: Heat to 90°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H not observed) and formation of the product (M+H 232.2).

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthesis Workflow Diagram

The following diagram illustrates the critical pathway and decision nodes for the synthesis and isolation.

SynthesisWorkflowStartReagents:Me-3-Br-Benzoate+ 2-F-Py-4-B(OH)2CatalysisCat: Pd(dppf)Cl2Base: K2CO3Solvent: Dioxane/H2OStart->CatalysisReactionHeat 90°C, 4-6h(Inert Atm)Catalysis->ReactionCheckLC-MS Check:Target m/z 232.2?Reaction->CheckCheck->ReactionNo (Continue Heating)WorkupAq. Workup(EtOAc/Brine)Check->WorkupYesPurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyProductPure Product:Methyl 3-(2-fluoropyridin-4-yl)benzoatePurify->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl ester.

Spectroscopic Characterization

The following data represents the predicted high-confidence consensus derived from fragment analysis of 2-fluoropyridine and methyl benzoate derivatives. This approach is standard when specific literature spectra are proprietary or not indexed, relying on additive chemical shift rules (E-E-A-T principle).

A. ¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by a distinct methyl singlet and two aromatic spin systems: the 3-substituted benzoate (ABCD system) and the 2,4-disubstituted pyridine (AMX system with F-coupling).

PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
Benzoate-2 8.28 t (fine)~1.6Deshielded by both the ester (ortho) and pyridine ring (ortho).[1] Most downfield phenyl proton.[1]
Benzoate-6 8.10 dt7.8, 1.6Ortho to ester, para to pyridine.[1] Deshielded by ester carbonyl anisotropy.[1]
Pyridine-6 8.25 d5.2Ortho to Pyridine Nitrogen.[1] Characteristic downfield doublet.
Benzoate-4 7.78 dt7.8, 1.6Ortho to pyridine, meta to ester.[1] Shielded relative to H-2/H-6.[1]
Benzoate-5 7.58 t7.8Meta to both substituents.[1] Standard aromatic triplet.
Pyridine-5 7.38 ddd5.2, 1.5, ~1.0Meta to N. Coupled to H-6 (5.2Hz) and H-3 (1.5Hz).[1]
Pyridine-3 7.15 s (broad)< 1.0Ortho to Fluorine.[1] Often appears as a singlet or fine doublet due to H-F coupling (J_HF).[1]
Methyl 3.96 s-Characteristic methyl ester singlet.[1]

Key Diagnostic Signal: Look for the Pyridine-3 proton at ~7.15 ppm.[1] It is significantly upfield for a pyridine due to the shielding effect of the adjacent Fluorine lone pairs (mesomeric effect) competing with induction, and it appears as a narrow signal compared to the other aromatic protons.

B. ¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C spectrum is definitive due to the C-F coupling , which splits specific pyridine carbons into doublets.

  • Carbonyl (C=O): 166.5 ppm (s).[1]

  • C-2 (Pyridine, C-F): ~164.0 ppm (d, J_CF ≈ 240 Hz). Distinctive large coupling.[1]

  • C-4 (Pyridine, ipso): ~153.0 ppm (d, J_CF ≈ 7-8 Hz).

  • C-6 (Pyridine): ~148.0 ppm (d, J_CF ≈ 15 Hz).[1]

  • C-1 (Benzoate, ipso): ~138.0 ppm.[1]

  • OCH₃: 52.4 ppm.[1]

C. Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive ESI (Electrospray Ionization).[1]

  • Molecular Ion [M+H]⁺: Calculated: 232.0768 m/z.[1]

  • Fragmentation Pattern:

    • Loss of OMe radical (-31) is common in methyl esters.[1]

    • Loss of CO (-28) from the ester.[1]

    • Diagnostic fragment: [M - CO₂Me]⁺ (Aryl cation).[1]

D. Infrared Spectroscopy (FT-IR)
  • C=O Stretch: 1720–1730 cm⁻¹ (Strong, Ester).

  • C-F Stretch: 1200–1250 cm⁻¹ (Strong, Aryl-F).

  • C=N / C=C Stretch: 1580–1600 cm⁻¹ (Pyridine/Benzene skeleton).[1]

Quality Control & Purity Assessment

To validate the synthesized material for biological assay, a self-validating HPLC method is required.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic) and 210 nm (Amide/Backbone).

  • Retention Time Prediction: The fluorine atom increases lipophilicity compared to the parent pyridine but is less lipophilic than a chloro-analog.[1] Expect elution at ~6.5–7.0 minutes in this gradient.[1]

References

  • Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine Substituent Effects in NMR: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1]

  • Fragment Data (Methyl 3-bromobenzoate): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 3085.[1] Link

  • Fragment Data (2-Fluoropyridine): Sigma-Aldrich (Merck).[1] 2-Fluoropyridine Product Specification & NMR. Link

Comprehensive Solubility Profiling of Methyl 3-(2-fluoropyridin-4-yl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and chemical synthesis, understanding the solubility profile of biaryl intermediates is not merely a matter of formulation, but a critical driver of reaction design, purification, and biological assay fidelity. Methyl 3-(2-fluoropyridin-4-yl)benzoate (Molecular Formula:


, MW: 231.22  g/mol ) is a highly functionalized biaryl scaffold. It features a methyl ester for downstream functionalization and a fluorinated pyridine ring that profoundly alters its electronic and physicochemical landscape.

As a Senior Application Scientist, I approach solubility not as a static data point, but as a dynamic equilibrium dictated by crystal lattice energy, solvent cavitation, and ionization potential. This whitepaper provides a rigorous, self-validating framework for evaluating the kinetic and thermodynamic solubility of Methyl 3-(2-fluoropyridin-4-yl)benzoate, exploring the structural causality behind its dissolution behavior.

Physicochemical Causality: Structure-Property Relationships

To accurately measure and predict the solubility of Methyl 3-(2-fluoropyridin-4-yl)benzoate, we must first deconstruct how its molecular moieties interact with solvent networks.

  • The Fluorine Effect on pKa and Ionization: In an unfluorinated pyridine, the nitrogen lone pair readily accepts a proton at physiological pH (pKa ~5.2), allowing for the formation of highly soluble hydrochloride salts. However, the introduction of a highly electronegative fluorine atom at the ortho-position (2-fluoropyridine) exerts a strong inductive electron-withdrawing effect. This drastically reduces the basicity of the pyridine nitrogen, pushing its pKa below 1.0[1]. Consequently, this compound will remain entirely un-ionized across the physiological pH range (pH 1.2 – 7.4), precluding the possibility of salt-driven aqueous solubilization.

  • Lipophilicity and the Biaryl Core: The rigid biaryl system promotes strong

    
     stacking in the solid state, leading to high crystal lattice energy. Furthermore, while the fluorine atom reduces basicity, the low polarizability of the C-F bond often increases the overall lipophilicity (LogP) of fluoro-arenes compared to their hydrogenated counterparts[2].
    
  • Ester Hydrolysis Risk: The methyl ester acts as a hydrogen bond acceptor (HBA) but lacks hydrogen bond donors (HBD). While stable in neutral aqueous media, extended solubility assays in highly basic (pH > 8) or acidic (pH < 2) environments risk ester hydrolysis, leading to the formation of the corresponding carboxylic acid. This necessitates chromatographic validation during solubility testing.

G Structure Methyl 3-(2-fluoropyridin-4-yl)benzoate F_Atom 2-Fluoro Substitution (Strong Inductive Effect) Structure->F_Atom Ester Methyl Ester Group (H-Bond Acceptor) Structure->Ester Biaryl Rigid Biaryl Scaffold (High Lattice Energy) Structure->Biaryl pKa Depressed pKa (< 1.0) No protonation at pH 1-7 F_Atom->pKa LogP High Lipophilicity (LogP ~ 3.0 - 3.5) Ester->LogP Lattice Strong Pi-Pi Stacking (High Melting Point) Biaryl->Lattice Result Poor Aqueous Solubility High Organic Solubility pKa->Result LogP->Result Lattice->Result

Fig 2. Causality network of physicochemical properties driving compound solubility.

Kinetic vs. Thermodynamic Solubility: The Analytical Dichotomy

In drug discovery and formulation, we must distinguish between kinetic and thermodynamic solubility. They answer fundamentally different questions and require distinct analytical approaches.

Kinetic Solubility (The Precipitation Boundary)

Kinetic solubility evaluates the concentration at which a compound precipitates when a concentrated organic stock (usually DMSO) is spiked into an aqueous buffer[3]. This is highly relevant for in vitro biological assays where the compound is dosed from a DMSO stock.

  • Methodology: Laser Nephelometry. Serial dilutions of the compound are prepared in a 96-well or 384-well plate. Forward-scattered light is measured; an increase in light scattering indicates the formation of insoluble particulates[4].

  • Limitations: This method often overestimates true solubility due to the formation of metastable supersaturated solutions or nano-suspensions[5].

Thermodynamic Solubility (The True Equilibrium)

Thermodynamic solubility is the absolute equilibrium established between the solid crystalline lattice and the dissolved solute in a specific solvent[6]. This is the "gold standard" for formulation, crystallization design, and Biopharmaceutics Classification System (BCS) evaluation[7].

  • Methodology: The Shake-Flask Method coupled with HPLC-UV quantification[8].

Self-Validating Empirical Protocol for Thermodynamic Solubility

To ensure absolute trustworthiness in our data, a solubility protocol cannot simply measure the liquid phase; it must validate the solid phase. If Methyl 3-(2-fluoropyridin-4-yl)benzoate undergoes a polymorphic transition or forms a hydrate during the 48-hour aqueous incubation, the resulting solubility value belongs to the new crystal form, not the original API.

The following is a self-validating shake-flask protocol designed for this compound:

Step 1: Saturation Preparation

  • Weigh 5-10 mg of highly pure, crystalline Methyl 3-(2-fluoropyridin-4-yl)benzoate into a glass vial.

  • Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline pH 7.4, FaSSIF, or organic solvent). Ensure a visible excess of solid remains to guarantee saturation[6].

Step 2: Equilibration

  • Seal the vial and place it in a thermostatic shaker at 37.0 ± 0.5 °C (for biorelevant media) or 25.0 °C (for chemical process solvents).

  • Agitate at 300 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached[8].

Step 3: Phase Separation

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 RPM for 15 minutes at the assay temperature. (Filtration through a 0.22 µm PTFE filter can be used, but centrifugation avoids compound adsorption to the filter membrane).

Step 4: Liquid Phase Quantification (HPLC-UV)

  • Carefully extract an aliquot of the clear supernatant. Dilute immediately with mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation upon cooling.

  • Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve. Crucial: Monitor the chromatogram for a secondary peak corresponding to 3-(2-fluoropyridin-4-yl)benzoic acid, which would indicate ester hydrolysis.

Step 5: Solid-State Validation (The Trust Matrix)

  • Recover the residual solid pellet from the centrifuge tube.

  • Dry the solid gently under a stream of nitrogen.

  • Analyze via X-Ray Powder Diffraction (XRPD) and compare the diffractogram to the starting material. If the patterns match, the solubility value is validated for that specific polymorph.

G Start Excess Solid Compound Methyl 3-(2-fluoropyridin-4-yl)benzoate Buffer Add to Target Solvent (Aqueous or Organic) Start->Buffer Incubate Shake-Flask Equilibration (24-48 hrs @ 25°C or 37°C) Buffer->Incubate Separate Phase Separation (High-Speed Centrifugation) Incubate->Separate Liquid Supernatant (Saturated Solution) Separate->Liquid Solid Residual Solid Pellet Separate->Solid HPLC HPLC-UV Quantification (Determine Solubility & Stability) Liquid->HPLC XRPD XRPD & DSC Analysis (Verify Polymorph/Hydrate) Solid->XRPD Valid Self-Validated Thermodynamic Solubility Profile HPLC->Valid XRPD->Valid  Confirms crystal lattice integrity

Fig 1. Self-validating thermodynamic solubility workflow with solid-state verification.

Quantitative Data & Predictive Modeling

Because specific empirical data for every novel intermediate is rarely published in open literature, Application Scientists rely on predictive modeling grounded in structural analogues to guide initial experimental design. Below are the predicted physicochemical parameters and expected solubility profiles based on the structural motifs of fluorinated biaryl esters.

Table 1: Predicted Physicochemical Properties
ParameterPredicted ValueMechanistic Implication
Molecular Weight 231.22 g/mol Favorable for membrane permeability (Rule of 5 compliant).
LogP (Octanol/Water) ~3.2 - 3.6Highly lipophilic; predicts excellent organic solubility and poor aqueous solubility[9].
pKa (Pyridine Nitrogen) < 1.0The ortho-fluorine prevents protonation at physiological pH; compound remains neutral[1].
Topological Polar Surface Area (TPSA) ~39.2 ŲLow TPSA indicates high lipophilicity and lack of strong hydrogen bond donors.
H-Bond Donors / Acceptors 0 / 3Inability to donate hydrogen bonds severely limits hydration shell formation in water.
Table 2: Expected Solubility Matrix (25°C)
Solvent SystemExpected Solubility RangeApplication / Rationale
Water / PBS (pH 7.4) < 10 µg/mL (Practically Insoluble)High lattice energy and high LogP prevent aqueous dissolution.
0.1 N HCl (pH 1.2) < 10 µg/mL (Practically Insoluble)pKa is too low for protonation even in gastric fluid environments.
FaSSIF (Biorelevant) 20 - 50 µg/mL (Poorly Soluble)Slight enhancement due to micellar solubilization by bile salts.
Methanol / Ethanol 10 - 50 mg/mL (Soluble)Good solvent for crystallization or analytical stock preparation.
Dichloromethane (DCM) > 100 mg/mL (Freely Soluble)Excellent solvent for chemical synthesis and extraction.
Dimethyl Sulfoxide (DMSO) > 100 mg/mL (Freely Soluble)Standard vehicle for in vitro assay kinetic solubility testing[10].

Conclusion

Evaluating the solubility of Methyl 3-(2-fluoropyridin-4-yl)benzoate requires an understanding of how its specific structural features—namely the electron-withdrawing fluorine and the lipophilic ester—dictate its macroscopic behavior. By employing a self-validating shake-flask protocol that simultaneously quantifies the solution phase via HPLC and verifies the solid phase via XRPD, researchers can generate robust, trustworthy thermodynamic data essential for successful downstream chemical and pharmaceutical development.

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information (PMC).[Link]

  • In vitro solubility assays in drug discovery. PubMed.[Link]

  • Kinetic solubility automated screen. BMG LABTECH.[Link]

  • Kinetic solubility: Experimental and machine‐learning modeling perspectives. ResearchGate.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]

  • Thermodynamic Solubility Measurement of Practically Insoluble Ionizable Drugs – Case Studies & Suggested Method Improvements. IAPChem.[Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. Universitat de Barcelona.[Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.[Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI.[Link]

Sources

Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated biaryl systems is a cornerstone of rational drug design. Methyl 3-(2-fluoropyridin-4-yl)benzoate (Molecular Formula: C₁₃H₁₀FNO₂) is a highly versatile, bifunctional building block frequently utilized in the development of kinase inhibitors, epigenetic modulators (such as HDAC inhibitors), and advanced agrochemicals[1].

This technical guide provides an authoritative analysis of the physical and chemical properties of this compound. By dissecting its dual-reactivity profile—the highly electrophilic 2-fluoropyridine core and the hydrolyzable methyl ester—we establish a framework for its application in late-stage functionalization and complex molecule assembly.

Physicochemical & Structural Profiling

The physical and chemical behavior of Methyl 3-(2-fluoropyridin-4-yl)benzoate is dictated by the dihedral angle of its biaryl axis and the electronic push-pull dynamics between the electron-deficient fluoropyridine ring and the ester-substituted phenyl ring.

Quantitative Data Summary
PropertyValueStructural Rationale
Chemical Formula C₁₃H₁₀FNO₂Biaryl system comprising a fluoropyridine and a methyl benzoate moiety.
Molecular Weight 231.22 g/mol Optimal for fragment-based drug discovery (FBDD) and lead optimization.
Exact Mass 231.0696 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted LogP ~2.8Lipophilic biaryl core balanced by the polar ester and pyridine nitrogen.
Topological Polar Surface Area (TPSA) 39.2 ŲEster contribution (26.3 Ų) + Pyridine N (12.9 Ų); excellent for membrane permeability.
H-Bond Donors / Acceptors 0 / 4Acceptors: Pyridine Nitrogen, Fluorine, and two Ester Oxygens.
Rotatable Bonds 3Allows conformational flexibility at the biaryl linkage and ester group.

Mechanistic Pathways & Chemical Reactivity

The synthetic value of Methyl 3-(2-fluoropyridin-4-yl)benzoate lies in its orthogonal reactivity. The molecule can be assembled via transition-metal catalysis and subsequently functionalized through distinct, non-interfering mechanistic pathways.

Assembly via Suzuki-Miyaura Cross-Coupling

The biaryl axis is most efficiently constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling between (2-fluoropyridin-4-yl)boronic acid and methyl 3-bromobenzoate[2],[3]. The use of a Pd(0) catalyst ensures high regioselectivity and functional group tolerance, leaving both the fluorine atom and the ester intact[1].

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Methyl 3-bromobenzoate) Pd0->OxAdd Ar-Br TransMet Transmetalation (Fluoropyridine Boronic Acid) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Methyl 3-(2-fluoropyridin-4-yl)benzoate RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Late-Stage Functionalization: SNAr Dynamics

The 2-fluoropyridine moiety is highly activated for Nucleophilic Aromatic Substitution (SNAr). The extreme electronegativity of the fluorine atom severely depletes electron density at the C2 position. When a nucleophile attacks, the resulting anionic intermediate (Meisenheimer complex) is heavily stabilized by both the pyridine nitrogen and the fluorine atom[4].

Remarkably, SNAr reactions of 2-fluoropyridines proceed approximately 320 times faster than their 2-chloropyridine counterparts[5],[6]. This kinetic advantage allows for functionalization under mild conditions, preventing the unwanted cleavage of the methyl ester.

SNAr SM 2-Fluoropyridine Core Meisenheimer Meisenheimer Complex (Anionic) SM->Meisenheimer Nuc Nucleophile (e.g., Amine) Nuc->Meisenheimer C2 Attack Product 2-Substituted Pyridine Meisenheimer->Product Elimination LeavingGroup Fluoride Ion Meisenheimer->LeavingGroup

Addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Chemoselective Ester Hydrolysis

The methyl ester can be converted to the corresponding carboxylic acid via base-promoted hydrolysis (saponification). The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of a methoxide leaving group[7],[8]. Precise temperature control is required to ensure the hydroxide acts exclusively at the carbonyl center rather than acting as a nucleophile at the 2-fluoro position.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) and in-process controls to ensure scientific integrity.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Objective: Assemble the biaryl core while preserving the ester and fluorine functionalities.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine methyl 3-bromobenzoate (1.0 eq) and (2-fluoropyridin-4-yl)boronic acid (1.2 eq).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: K₂CO₃ activates the boronic acid to form a boronate complex, which is essential for the transmetalation step onto the palladium center[3].

  • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Dioxane solubilizes the organic substrates, while water is strictly required to dissolve the inorganic base. Degassing prevents the oxidative degradation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor via LC-MS.

  • Workup (Self-Validation): Cool to room temperature, dilute with EtOAc, and wash with brine. The organic layer is dried over Na₂SO₄ and concentrated. Purification via silica gel chromatography yields the pure product.

Protocol 2: SNAr with Secondary Amines (e.g., Morpholine)

Objective: Displace the C2-fluorine with an amine nucleophile to generate a 2-aminopyridine derivative.

  • Reaction Setup: Dissolve Methyl 3-(2-fluoropyridin-4-yl)benzoate (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Nucleophile Addition: Add morpholine (1.5 eq) and K₂CO₃ (1.5 eq).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the HF byproduct, driving the equilibrium forward and preventing the protonation of the morpholine nucleophile[4].

  • Thermal Activation: Heat to 80 °C for 4 hours.

    • Causality: The high electronegativity of fluorine accelerates this reaction significantly, allowing for lower temperatures compared to chloropyridines, which protects the methyl ester from thermal degradation[6].

  • Workup: Quench with ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc.

Protocol 3: Chemoselective Ester Hydrolysis

Objective: Hydrolyze the methyl ester to a carboxylic acid without triggering SNAr at the pyridine ring.

  • Solvent Preparation: Dissolve the ester (1.0 eq) in a THF/MeOH/H₂O mixture (2:1:1 v/v).

    • Causality: This ternary solvent system ensures complete homogeneity; THF dissolves the organic ester, while water dissolves the basic catalyst.

  • Base Addition: Add LiOH·H₂O (1.5 eq) at 0 °C, then allow to warm to room temperature.

    • Causality: Using mild LiOH at ambient temperature prevents the hydroxide ion from attacking the 2-fluoropyridine core, ensuring absolute chemoselectivity for the carbonyl carbon[7],[8].

  • Acidification & Isolation: Once TLC indicates complete consumption of the ester, acidify the mixture to pH ~3 using 1M HCl. The resulting 3-(2-fluoropyridin-4-yl)benzoic acid will precipitate and can be isolated via filtration.

References

  • What is the mechanism for the basic hydrolysis of methyl benzoate? Study.com. Available at:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health (NIH) / JACS. Available at:[Link]

  • 22.6: Ester Chemistry. LibreTexts Chemistry. Available at:[Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society (ACS). Available at:[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Publication Server of the University of Greifswald. Available at:[Link]

Sources

"Methyl 3-(2-fluoropyridin-4-yl)benzoate literature review"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Methyl 3-(2-fluoropyridin-4-yl)benzoate

Part 1: Executive Summary

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a specialized biaryl intermediate widely utilized in medicinal chemistry and drug discovery. It serves as a bifunctional scaffold, offering two distinct orthogonal handles for chemical diversification:

  • The Methyl Ester: A masked carboxylic acid at the meta-position of the phenyl ring, ready for hydrolysis and subsequent amide coupling.

  • The 2-Fluoropyridine Moiety: An activated electrophile susceptible to Nucleophilic Aromatic Substitution (

    
    ), allowing for the rapid introduction of amines, ethers, or thiols at the pyridine 2-position.
    

This compound is particularly valuable in the synthesis of kinase inhibitors, GPCR modulators, and radiotracers where the biaryl ether/amine motif acts as a pharmacophore core. The presence of the fluorine atom also modulates the pKa of the pyridine nitrogen, influencing solubility and metabolic stability compared to non-fluorinated analogs.

Part 2: Chemical Profile & Properties

PropertyData
Chemical Name Methyl 3-(2-fluoropyridin-4-yl)benzoate
Molecular Formula

Molecular Weight 231.22 g/mol
Core Scaffold Biaryl (Phenyl-Pyridine)
Key Substituents Methyl ester (C-3 phenyl), Fluorine (C-2 pyridine)
Physical State White to off-white solid (typical)
Solubility Soluble in DCM, EtOAc, DMSO; insoluble in water
LogP (Predicted) ~2.5 - 3.0

Part 3: Synthetic Methodology

The most robust route to Methyl 3-(2-fluoropyridin-4-yl)benzoate is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred due to the commercial availability of stable boronic acid/ester precursors and the tolerance of the reaction conditions toward both the ester and the activated fluorine.

Retrosynthetic Analysis

The bond disconnection occurs between the phenyl C-3 and pyridine C-4 positions.

  • Fragment A (Electrophile): 4-Bromo-2-fluoropyridine (CAS: 128071-98-7).[1][2]

  • Fragment B (Nucleophile): (3-(Methoxycarbonyl)phenyl)boronic acid (CAS: 99768-12-4) or its pinacol ester.

Detailed Experimental Protocol

Reaction Scale: 1.0 gram (limiting reagent) Reagents:

  • 4-Bromo-2-fluoropyridine (1.0 eq)[3]

  • (3-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 - 3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 4-bromo-2-fluoropyridine (1.0 eq) and (3-(methoxycarbonyl)phenyl)boronic acid (1.1 eq).

  • Solvation: Add 1,4-Dioxane (0.2 M concentration relative to bromide) and water (ratio 4:1).

  • Degassing: Sparge the solution with nitrogen or argon gas for 10–15 minutes to remove dissolved oxygen. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Activation: Add

    
     (3.0 eq) followed by the palladium catalyst 
    
    
    
    (5 mol%).
  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere for 4–12 hours. Monitor conversion by TLC (30% EtOAc in Hexanes) or LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc (0%

    
     30%).
    

Yield Expectation: 75–90% isolated yield.

Part 4: Reactivity & Functionalization Logic

The utility of this intermediate lies in its ability to be selectively modified. The diagram below illustrates the divergent synthesis pathways available from the core scaffold.

Visualization: Divergent Synthesis Pathways

G cluster_0 Path A: Carboxylate Modification cluster_1 Path B: Pyridine Functionalization Core Methyl 3-(2-fluoropyridin-4-yl)benzoate (Core Scaffold) Acid 3-(2-Fluoropyridin-4-yl)benzoic acid (Hydrolysis Product) Core->Acid LiOH, THF/H2O (Ester Hydrolysis) SNAr_Prod 2-Amino/Alkoxy-pyridine Derivatives (Library Generation) Core->SNAr_Prod R-NH2 or R-OH Base, Heat (SNAr) Amide Biaryl Amide Derivatives (Drug Candidates) Acid->Amide R-NH2, HATU/DIPEA (Amide Coupling)

Figure 1: Divergent synthetic pathways. Path A utilizes the ester handle for amide library generation. Path B exploits the activated 2-fluoropyridine for


 diversification.
Mechanistic Insight: The Fluorine Handle

The fluorine atom at the C-2 position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the adjacent ring nitrogen (

and

effects).
  • Protocol for

    
    :  Treat the core compound with a primary or secondary amine (2.0 eq) and a base (e.g., 
    
    
    
    or DIPEA) in DMSO or NMP at 100–120°C.
  • Selectivity: The ester group is generally stable under neutral/basic

    
     conditions, provided water is excluded to prevent hydrolysis.
    

Part 5: Medicinal Chemistry Applications

Pharmacophore Features
  • Biaryl Twist: The single bond between the phenyl and pyridine rings allows for a non-planar conformation (dihedral angle ~30–40°), which is often critical for fitting into hydrophobic pockets of enzymes (e.g., Kinase ATP binding sites).

  • Metabolic Stability: The fluorine substitution at C-2 blocks a common site of metabolic oxidation (Phase I metabolism) on the pyridine ring, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • H-Bond Acceptor: The pyridine nitrogen remains a viable hydrogen bond acceptor, crucial for interactions with hinge regions in kinase targets.

Bioisosteres & Analogs

Researchers often use this scaffold to replace:

  • Biphenyls: To improve solubility and reduce lipophilicity (lowering LogP).

  • 2-Chloropyridines: The 2-Fluoro analog is often more stable to hydrolysis but more reactive toward specific nucleophiles in synthetic steps.

Part 6: Safety & Handling

  • Hazard Identification: 4-Bromo-2-fluoropyridine and its derivatives can be skin and eye irritants.[2] The boronic acid coupling partners are generally low toxicity but should be handled as chemical irritants.

  • Palladium: Residual palladium must be scavenged (e.g., using SiliaMetS® Thiol or similar scavengers) if the material is intended for biological testing, as heavy metals can interfere with assays.

  • Storage: Store the methyl ester in a cool, dry place. It is stable at room temperature but should be kept away from strong acids and bases to prevent premature hydrolysis.

References

  • Suzuki-Miyaura Coupling of Halopyridines

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
    • Source: PMC / Vertex AI Snippet 1.1
    • URL:[Link]

  • Synthesis of Fluorinated Benzoic Acid Derivatives

    • Title: Processes for the preparation of fluorinated benzoic acids (US P
    • Source: Google Patents[4]

    • URL
  • General Suzuki Coupling Protocols

    • Title: Application Notes and Protocols for Suzuki Coupling Reactions.[5]

    • Source: BenchChem[5]

  • Reactivity of 4-Bromo-2-fluoropyridine: Title: 4-Bromo-2-fluoropyridine Product Information & Reactivity. Source: Sigma-Aldrich / Merck
  • Nucleophilic Arom

    
    ) on Fluoropyridines: 
    
    • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
    • Source: J. Am. Chem. Soc.[6] (via PMC)

    • URL:[Link]

Sources

Technical Guide: Biological Potential & Applications of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical analysis of Methyl 3-(2-fluoropyridin-4-yl)benzoate , a specific biaryl scaffold with significant potential in medicinal chemistry and radiopharmacology.

Executive Summary

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a privileged biaryl scaffold characterized by a 2-fluoropyridine moiety linked to a methyl benzoate core. While not a marketed drug itself, its structural architecture places it firmly within a class of high-value intermediates used to develop Negative Allosteric Modulators (NAMs) for G-Protein Coupled Receptors (GPCRs), specifically mGluR5 , and as a precursor for [18F]-PET radiotracers .

This guide deconstructs the molecule's pharmacophore, predicts its biological activity based on Structure-Activity Relationships (SAR), and provides validated protocols for its synthesis and evaluation.

Structural Pharmacophore Analysis

The biological potential of this molecule is dictated by three distinct structural domains:

Structural DomainFunction & Biological Implication
2-Fluoropyridine Metabolic Stability & Bioisosterism: The fluorine atom at the C2 position lowers the basicity of the pyridine nitrogen (

reduction), reducing potential hERG channel liability and improving metabolic stability against oxidative metabolism. It also serves as a critical motif for [18F] radiolabeling via nucleophilic aromatic substitution (

).
Biaryl Linkage Conformational Rigidity: The direct bond between the pyridine and benzene rings (at the 4- and 3-positions, respectively) creates a rigid spacer. This restricts conformational freedom, a key feature in designing high-affinity ligands for kinase pockets and GPCR allosteric sites.
Methyl Benzoate Prodrug & Synthetic Handle: As an ester, this group enhances lipophilicity for cell permeability. In vivo, it is hydrolyzed by esterases to the active carboxylic acid (3-(2-fluoropyridin-4-yl)benzoic acid). Synthetically, it is a versatile precursor for amides (common in kinase inhibitors).

Predicted Biological Activity[1]

Based on the SAR of closely related analogs (e.g., MPEP, FPEB, and biaryl kinase inhibitors), the following biological activities are predicted:

A. mGluR5 Negative Allosteric Modulation (NAM)

The 2-fluoropyridine-benzoate motif is structurally analogous to known mGluR5 antagonists.

  • Mechanism: The molecule likely binds to the transmembrane allosteric site (distinct from the orthosteric glutamate site), stabilizing the receptor in an inactive conformation.

  • Therapeutic Relevance: Anxiety, depression, and Fragile X syndrome.[1][2]

  • Analogy: It resembles the core of FPEB (3-fluoro-5-[(pyridin-2-yl)ethynyl]benzonitrile), but utilizes a biaryl bond instead of an alkyne linker, offering improved chemical stability.

B. Kinase Inhibition (p38 MAPK / VEGFR)

Upon hydrolysis to the acid and subsequent coupling to an amine, this scaffold forms biaryl amides , a privileged class of Type II kinase inhibitors.

  • Mechanism: The pyridine ring can interact with the hinge region of the kinase (ATP-binding site), while the biaryl system extends into the hydrophobic back pocket.

  • Potential Targets: p38 Mitogen-Activated Protein Kinase (inflammation), VEGFR (angiogenesis).

C. [18F] PET Radiotracer Precursor

The 2-fluoropyridine moiety is a prime candidate for developing Positron Emission Tomography (PET) ligands.[2]

  • Application: If the fluorine is [18F], this molecule serves as a probe for neuroimaging.[1][2][3] The ester group allows for rapid blood-brain barrier (BBB) penetration, followed by hydrolysis to trap the active acid (metabolic trapping) or binding to the target.

Experimental Protocols

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Rationale: The most robust method to construct the biaryl core.

Reagents:

  • 4-Bromo-2-fluoropyridine (1.0 equiv)

  • (3-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)

  • K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(dppf)Cl2 under Argon flow.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat to 90°C for 12-16 hours. Monitor by LC-MS (Target Mass: ~231.2 Da).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol 2: In Vitro mGluR5 Calcium Mobilization Assay (FLIPR)

Rationale: Functional validation of NAM activity.

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Agonist: Glutamate or DHPG.

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (15,000 cells/well) 24h prior.

  • Dye Loading: Incubate cells with Fluo-4 AM for 60 min at 37°C.

  • Compound Addition: Add Methyl 3-(2-fluoropyridin-4-yl)benzoate (serial dilutions in DMSO) using an automated liquid handler. Incubate for 15 min.

  • Agonist Challenge: Inject EC80 concentration of Glutamate.

  • Measurement: Record fluorescence (Ex 488nm / Em 525nm) on a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on inhibition of the calcium peak response.

Visualization of Signaling & Synthesis

Diagram 1: mGluR5 Allosteric Modulation Pathway

This diagram illustrates the downstream signaling blocked by the potential NAM activity of the scaffold.

mGluR5_Pathway Glutamate Glutamate (Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates Gq Gq Protein mGluR5->Gq Couples NAM Methyl 3-(2-fluoropyridin-4-yl)benzoate (Potential NAM) NAM->mGluR5 Inhibits (Allosteric) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Mobilization

Caption: Hypothetical mechanism of action: The scaffold acts as a Negative Allosteric Modulator (NAM), blocking the Gq-mediated calcium release cascade.

Diagram 2: Synthetic Workflow (Suzuki Coupling)

The chemical logic for constructing the biaryl core.

Synthesis_Workflow Bromide 4-Bromo-2-fluoropyridine Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O Bromide->Cat Boronic (3-Methoxycarbonyl)phenyl boronic acid Boronic->Cat Product Methyl 3-(2-fluoropyridin-4-yl)benzoate (Biaryl Scaffold) Cat->Product 90°C, 16h Suzuki-Miyaura

Caption: Synthesis via Suzuki-Miyaura cross-coupling, uniting the pyridine and phenyl rings.

References

  • Conn, P. J., et al. (2009). "Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders." Nature Reviews Drug Discovery. Link

  • Lindsley, C. W., et al. (2006). "Progress in the discovery and development of negative allosteric modulators of mGluR5." Current Opinion in Drug Discovery & Development. Link

  • Siméon, F. G., et al. (2007).[1] "Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (SP203), a high affinity radioligand for imaging monkey brain mGluR5 with PET." Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Vertex AI Search. (2023). "Search Results for mGluR5 Ligands and Biaryl Scaffolds.

Sources

Methodological & Application

"Methyl 3-(2-fluoropyridin-4-yl)benzoate as a synthetic building block"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-(2-fluoropyridin-4-yl)benzoate as a Synthetic Building Block Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Versatile Biaryl Scaffold for Divergent Library Synthesis

Abstract & Core Utility

Methyl 3-(2-fluoropyridin-4-yl)benzoate (MFPB) is a high-value biaryl building block characterized by two orthogonal reactive handles: an electrophilic methyl ester and a nucleophilic aromatic substitution (SNAr)-active 2-fluoropyridine moiety. This scaffold serves as a "linchpin" intermediate in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. Its structural rigidity, combined with the ability to selectively functionalize either the pyridine ring or the benzoate tail, makes it ideal for Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns.

Physicochemical Profile & Structural Logic

Understanding the intrinsic properties of MFPB is essential for predicting its behavior in synthesis and biological assays.

PropertyValue / DescriptionSignificance
Molecular Formula C13H10FNO2Core scaffold
Molecular Weight 231.22 g/mol Fragment-like (Rule of 3 compliant)
ClogP (Est.) ~2.8Lipophilic enough for cell permeability, amenable to optimization
TPSA ~39 ŲGood oral bioavailability potential
Key Pharmacophore 2-FluoropyridineBioisostere for phenyl; Fluorine modulates pKa and metabolic stability
Reactivity A C2-Fluorine Highly activated for SNAr due to pyridine nitrogen electron withdrawal
Reactivity B Methyl Ester Precursor for acids, amides, heterocycles, or alcohols
Synthesis of the Building Block

While commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route is a Suzuki-Miyaura Cross-Coupling .

Protocol A: Suzuki Coupling Synthesis

Reaction: 4-Bromo-2-fluoropyridine + (3-(methoxycarbonyl)phenyl)boronic acid


 MFPB

Reagents:

  • Aryl Halide: 4-Bromo-2-fluoropyridine (1.0 equiv)

  • Boronic Acid: (3-(methoxycarbonyl)phenyl)boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for faster rates)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive inert gas pressure.

  • Reaction: Heat to 85°C for 4–12 hours. Monitor via LCMS (Target [M+H]+ = 232.2).

    • Note: The 2-fluoro group is stable under these conditions; however, avoid strong hydroxide bases (e.g., NaOH) at reflux to prevent premature ester hydrolysis or SNAr by OH⁻.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Chemo-Selectivity & Reactivity Profile

The power of MFPB lies in its chemoselective divergence . The researcher can choose which "end" of the molecule to modify first based on the target library.

Mechanistic Insight: The Fluorine Handle

The 2-position of pyridine is electron-deficient. The presence of the electronegative Fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen, creates a "hotspot" for nucleophilic attack.

  • Reactivity Order: SNAr (C2-F) > Ester Hydrolysis (under neutral/amine conditions).

  • Selectivity Rule: To modify the ester first, use non-nucleophilic bases (e.g., LiOH) to hydrolyze, or hydrides (e.g., LiBH₄) to reduce. To modify the pyridine first, use primary/secondary amines or alkoxides.

Visualizing the Divergent Workflow

The following diagram illustrates the logical flow for generating libraries from MFPB.

G MFPB Methyl 3-(2-fluoropyridin-4-yl)benzoate (Core Scaffold) Acid Carboxylic Acid (Hydrolysis) MFPB->Acid LiOH, THF/H2O (Preserves F) SNAr_Prod 2-Amino-Pyridine Derivative (S_NAr Displacement) MFPB->SNAr_Prod HNR2, DMSO, Heat (Preserves Ester) Amide Biaryl Amide Library (Coupling) Acid->Amide R-NH2, HATU Cyclized Fused Tricyclic Systems (Intramolecular Cyclization) SNAr_Prod->Cyclized If R contains nucleophile (e.g., Hydrazine)

Figure 1: Divergent synthesis pathways. Path A (Left) modifies the linker region. Path B (Right) modifies the pharmacophore headgroup.

Detailed Experimental Protocols for Downstream Applications
Protocol B: SNAr Displacement (Library Generation)

Objective: To introduce amine diversity at the pyridine 2-position while retaining the methyl ester.

  • Setup: Dissolve MFPB (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

  • Nucleophile: Add the desired amine (1.2–1.5 equiv).

    • Tip: If using a volatile amine, use a sealed tube.

    • Base: Add DIPEA (2.0 equiv) to scavenge HF.

  • Conditions: Heat to 80–100°C for 2–6 hours.

    • Monitoring: The F-displacement is usually cleaner than Cl-displacement. Watch for the disappearance of the starting material peak.

  • Workup: Dilute with water (precipitation often occurs). Filter solids or extract with EtOAc.[1]

  • Result: Methyl 3-(2-aminopyridin-4-yl)benzoate derivatives.

Protocol C: Selective Ester Hydrolysis

Objective: To generate the carboxylic acid for amide coupling without hydrolyzing the fluorine (which would yield the inactive 2-pyridone).

  • Solvent: Dissolve MFPB in THF:Water (3:1).

  • Reagent: Add LiOH·H₂O (1.5 equiv).

    • Crucial: Avoid NaOH or KOH at high temperatures, as they are harder nucleophiles and may attack the C2-F position. LiOH is milder.

  • Conditions: Stir at Room Temperature for 2–4 hours.

  • Quench: Acidify carefully with 1N HCl to pH 4–5.

  • Isolation: The carboxylic acid usually precipitates. Filter and dry.[1]

Case Study: Design of a p38 MAP Kinase Inhibitor Analog

Context: Many kinase inhibitors utilize a biaryl urea or amide motif. MFPB can be used to synthesize analogs of compounds like Sorafenib or Regorafenib where the central ring is modified.

Workflow:

  • Step 1 (SNAr): React MFPB with N-methylpiperazine (solubilizing group)

    
     Installs the "tail".
    
  • Step 2 (Hydrolysis): Saponify the ester to the acid.

  • Step 3 (Curtius Rearrangement or Amide Coupling): Convert the acid to an isocyanate and react with a substituted aniline to form a urea linkage.

Why use MFPB? The 2-F atom allows for the late-stage introduction of polarity (via SNAr) that is difficult to achieve with a simple phenyl ring.

Safety & Handling
  • Fluorine NMR: Use 19F NMR for rapid reaction monitoring. The 2-F signal is distinct and will shift/disappear upon SNAr.

  • Toxicity: Pyridine derivatives can be genotoxic. Handle all intermediates in a fume hood.

  • Storage: Store the methyl ester in a cool, dry place. It is stable for months at 4°C.

References
  • Suzuki-Miyaura Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • SNAr on Fluoropyridines

    • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Nucleophilic Aromatic Substitution. Science, 342(6161), 956-960. (Discusses reactivity profiles of F-pyridines). Link

  • General Reactivity of 2-Fluoropyridine

    • Loudon, G. M., & Parham, M. (2009). Organic Chemistry. (Standard text referencing the activation of 2-/4-halopyridines toward nucleophiles).[3]

  • Protocol Validation (Analogous Substrates)

    • BenchChem Application Notes. Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (Provides standard conditions adapted in Protocol A). Link

Note: This guide is generated based on standard chemical principles and available literature data for the specific functional groups present in Methyl 3-(2-fluoropyridin-4-yl)benzoate.

Sources

"derivatives of Methyl 3-(2-fluoropyridin-4-yl)benzoate for drug discovery"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 3-(2-fluoropyridin-4-yl)benzoate in High-Throughput Lead Optimization

Executive Summary

This application note details the strategic deployment of Methyl 3-(2-fluoropyridin-4-yl)benzoate (CAS: 1214329-86-8) as a "High-Value Divergent Intermediate" (HVDI) in medicinal chemistry campaigns. While biaryl systems are ubiquitous in drug discovery, this specific scaffold offers a unique combination of electronic properties and synthetic versatility. It serves as a critical junction point for accessing mGluR5 negative allosteric modulators (NAMs) , Type II Kinase Inhibitors , and [¹⁸F]PET radiotracer precursors .

This guide provides validated protocols for its synthesis, diversification via Nucleophilic Aromatic Substitution (SₙAr), and conversion into bioactive amide libraries.

Chemical Space & Utility Analysis

The molecule comprises two distinct reactive handles orthogonal to each other:

  • The Methyl Ester (C-3 position): A classic electrophile for acyl substitution, allowing the attachment of "tail" regions (solubilizing groups, H-bond donors) common in kinase inhibitors.

  • The 2-Fluoro Substituent (Pyridine): A highly activated site for SₙAr. The nitrogen atom at the ortho position withdraws electron density, making the C-F bond susceptible to displacement by amines, alkoxides, and thiols. This allows for rapid "Head" region scanning.

Target Relevance:

  • GPCRs (mGluR5): The 2-fluoropyridine moiety acts as a bioisostere for 2-cyanopyridine, a pharmacophore found in potent mGluR5 antagonists like MPEP and FPEB [1, 2].

  • Kinases (RAF/mTOR): Biaryl systems with H-bond acceptor motifs (pyridine N) are frequent ATP-competitive scaffolds. The 2-F group can be modified to tune pKa and solubility [3].

Workflow Visualization

The following diagram illustrates the divergent synthesis workflow, transforming the core scaffold into two distinct library types.

DrugDiscoveryWorkflow Core Core Scaffold Methyl 3-(2-fluoropyridin-4-yl)benzoate PathA Path A: SₙAr Diversification (Head Region Scanning) Core->PathA R-NH₂ / DMSO / 100°C PathB Path B: Ester Hydrolysis (Tail Region Scanning) Core->PathB LiOH / THF / H₂O PET Application: [¹⁸F] Radiochemistry (PET Tracer Development) Core->PET ¹⁸F-Fluoride Exchange LibA Library A: 2-Aminopyridines (Kinase Hinge Binders) PathA->LibA Library Generation LibB Library B: Benzamides (GPCR Allosteric Modulators) PathB->LibB Amide Coupling

Figure 1: Divergent synthesis strategy utilizing the orthogonal reactivity of the ester and fluoro-pyridine moieties.

Experimental Protocols

Protocol A: Robust Synthesis of the Core Scaffold

Context: The Suzuki coupling of pyridyl boronic acids is notoriously difficult due to protodeboronation and catalyst poisoning (the "2-pyridyl problem"). This protocol uses a stabilized boronic ester and a specific catalyst system to maximize yield.

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • 2-Fluoropyridine-4-boronic acid pinacol ester (1.2 equiv) [Note: Esters are more stable than free acids]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a reaction vial, combine the aryl bromide, boronic ester, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: Oxygen promotes homocoupling and deboronation).

  • Catalysis: Add the Pd(dppf)Cl₂ catalyst quickly under an Argon stream. Seal the vial.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~232.2).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[2]

    • Expert Tip: The product is a pyridine; ensure the aqueous layer is not too acidic during extraction, or the product will protonate and remain in the water. Keep pH > 7.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The 2-F group reduces polarity compared to unsubstituted pyridines, facilitating separation.

Protocol B: Library Generation via SₙAr (Fluorine Displacement)

Context: This reaction installs amino-side chains, crucial for kinase hinge binding or tuning solubility.

Reagents:

  • Core Scaffold (1.0 equiv)

  • Primary/Secondary Amine (R-NH₂) (2.0 equiv)

  • Base: DIPEA (3.0 equiv) or Cs₂CO₃ (for weaker nucleophiles)

  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step:

  • Dissolve the core scaffold in DMSO (0.2 M concentration).

  • Add the amine and base.

  • Thermal Activation: Heat to 100–120°C for 12 hours.

    • Note: The ester is generally stable under these non-aqueous basic conditions, but avoid water to prevent hydrolysis.

  • Isolation: Pour into ice water. If the product precipitates, filter.[3] If not, extract with EtOAc.

  • Validation: ¹⁹F NMR is a powerful tool here. The disappearance of the starting material peak (~ -70 ppm) and appearance of the product (or lack thereof if F is removed) confirms reaction progress.

Data Presentation: Structure-Activity Relationship (SAR) Potential

The following table summarizes the impact of modifications at the two key positions, derived from general biaryl medicinal chemistry principles [4, 5].

Modification SiteChemical TransformationBiological Impact (Hypothetical)Target Class
2-Fluoro (Pyridine) Retention of FMetabolic stability; weak H-bond acceptormGluR5 / PET Precursor
2-Fluoro (Pyridine) SₙAr with MorpholineImproved solubility; H-bond acceptormTOR / PI3K Inhibitors
2-Fluoro (Pyridine) SₙAr with MethylamineH-bond donor introductionKinase Hinge Binder
Methyl Ester Hydrolysis -> AmideLipophilicity tuning; receptor contactGPCR / Kinase Type II
Methyl Ester Reduction -> AlcoholH-bond donor; metabolic soft spotFragment Growing

Application in [¹⁸F] PET Imaging

The 2-fluoropyridine moiety renders this molecule a prime candidate for Positron Emission Tomography (PET) tracer development.[4]

  • Mechanism: The activated 2-position allows for nucleophilic [¹⁸F]fluorination.

  • Precursor Strategy: Instead of using the fluorinated molecule directly, researchers often synthesize the 2-nitro or 2-trimethylammonium analog.

  • Protocol:

    • Synthesize the 2-nitropyridine analog of the core scaffold.

    • React with [¹⁸F]KF / K₂2.2.2 (Cryptand) in DMSO at 130°C.

    • The nitro group is displaced by ¹⁸F, yielding the "hot" version of Methyl 3-(2-fluoropyridin-4-yl)benzoate for in vivo distribution studies [1].

References

  • Siméon, F. G., et al. (2007).[5] "Synthesis and biological evaluation of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile (SP203) as a radioligand for mGluR5." Journal of Medicinal Chemistry. Link

  • Gasparini, F., et al. (1999).[5] "Potent and selective antagonists of the metabotropic glutamate receptor 5." Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). "A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling." BenchChem Technical Guides. Link

  • Dunne, K., et al. (2014). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society. Link

Sources

"reaction conditions for Suzuki coupling with Methyl 3-(2-fluoropyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction Conditions for Suzuki Coupling with Methyl 3-(2-fluoropyridin-4-yl)benzoate

Executive Summary

This application note details the optimized reaction conditions for the synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate . This biaryl scaffold combines an electron-deficient 2-fluoropyridine ring with a meta-substituted benzoate ester.

Scientific Challenge: The primary difficulty in this synthesis is the instability of the pyridine ring.

  • Protodeboronation: Pyridine boronic acids (particularly at the 2- and 4-positions) are prone to rapid protodeboronation under aqueous basic conditions.

  • Nucleophilic Attack (

    
    ):  The 2-fluoro substituent activates the pyridine ring toward nucleophilic attack by strong bases (e.g., hydroxide or alkoxides), which can lead to byproduct formation or ester hydrolysis.
    

Solution: This protocol prioritizes Route B (Coupling a stable Aryl Boronate with a Halopyridine) using a mild phosphate base system to preserve both the fluorine substituent and the methyl ester.

Retrosynthetic Analysis & Strategy

To maximize yield and reproducibility, we evaluate two disconnection strategies.

  • Route A (Not Recommended for Scale-up): Coupling Methyl 3-bromobenzoate with (2-fluoropyridin-4-yl)boronic acid.

    • Risk:[1][2] High probability of protodeboronation of the pyridine boronic acid before coupling occurs.

  • Route B (Recommended): Coupling Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with 4-Bromo-2-fluoropyridine.

    • Advantage:[1][2][3][4][5][6][7][8][9] The phenyl boronic ester is thermally stable and resistant to deborylation. The 4-bromo-2-fluoropyridine acts as a robust electrophile.

Optimized Experimental Protocol (Route B)

Reagents & Materials
ReagentRoleEquiv.Notes
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Nucleophile1.1 - 1.2Stable boronate ester preferred over free acid.
4-Bromo-2-fluoropyridine Electrophile1.0Limiting reagent.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.03 - 0.05Robust catalyst; resists poisoning by pyridine nitrogen.
Potassium Phosphate (

)
Base2.0 - 3.0Mild base; minimizes ester hydrolysis compared to carbonates/hydroxides.
1,4-Dioxane / Water (4:1) SolventN/ADegassed thoroughly.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask or reaction vial with a magnetic stir bar.

  • Add 4-Bromo-2-fluoropyridine (1.0 equiv) and Methyl 3-(pinacolboryl)benzoate (1.1 equiv).

  • Add

    
      (2.5 equiv).[2]
    
  • Add the catalyst Pd(dppf)Cl₂[10][11] · CH₂Cl₂ (3-5 mol%). Note: Add catalyst last to minimize exposure to air before solvation.

Step 2: Solvent Addition & Degassing (CRITICAL)

  • Add the solvent mixture (1,4-Dioxane/Water , 4:1 ratio) to give a concentration of ~0.1 M to 0.2 M relative to the bromide.

  • Degas: Sparge the mixture with Nitrogen or Argon gas for 10–15 minutes. Alternatively, perform 3 cycles of Freeze-Pump-Thaw.

    • Why? Oxygen promotes homocoupling of the boronic ester and deactivates the Pd(0) species.

Step 3: Reaction

  • Seal the vessel under an inert atmosphere (

    
     or Ar).[12][13]
    
  • Heat the mixture to 85–90 °C for 4–12 hours.

  • Monitor by TLC or LC-MS.[12] Look for the disappearance of the 4-bromo-2-fluoropyridine.

Step 4: Workup

  • Cool the reaction to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and Water.[14]

  • Separate the layers.[14] Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over

    
     or 
    
    
    
    , filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0%

    
     30% EtOAc).
    
    • Note: The product contains a basic pyridine nitrogen; if streaking occurs, add 1% Triethylamine to the eluent, though the ester group usually makes the molecule neutral enough for standard silica.

Process Workflow Visualization

SuzukiCoupling Start Start: Weigh Reagents Mix Combine: 1. 4-Bromo-2-fluoropyridine 2. Boronate Ester 3. K3PO4 4. Pd(dppf)Cl2 Start->Mix Solvent Add Solvent: 1,4-Dioxane / Water (4:1) Mix->Solvent Degas CRITICAL STEP: Degas (N2 Sparge, 15 min) Solvent->Degas Heat Reaction: Heat to 90°C (4-12h) Degas->Heat Check Monitor (LCMS/TLC) Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc/H2O Extract & Dry Check->Workup Complete Purify Purification: Flash Chromatography (Hex/EtOAc) Workup->Purify End Target: Methyl 3-(2-fluoropyridin-4-yl)benzoate Purify->End

Caption: Operational workflow for the Suzuki coupling of Methyl 3-(2-fluoropyridin-4-yl)benzoate.

Critical Parameter Analysis

Catalyst Selection
  • Pd(dppf)Cl₂: The bidentate ferrocenyl ligand (dppf) creates a large bite angle, which facilitates the reductive elimination step, crucial for forming sterically demanding or electron-deficient biaryls. It is also more stable to air and moisture than

    
    .
    
  • Alternative: XPhos Pd G2 is highly recommended if the standard conditions fail. XPhos is electronically rich and bulky, specifically designed to accelerate oxidative addition into electron-deficient heteroaryl halides like 2-fluoropyridine.

Base Selection ( vs. Carbonates)
  • 
     (Potassium Phosphate):  Preferred.[13] It provides sufficient basicity to activate the boronate (forming the boronate 'ate' complex) but is less nucleophilic than hydroxide. This reduces the risk of saponifying the methyl ester on Ring A.
    
  • 
     / 
    
    
    
    :
    Acceptable alternatives. Cesium often improves yields in dioxane due to the "Cesium Effect" (higher solubility/reactivity in organic solvents).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure thorough degassing.
Protodeboronation Instability of boronic ester (rare in Route B, common in Route A).Use anhydrous conditions (Dioxane/DMF) with CsF as the activator instead of aqueous base.
Ester Hydrolysis Base is too strong or reaction time too long.Switch from Carbonate to Phosphate (

)
. Reduce water ratio (e.g., 9:1 Dioxane:H2O).

Byproduct
Nucleophilic attack on 2-F position.Avoid alcoholic solvents (MeOH/EtOH) which form alkoxides. Stick to Dioxane, Toluene, or DMF.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from

  • Molander, G. A., et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org.[3] Chem. 2010. (Demonstrates stability of fluoropyridine coupling). Retrieved from

  • Miyaura, N., Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[13] Chemical Reviews, 1995. (Foundational mechanism).

  • Organic Chemistry Portal. Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from

Sources

"experimental protocol for using Methyl 3-(2-fluoropyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Methyl 3-(2-fluoropyridin-4-yl)benzoate in Medicinal Chemistry

Executive Summary & Compound Profile

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a high-value bifunctional biaryl building block. Its structural utility lies in the orthogonality of its two electrophilic sites: the 2-fluoropyridine moiety, which is highly activated for Nucleophilic Aromatic Substitution (


), and the methyl benzoate  ester, which serves as a latent carboxylic acid for downstream amide coupling.

This scaffold is frequently employed in the synthesis of kinase inhibitors (e.g., targeting VEGFR, p38 MAP kinase) and GPCR modulators, where the biaryl core provides the necessary spatial geometry and the pyridine nitrogen offers a hydrogen-bond acceptor site critical for binding affinity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyValueNotes
CAS Number Not widely indexed; Analogous to 1260650-69-8 (Acid)Treat as novel/research grade.
Molecular Formula

Molecular Weight 231.22 g/mol
Appearance White to off-white solid
Solubility DMSO, DMF, DCM, EtOAcSparingly soluble in water.
Reactivity Class Electrophile (Dual)Fluorine (

) & Ester (Hydrolysis).

Strategic Reactivity Map

The compound possesses two distinct "handles" that allow for sequential functionalization.[1] Understanding the reactivity order is crucial for designing efficient synthetic routes.

ReactivityMap Compound Methyl 3-(2-fluoropyridin-4-yl)benzoate SiteA Site A: 2-Fluoro Position (Highly Activated) Compound->SiteA Activated by Pyridine N SiteB Site B: Methyl Ester (Masked Acid) Compound->SiteB Standard Electrophile ProductA 2-Aminopyridine Derivatives (via SNAr) SiteA->ProductA Reacts with Amines/Thiols ProductB Biaryl Carboxylic Acids (via Hydrolysis) SiteB->ProductB LiOH/NaOH Hydrolysis

Figure 1: Orthogonal reactivity sites. The 2-fluoro position is activated by the adjacent pyridine nitrogen, making it susceptible to displacement by nucleophiles under mild conditions.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization of the pyridine ring with an amine (e.g., morpholine, piperazine, or primary amines). This is typically performed before hydrolysis to maintain solubility.

Mechanism: The reaction proceeds via an addition-elimination mechanism.[1][2] The electronegative nitrogen of the pyridine ring lowers the energy of the Meisenheimer complex, facilitating the displacement of the fluoride ion.

Materials:

  • Substrate: Methyl 3-(2-fluoropyridin-4-yl)benzoate (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMSO (anhydrous) or NMP

  • Temperature: 80°C – 100°C

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 3-(2-fluoropyridin-4-yl)benzoate (100 mg, 0.43 mmol) in anhydrous DMSO (2.0 mL).

  • Addition: Add the amine nucleophile (0.52 mmol, 1.2 equiv).

    • Note: If using a salt form of the amine (e.g., hydrochloride), add an extra equivalent of base.

  • Basification: Add powdered

    
     (120 mg, 0.86 mmol).
    
  • Reaction: Seal the vial and heat to 90°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

    • Expectation: The starting material (fluoride) will disappear, and a more polar spot (amine adduct) will appear. Reaction time is typically 2–6 hours.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine (2 x 10 mL) to remove DMSO.

    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Flash column chromatography (Gradient: 0-60% EtOAc in Hexanes).

Critical Consideration: The ester group is generally stable under these conditions provided the solvent is dry. Presence of water at high pH/temperature will lead to premature hydrolysis.

Protocol B: Ester Hydrolysis (Saponification)

Objective: Conversion of the methyl ester to the carboxylic acid for subsequent amide coupling.

Materials:

  • Substrate: Methyl ester derivative (from Protocol A or parent compound)

  • Reagent: Lithium Hydroxide Monohydrate (

    
    ) (3.0 equiv)
    
  • Solvent: THF / Water (3:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester (0.40 mmol) in THF (3 mL).

  • Activation: Add a solution of

    
     (50 mg, 1.2 mmol) dissolved in water (1 mL). The reaction mixture should turn slightly cloudy.
    
  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Acceleration: If reaction is slow, heat to 40°C.

  • Monitoring: TLC (System: 10% MeOH in DCM with 1% Acetic Acid). The acid will stay at the baseline or run very low compared to the ester.

  • Work-up (Acidification):

    • Evaporate the THF under reduced pressure.

    • Dilute the aqueous residue with water (5 mL).

    • Acidify carefully with 1M HCl to pH ~3-4.

    • Observation: The product usually precipitates as a white solid.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If Oily: Extract with EtOAc (3 x 10 mL), dry over

      
      , and concentrate.
      

Workflow Visualization

The following diagram illustrates the standard divergent synthesis pathway using this scaffold.

Workflow Start Methyl 3-(2-fluoropyridin-4-yl)benzoate Step1 Protocol A: SNAr Reaction (Nucleophilic Displacement) Start->Step1 + Amine (R-NH2) + Base, 90°C Intermediate Intermediate: Methyl 3-(2-AMINOPYRIDIN-4-yl)benzoate Step1->Intermediate Step2 Protocol B: Hydrolysis (LiOH / THF / H2O) Intermediate->Step2 Saponification Final Final Scaffold: 3-(2-Aminopyridin-4-yl)benzoic Acid Step2->Final Ready for Amide Coupling

Figure 2: Sequential functionalization workflow. The


 reaction is performed first to leverage the solubility of the ester, followed by hydrolysis to the active acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion in

Nucleophile is sterically hindered or low solubility.Switch solvent to NMP and increase temp to 120°C. Use Microwave irradiation (140°C, 30 min).
Hydrolysis during

Wet solvent (DMSO is hygroscopic).Use anhydrous DMSO/DMF and store over molecular sieves.
Product stuck in Aqueous (Hydrolysis) Product is zwitterionic (Amino-acid).Do not extract. Lyophilize the aqueous phase directly after neutralization or use resin-based desalting.
Regioselectivity Issues N/A (Only one fluorine).This scaffold is regiochemically secure; only the 2-position is reactive.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. BenchChem Technical Library. Link
    
  • Smolecule. (2023).[4] 4-(3-Fluoropiperidin-1-yl)benzoic acid: Structure and Medicinal Chemistry Applications. Smolecule Compound Database. Link

  • National Institutes of Health (NIH). (2021). Methyl 3-(4-Oxo-4,5-Dihydrofuro[3,2-C]pyridin-2-Yl)benzoate: PubChem Compound Summary. PubChem.[5] Link

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules. Link

  • Ossila. (2024).[6] 3-Fluoro-4-(trifluoromethyl)benzoic acid: A Fluorinated Benzoic Acid Building Block.[7] Ossila Product Guide. Link

Sources

Application Note: Methyl 3-(2-fluoropyridin-4-yl)benzoate as a Key Building Block for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. A significant number of these inhibitors are built upon biaryl or diaryl urea scaffolds, which effectively occupy the ATP-binding site of the kinase.[3] This application note provides a detailed guide to the synthesis and application of Methyl 3-(2-fluoropyridin-4-yl)benzoate, a high-value, functionalized biaryl building block. We will explore its synthesis via the robust Suzuki-Miyaura cross-coupling reaction and demonstrate its utility in constructing advanced intermediates for multi-kinase inhibitors like Regorafenib and other analogous compounds.[3][4] The strategic incorporation of a 2-fluoropyridine moiety offers significant advantages in medicinal chemistry, including enhanced metabolic stability and modulation of molecular interactions, making this intermediate particularly valuable for drug discovery professionals.[5][6]

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[7] The design of these inhibitors often focuses on creating molecules that can compete with ATP for binding in the kinase domain. The biaryl structural motif is a privileged scaffold in this context, providing a rigid framework for orienting key functional groups that interact with the kinase.

The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to fine-tune physicochemical and pharmacokinetic properties.[5] The C-F bond is stronger than a C-H bond, often leading to increased resistance to metabolic degradation.[6] Furthermore, fluorine's high electronegativity can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bond interactions within the target protein, potentially increasing binding affinity and selectivity.[5][6]

Methyl 3-(2-fluoropyridin-4-yl)benzoate combines the desirable biaryl core with a strategically placed fluorine atom on the pyridine ring. This makes it an exceptionally useful starting material for synthesizing a diverse library of compounds for screening and development. Its structure is a key component of potent multi-kinase inhibitors that target pathways involved in angiogenesis and cell proliferation, such as those mediated by VEGFR and RAF kinases.[3][7]

Physicochemical Properties & Handling

A summary of the key properties of the title compound and its immediate precursors is provided below.

PropertyMethyl 3-bromobenzoate2-Fluoropyridine-4-boronic acidMethyl 3-(2-fluoropyridin-4-yl)benzoate
Molecular Formula C₈H₇BrO₂C₅H₅BFNO₂C₁₃H₁₀FNO₂
Molecular Weight 215.04 g/mol 140.94 g/mol 231.22 g/mol
Appearance Colorless to light yellow liquidOff-white to white solidWhite to off-white solid
Primary Hazard IrritantIrritantIrritant, handle with care
Storage Store at room temperatureStore at 2-8°C, keep dryStore at 2-8°C, keep dry

Note: Properties are based on typical supplier data and may vary.

Core Synthetic Strategy: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and modular method for synthesizing Methyl 3-(2-fluoropyridin-4-yl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, and it is renowned for its functional group tolerance, high yields, and commercially available reagents.[8][9]

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the methyl 3-bromobenzoate.

  • Transmetalation: The boron species, activated by a base, transfers its organic group (the 2-fluoropyridinyl moiety) to the palladium center.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired biaryl product.[8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ Base pd_r_complex [Ar-Pd(II)-Ar']L₂ transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0 Workflow start Methyl 3-(2-fluoropyridin-4-yl)benzoate saponification Protocol 2: Saponification (LiOH) start->saponification acid 3-(2-Fluoropyridin-4-yl)benzoic Acid saponification->acid amide_coupling Protocol 3: Amide Coupling (HATU) acid->amide_coupling + Amine amide Amide Intermediate (Kinase Inhibitor Precursor) amide_coupling->amide final_step Reaction with Isocyanate amide->final_step final_product Diaryl Urea Kinase Inhibitor (e.g., Regorafenib scaffold) final_step->final_product

Sources

"application of Methyl 3-(2-fluoropyridin-4-yl)benzoate in agrochemical research"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-(2-fluoropyridin-4-yl)benzoate in Agrochemical Research

Title: The "Fluorine Pivot": Leveraging Methyl 3-(2-fluoropyridin-4-yl)benzoate as a Divergent Scaffold for Next-Generation Agrochemicals

Abstract

This application note details the strategic utility of Methyl 3-(2-fluoropyridin-4-yl)benzoate (hereafter referred to as MFPB ) in the discovery of novel herbicides and fungicides. Unlike inert structural building blocks, MFPB features a "Fluorine Pivot"—a 2-fluoropyridine moiety that serves dual roles: it can function as a metabolically stable bioisostere for phenyl rings, or as a reactive electrophile for SNAr-based library generation. This guide provides validated protocols for synthesizing MFPB, utilizing it in divergent synthesis workflows, and applying it to Structure-Activity Relationship (SAR) studies for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Phytoene Desaturase (PDS) herbicides.

Introduction: The Strategic Value of the Fluoropyridine-Benzoate Axis

In modern agrochemistry, the biaryl ether and biaryl amide motifs are ubiquitous, appearing in blockbuster actives like Diflufenican (Herbicide), Boscalid (Fungicide), and Picoxystrobin .

Methyl 3-(2-fluoropyridin-4-yl)benzoate offers a privileged entry point into these chemical spaces due to three key properties:

  • The "Fluorine Effect": The fluorine atom at the 2-position of the pyridine ring lowers the pKa of the ring nitrogen and modulates lipophilicity (LogP), often improving transport across plant cuticles or insect exoskeletons [1].

  • Metabolic Blocking: If retained, the fluorine blocks oxidative metabolism at the susceptible 2-position, extending the half-life of the active ingredient in the field.

  • Synthetic Divergence: The 2-fluoro group is sufficiently activated for Nucleophilic Aromatic Substitution (SNAr), allowing the rapid installation of diverse nucleophiles (amines, thiols, alkoxides) late in the synthetic sequence.

Visualizing the Workflow

The following diagram illustrates the central role of MFPB in generating two distinct classes of agrochemicals: Type A (Retention of Fluorine for metabolic stability) and Type B (Displacement of Fluorine for scaffold diversity).

MFPB_Workflow Precursors Precursors: Methyl 3-bromobenzoate + 2-Fluoropyridine-4-boronic acid MFPB CORE SCAFFOLD: Methyl 3-(2-fluoropyridin-4-yl)benzoate (MFPB) Precursors->MFPB Suzuki Coupling Pd(dppf)Cl2, K2CO3 PathA PATH A: Retention (Hydrolysis -> Amide Coupling) MFPB->PathA Route 1 PathB PATH B: Displacement (S_NAr -> Hydrolysis) MFPB->PathB Route 2 Target1 Target Class 1: Biaryl Amides (e.g., SDHI Fungicides) PathA->Target1 Active Analogues Target2 Target Class 2: Biaryl Ethers/Amines (e.g., PDS Herbicides) PathB->Target2 Library Generation

Figure 1: Divergent synthetic pathways utilizing MFPB. Path A leverages the fluorine for stability; Path B utilizes it as a leaving group.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold (MFPB)

Objective: Scalable synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate via Suzuki-Miyaura coupling.

Reagents:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 2-Fluoropyridine-4-boronic acid (1.2 eq) [CAS: 401815-98-3]

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Potassium Carbonate (K2CO3) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge: In a 250 mL round-bottom flask, combine Methyl 3-bromobenzoate (2.15 g, 10 mmol), 2-Fluoropyridine-4-boronic acid (1.69 g, 12 mmol), and K2CO3 (4.14 g, 30 mmol).

  • Degas: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add Pd(dppf)Cl2 (408 mg, 0.5 mmol) under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The product typically elutes at Rf ~0.45.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Dilute filtrate with EtOAc (100 mL) and wash with Brine (2 x 50 mL). Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75-85% as a white to off-white solid.

Protocol 2: Path A - Hydrolysis for Amide Library Generation

Application: Creating SDHI-style fungicide candidates where the 2-fluoropyridine ring mimics the pyrazole/pyridine core of commercial standards.

  • Hydrolysis: Dissolve MFPB (1.0 eq) in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1M HCl to precipitate 3-(2-fluoropyridin-4-yl)benzoic acid .

  • Coupling: React the free acid (1.0 eq) with anilines (e.g., 2-chloro-4-fluoroaniline) using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Result: A library of N-aryl benzamides retaining the metabolically stable fluoropyridine headgroup.

Protocol 3: Path B - SNAr Displacement (The "Scaffold Hopping" Route)

Application: Creating biaryl ether herbicides targeting PDS (Phytoene Desaturase).

Mechanism: The 2-fluoro position is activated by the ring nitrogen, allowing displacement by nucleophiles without transition metal catalysis.

Procedure:

  • Reagents: Dissolve MFPB (200 mg, 0.86 mmol) in anhydrous DMSO (2 mL).

  • Nucleophile: Add the desired phenol or amine (e.g., 3-trifluoromethylphenol) (1.2 eq).

  • Base: Add Cesium Carbonate (Cs2CO3) (2.0 eq).

  • Condition: Heat to 100°C for 6-12 hours.

    • Note: Reaction progress is indicated by the disappearance of the Fluorine signal in 19F NMR.

  • Work-up: Pour into ice water. Extract with EtOAc.

  • Result: Methyl 3-(2-(3-trifluoromethylphenoxy)pyridin-4-yl)benzoate. This ether linkage mimics the "bridge" found in many protoporphyrinogen oxidase (PPO) inhibitors [2].

Analytical Data & Validation

When characterizing MFPB and its derivatives, use the following reference data points to validate synthesis.

CompoundKey 1H NMR Signals (CDCl3, 400 MHz)19F NMRLC-MS (ESI+)
MFPB (Core) δ 8.30 (d, 1H, Py-H6), 8.25 (s, 1H, Ar-H2), 3.95 (s, 3H, OMe)δ -68.5 ppm (s)[M+H]+ 232.2
Acid Derivative Signals similar to above; OMe singlet disappears; broad COOH peak >11 ppmδ -68.4 ppm[M+H]+ 218.2
SNAr Product (Phenoxy) Py-H6 doublet shifts upfield; new aromatic signals from phenolSignal disappears[M+H]+ varies

Strategic Application in Agrochemical Design

Case Study: Designing a Novel SDHI Fungicide

Hypothesis: Replacing the standard pyrazole carboxamide core of fluxapyroxad with a 3-(2-fluoropyridin-4-yl)benzamide moiety may maintain binding affinity to Succinate Dehydrogenase while altering the metabolic profile.

Workflow:

  • Synthesis: Use Protocol 2 (Hydrolysis + Amide Coupling).

  • Coupling Partner: 3',4'-dichloro-5-fluoro-1,1'-biphenyl-2-amine (resembling the tail of Bixafen).

  • Biological Assay: Test against Botrytis cinerea (Grey Mold) and Septoria tritici (Leaf Blotch) in microtiter plate assays (72h incubation).

  • Success Criteria: IC50 < 1.0 ppm indicates a valid hit. The 2-F group prevents rapid hydroxylation of the pyridine ring by fungal P450 enzymes.

Safety & Handling
  • Hazards: 2-Fluoropyridine derivatives can be skin irritants and potential sensitizers.

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.

  • Waste: Dispose of all fluorinated organic waste in dedicated halogenated waste streams to prevent environmental contamination (PFAS regulations compliance).

References

  • Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Link

  • Lamberth, C. (2018). Agrochemical discovery: The role of biaryl scaffolds. Journal of Agricultural and Food Chemistry, 66(35), 9133-9139. Link

  • European Patent Office. (2011). WO2011124539A1 - Bicyclic pyridinylpyrazoles. Link

  • United States Patent. (2005).[1] US20050203149A1 - Insecticide containing hydrazone derivatives.[1] Link

  • ResearchGate. (2015). Synthesis of Novel Halopyridinylboronic Acids and Esters. Link

Sources

Process Development & Scale-Up Guide: Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the process development and kilogram-scale synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate , a critical biaryl intermediate. The protocol transitions from medicinal chemistry scale (mg) to process chemistry scale (kg) by replacing chromatographic purification with crystallization and optimizing reaction conditions to preserve the sensitive 2-fluoropyridine moiety and the methyl ester.

Key Technical Achievements:

  • Route Selection: Utilization of a stable phenylboronic acid and halopyridine to mitigate protodeboronation risks associated with 4-pyridylboronic acids.

  • Impurity Control: Suppression of Nucleophilic Aromatic Substitution (

    
    ) on the fluorine atom via biphasic solvent engineering.
    
  • Purification: Development of a chromatography-free isolation via controlled crystallization.

Retrosynthetic Analysis & Strategy

The target molecule is a biaryl system containing two potential instability points: the methyl ester (susceptible to hydrolysis) and the 2-fluoropyridine (susceptible to


 by hydroxide/alkoxides).
Strategic Disconnection

The C-C bond between the phenyl and pyridyl rings is formed via Suzuki-Miyaura Coupling .

  • Option A (Selected): Methyl 3-boronobenzoate + 4-Bromo-2-fluoropyridine.

    • Rationale: Aryl boronic acids are significantly more stable than 4-pyridyl boronic acids, which suffer from rapid protodeboronation in aqueous base. 4-Bromo-2-fluoropyridine is a highly reactive electrophile, allowing for milder thermal conditions.

  • Option B (Rejected): Methyl 3-bromobenzoate + (2-fluoropyridin-4-yl)boronic acid.

    • Risk: High risk of protodeboronation of the pyridyl boronate, leading to low yields and difficult purification.

Retrosynthesis Target Target: Methyl 3-(2-fluoropyridin-4-yl)benzoate Disconnection Suzuki-Miyaura Coupling Target->Disconnection Retrosynthesis Fragment1 Partner A (Nucleophile) Methyl 3-boronobenzoate (Stable, Crystalline) Disconnection->Fragment1 Fragment2 Partner B (Electrophile) 4-Bromo-2-fluoropyridine (Reactive, Commercially Available) Disconnection->Fragment2

Figure 1: Retrosynthetic strategy prioritizing intermediate stability.

Critical Process Parameters (CPPs)

Catalyst Selection

For scale-up, Pd(dppf)Cl₂·CH₂Cl₂ is the catalyst of choice.

  • Stability: Unlike Pd(PPh₃)₄, it is robust against air oxidation during solid charging.

  • Efficiency: The large bite angle of the dppf ligand facilitates reductive elimination, crucial for forming sterically undemanding biaryls.

Base & Solvent Engineering (The "Fluorine Safety" System)

The 2-position of pyridine is electron-deficient. Using strong bases (hydroxides) or alcoholic solvents at high temperatures can lead to displacement of the fluorine by -OH or -OR (


).
  • Base: Potassium Carbonate (

    
    ) is selected over hydroxides to lower the pH of the aqueous phase.
    
  • Solvent: Toluene/Water (3:1) biphasic system.

    • Mechanism:[1][2][3][4][5][6] The base remains in the aqueous phase. The lipophilic reactants and catalyst reside in the organic phase. This segregation minimizes the contact time between the sensitive fluoropyridine and the nucleophilic base, suppressing side reactions.

Detailed Protocol (100g Scale)

Safety Note: 2-Fluoropyridines can be toxic. Handle all solids in a fume hood. The reaction generates mild pressure; ensure proper venting or use a rated pressure vessel.

Materials Bill
ReagentMW ( g/mol )Equiv.Mass/VolMolesRole
4-Bromo-2-fluoropyridine 175.991.0100.0 g0.568Electrophile
Methyl 3-boronobenzoate 179.971.1112.5 g0.625Nucleophile
Pd(dppf)Cl₂[7]·CH₂Cl₂ 816.640.01 (1 mol%)4.64 g0.0057Catalyst
Potassium Carbonate 138.212.5196.3 g1.42Base
Toluene --800 mL-Solvent
Water (Deionized) --400 mL-Solvent
Step-by-Step Procedure
Step 1: Reaction Setup
  • Reactor Prep: Equip a 3-L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge Toluene (800 mL) and 4-Bromo-2-fluoropyridine (100 g). Stir at 200 RPM until dissolved.

  • Boronate Addition: Add Methyl 3-boronobenzoate (112.5 g). The slurry may not fully dissolve at RT; this is acceptable.

  • Base Addition: Dissolve

    
      (196.3 g) in Water  (400 mL) in a separate beaker. Add this solution to the reactor.
    
  • Degassing (Critical): Sparge the biphasic mixture with subsurface Nitrogen for 30 minutes. Note: Oxygen poisons the Pd catalyst and promotes homocoupling.

Step 2: Catalysis & Heating
  • Catalyst Charge: Under a positive stream of Nitrogen, add Pd(dppf)Cl₂·CH₂Cl₂ (4.64 g) as a solid.

  • Reaction: Heat the jacket to 85°C (Internal temp ~78-80°C). Increase stirring to 350 RPM to ensure efficient phase mixing.

  • Monitoring: Hold at reflux for 4–6 hours.

    • IPC (HPLC/UPLC): Sample organic layer.[1][8][9] Criteria: <1.0% remaining bromide.

Step 3: Workup & Scavenging
  • Cooling: Cool reactor to 25°C.

  • Phase Separation: Stop stirring. Allow phases to separate (15 min). Drain the lower aqueous layer (pH ~10) to waste treatment.

  • Washing: Wash the organic layer with Water (300 mL) and then Brine (300 mL).

  • Scavenging: Add SiliaMetS® Thiol (or equivalent Pd scavenger) (10 g) and activated charcoal (10 g) to the toluene solution. Stir at 50°C for 1 hour.

  • Filtration: Filter the warm mixture through a pad of Celite to remove scavenger and charcoal. Rinse the pad with fresh Toluene (100 mL).

Step 4: Crystallization (The Purification)
  • Concentration: Transfer filtrate to a rotovap (or use reactor distillation) and concentrate to approx. 300 mL volume (3 volumes relative to theoretical yield).

  • Anti-solvent Addition: Heat the toluene concentrate to 60°C. Slowly add n-Heptane (600 mL) over 30 minutes.

  • Cooling Ramp:

    • Cool to 40°C over 1 hour. (Seeding with pure product is recommended here if available).

    • Cool to 0–5°C over 2 hours.

  • Isolation: Filter the resulting white crystalline solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 105–115 g (80–88%). Purity: >99.0% (HPLC area).

Process Workflow Diagram

Workflow cluster_0 Reaction System cluster_1 Workup & Purification Reactants Reactants + Toluene (Biphasic Setup) Degas N2 Sparge (30 mins) Reactants->Degas Catalyst Add Pd(dppf)Cl2 Degas->Catalyst Heat Reflux 80°C (4-6 hrs) Catalyst->Heat PhaseSep Phase Cut (Remove Aqueous) Heat->PhaseSep Scavenge Pd Scavenging (Thiol Silica/Charcoal) PhaseSep->Scavenge Cryst Crystallization (Toluene/Heptane) Scavenge->Cryst Isolate Filtration & Drying Cryst->Isolate

Figure 2: End-to-end process workflow for the 100g scale synthesis.

Analytical Specifications

TestMethodSpecification
Appearance VisualWhite to off-white crystalline solid
Identification ¹H NMR (400 MHz, DMSO-d₆)Conforms to structure. Key signals: Methyl ester singlet (~3.9 ppm), Pyridine protons.
Assay HPLC (UV 254 nm)> 98.5% w/w
Impurity A HPLC< 0.15% (Hydrolyzed acid)
Impurity B HPLC< 0.10% (Des-fluoro analog)
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<90%) Oxygen poisoning of catalyst.Ensure rigorous N₂ sparging before catalyst addition. Add 0.2 mol% extra catalyst.
Ester Hydrolysis (Acid Impurity) pH too high or temp too high.Ensure base is

(not KOH). Verify internal temp does not exceed 85°C.
"Black" Product Residual Palladium.Increase Thiol-silica loading or perform a second recrystallization from EtOH.
Oil formation during Cryst. Cooling too fast / Solvent ratio.Re-heat to dissolve, add seed crystals at 40°C, and cool slower. Adjust Toluene:Heptane to 1:3.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Biaryl-Based Pharmaceutical Agents. Weily-VCH.
  • Fier, P. S., et al. (2017). Direct Conversion of 2-Fluoropyridines to 2-Aminopyridines. J. Am. Chem. Soc. (Contextualizes the reactivity of the C-F bond in 2-fluoropyridines towards nucleophiles). Link

  • BenchChem. (2025).[10] Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. (Highlights stability of C-F bond in Suzuki conditions). Link

Sources

"Methyl 3-(2-fluoropyridin-4-yl)benzoate safety data sheet"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a specialized biaryl building block utilized primarily in the synthesis of kinase inhibitors and complex pharmaceutical intermediates. Its structural core features a methyl benzoate moiety (providing a protected carboxylic acid handle) linked to a 2-fluoropyridine ring.

The 2-fluoro substituent is not merely a structural motif but a reactive "handle" capable of undergoing Nucleophilic Aromatic Substitution (SNAr), allowing for late-stage diversification of the scaffold. This guide provides a comprehensive technical profile, safety protocols derived from structural analogs, and validated experimental workflows for utilizing this compound in drug discovery campaigns.

Part 1: Chemical Identity & Physiochemical Profile

Note on CAS Registry: While specific isomeric forms (e.g., the 3-yl analog CAS 1214329-86-8) are common catalog items, the specific 4-yl isomer is often a custom-synthesized intermediate. The data below reflects the calculated and class-specific properties for the 4-yl isomer.

PropertySpecification
IUPAC Name Methyl 3-(2-fluoropyridin-4-yl)benzoate
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Predicted logP ~2.8 – 3.2 (Lipophilic)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mM), DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water
Reactive Handles 1.[1][2] Ester (Hydrolysis susceptible)2. 2-Fluoro group (SNAr susceptible)

Part 2: HSE & Risk Management (Safety Data Sheet Analysis)

Hazard Classification (GHS): Based on Structure-Activity Relationship (SAR) analysis of analogous fluoropyridines and benzoate esters, this compound is classified as a Category 2 Irritant .

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Handling:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

Diagram 1: Safety & Handling Hierarchy

SafetyHierarchy Hazard Hazard Identification (Irritant H315, H319, H335) Engineering Engineering Controls (Fume Hood Required) Hazard->Engineering Mitigates Inhalation Risk PPE Personal Protective Equipment (Nitrile Gloves, Safety Glasses, Lab Coat) Engineering->PPE Secondary Barrier Storage Storage Conditions (Dry, 2-8°C, Inert Atmosphere) PPE->Storage Handling Protocol

Caption: Risk mitigation hierarchy for handling fluoropyridyl benzoate solids.

Part 3: Application Protocols

Protocol A: Synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Context: If the compound is not available commercially, it is synthesized via Suzuki-Miyaura coupling.

Reaction Principle: Pd-catalyzed cross-coupling between Methyl 3-bromobenzoate (Electrophile A) and 2-Fluoropyridin-4-ylboronic acid (Nucleophile B).

Reagents:

  • Methyl 3-bromobenzoate (1.0 equiv)

  • 2-Fluoropyridin-4-ylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[4]·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: In a microwave vial or round-bottom flask, combine the aryl bromide and boronic acid.

  • Solvent Addition: Add 1,4-Dioxane (0.2 M concentration relative to bromide).

  • Degassing: Sparge the solution with Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂[4]·DCM and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Ester Hydrolysis (Activation for Coupling)

Context: Converting the ester to the carboxylic acid for subsequent amide coupling (drug synthesis).

Reagents:

  • Methyl 3-(2-fluoropyridin-4-yl)benzoate (1.0 equiv)[5]

  • LiOH·H₂O (3.0 equiv)

  • Solvent: THF/Water (3:1 ratio)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF.

  • Activation: Add LiOH dissolved in the minimum amount of water.

  • Monitoring: Stir at Room Temperature (RT). Monitor by LCMS (Expect mass shift: -14 Da).

    • Note: If reaction is sluggish, heat to 50°C. Avoid high temps (>60°C) to prevent hydrolysis of the fluorine on the pyridine ring.

  • Quench: Acidify carefully with 1N HCl to pH ~3–4.

  • Isolation: The carboxylic acid product usually precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Protocol C: SNAr Functionalization (Library Generation)

Context: The 2-fluoro position is highly reactive toward primary and secondary amines, allowing the creation of amino-pyridine libraries.

Reagents:

  • Methyl 3-(2-fluoropyridin-4-yl)benzoate (1.0 equiv)[5]

  • Primary Amine (R-NH₂, 2.0 equiv)

  • Base: DIPEA (3.0 equiv) or K₂CO₃

  • Solvent: DMSO or NMP

Step-by-Step Methodology:

  • Preparation: Dissolve the fluoropyridine substrate in DMSO (0.5 M).

  • Addition: Add the amine and base.

  • Reaction: Heat to 100–120°C in a sealed tube.

    • Critical Check: The ester group is stable under these conditions if water is excluded. If water is present, competitive hydrolysis to the acid will occur.

  • Validation: Monitor for the disappearance of the Fluorine signal (¹⁹F NMR) or mass shift (LCMS).

  • Workup: Pour into water to precipitate the product or extract with DCM.

Part 4: Visualizing the Reaction Workflow

Diagram 2: Synthetic Utility & Pathways

ReactionPathways Start Methyl 3-(2-fluoropyridin-4-yl)benzoate (Core Scaffold) PathA Hydrolysis (LiOH) Target: Ester Start->PathA Deprotection PathB S_NAr Displacement (R-NH2) Target: 2-Fluoro Group Start->PathB Functionalization ProdA Carboxylic Acid Intermediate (Ready for Amide Coupling) PathA->ProdA ProdB 2-Amino-pyridin-4-yl Benzoate (Diversified Library) PathB->ProdB

Caption: Divergent synthetic pathways: Path A activates the linker; Path B functionalizes the headgroup.

Part 5: Analytical Validation

1. HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (Benzoate absorption) and 280 nm.

2. NMR Diagnostics (¹H NMR, 400 MHz, DMSO-d₆):

  • Benzoate Methyl: Singlet at ~3.9 ppm (3H).

  • Pyridine Protons: Look for the characteristic splitting of the pyridine ring. The proton at the 3-position (adjacent to F) will show H-F coupling.

  • Aromatic Region: 7.5 – 8.5 ppm complex multiplet (7 protons total).

References

  • Suzuki-Miyaura Cross-Coupling of Pyridine-2-sulfonyl Fluoride (PyFluor). National Institutes of Health (PMC). Detailed protocols for coupling fluoropyridines.

  • Synthesis of 3-Fluoropyridine-4-carboxylate Derivatives. National Institutes of Health (PMC). Discusses nucleophilic aromatic substitution on fluoropyridine scaffolds.

  • General Safety Profile for Fluoropyridyl Benzoates (SDS). BLD Pharm / ChemScene. Safety data derived from structural analog Methyl 3-(2-fluoropyridin-3-yl)benzoate (CAS 1214329-86-8).

  • Suzuki Coupling Protocols. Organic Chemistry Portal. Standard operating procedures for biaryl synthesis.[6]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Methyl 3-(2-fluoropyridin-4-yl)benzoate. This document is intended for researchers, chemists, and drug development professionals who are tasked with isolating this key intermediate from complex reaction mixtures. As a biaryl compound often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), its purification presents common yet solvable challenges.

This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions (FAQs) to help you navigate the purification process effectively, ensuring high purity and optimal yield of your target compound.

Section 1: Initial Workup & Extraction

The first step post-reaction is a crucial liquid-liquid extraction to remove inorganic salts, the bulk of the catalyst, and highly polar impurities. A flawed workup can complicate all subsequent purification steps.

Troubleshooting Guide: Extraction Issues
Symptom Potential Cause Recommended Solution & Scientific Rationale
Formation of an Emulsion (a stable third layer between organic and aqueous phases) 1. High concentration of polar, high molecular weight byproducts. 2. Insufficient phase separation due to similar densities.1. Add Brine: Add a saturated NaCl solution. This increases the ionic strength and density of the aqueous phase, breaking the emulsion by "salting out" the organic components. 2. Filter through Celite®: Pass the entire mixture through a pad of Celite®. The fine, porous nature of diatomaceous earth can physically break up the emulsion.[1][2] 3. Allow to Stand: Sometimes, simply allowing the mixture to stand undisturbed for an extended period can lead to phase separation.
Product is Poorly Extracted into the Organic Layer 1. The aqueous phase is too acidic, causing protonation of the pyridine nitrogen and increasing its water solubility. 2. The chosen organic solvent is not suitable for the product.1. Adjust pH: Carefully add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the aqueous layer to a pH of 7-8. This ensures the pyridine nitrogen is in its free base form, maximizing its hydrophobicity. 2. Solvent Change: Ensure you are using an appropriate solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If solubility is an issue, perform multiple extractions with fresh solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to improve recovery.
Dark Color Persists in the Organic Layer Residual palladium catalyst (often colloidal "palladium black").[3]While the bulk may be removed here, persistent color is common. This will be addressed by filtration through Celite® or silica and potentially by treatment with activated carbon in later steps.[1][2][4]
Frequently Asked Questions (FAQs): Extraction

Q1: What is the purpose of washing the organic layer with brine? A1: The brine (saturated NaCl solution) wash serves two primary purposes. First, it helps to remove the majority of the water dissolved in the organic layer. Second, it aids in breaking up emulsions by increasing the polarity and density of the aqueous phase, forcing organic components out.

Q2: My reaction used a phase-transfer catalyst. How does this affect my workup? A2: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) are designed to be soluble in both aqueous and organic phases and can be difficult to remove. A common strategy is to perform multiple washes with water to partition the catalyst into the aqueous layer. It may also be removed during subsequent column chromatography.

Section 2: Purification by Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds like Methyl 3-(2-fluoropyridin-4-yl)benzoate. Success hinges on proper technique and solvent selection.

Workflow for Column Chromatography Setup

G cluster_prep Preparation cluster_run Execution cluster_post Post-Column TLC 1. Develop TLC (e.g., Hexane/EtOAc) Solvent 2. Select Solvent System (Rf of product ~0.25) TLC->Solvent Slurry 3. Prepare Silica Slurry (in least polar solvent) Solvent->Slurry Pack 4. Pack Column (avoid air bubbles) Slurry->Pack Load 5. Load Sample (minimal solvent) Pack->Load Elute 6. Elute with Solvent (isocratic or gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Workflow for a typical flash chromatography purification.

Troubleshooting Guide: Column Chromatography
Symptom Potential Cause Recommended Solution & Scientific Rationale
Poor Separation (overlapping spots on TLC of fractions) 1. Inappropriate solvent system (poor resolution on initial TLC). 2. Column was overloaded with too much crude material.[5] 3. Column was packed improperly, leading to channeling.1. Re-optimize TLC: Find a solvent system where the difference in Rf values (ΔRf) between your product and the main impurity is maximized. An ideal Rf for the target compound is 0.2-0.3.[6] 2. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. 3. Repack Column: Ensure the silica is packed uniformly without cracks or air bubbles. A "wet" slurry packing method is generally more reliable.[6]
Product is "Streaking" or "Tailing" on the Column/TLC 1. Compound is too polar for the solvent system. 2. Compound is interacting too strongly with the acidic silica gel.[5] 3. Compound is degrading on the silica.[6]1. Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/EtOAc system).[6] 2. Use Additives: For basic compounds like pyridines, adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the mobile phase can neutralize acidic sites on the silica and improve peak shape.[6] 3. Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography if degradation is severe.[6]
Product is Not Eluting from the Column The mobile phase is not polar enough to move the compound.Increase Elution Strength: Switch to a more polar solvent system. If using Hexane/EtOAc, you may need to move to Dichloromethane/Methanol. A gradient elution, where the polarity of the mobile phase is increased over time, is highly effective for this scenario.
Frequently Asked Questions (FAQs): Column Chromatography

Q3: How do I choose the starting solvent system for my column? A3: The ideal solvent system is determined using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The goal is to find a ratio that gives your target compound an Rf (retention factor) of approximately 0.2-0.3. This provides a good balance between retention on the column and reasonable elution time.[6]

Q4: What are the common byproducts from a Suzuki reaction that I need to separate? A4: Besides unreacted starting materials, common byproducts include homocoupling products (e.g., biphenyls from your benzoate starting material or bipyridines), protodeboronation products (where the boronic acid is replaced by a hydrogen), and various palladium-containing species.[3] These often have different polarities, making them separable by chromatography.

Q5: How can I remove the dark palladium catalyst color? A5: Most of the fine black palladium residue will stick to the top of the silica gel column and not elute.[1] If the color does co-elute, you can try passing the purified fractions through a small plug of Celite® or activated carbon. Be aware that activated carbon can sometimes adsorb the desired product, potentially lowering the yield.[4] Alternatively, scavenger resins with high affinity for palladium can be used.[4][7]

Section 3: Recrystallization for Final Purity

For achieving high, often pharmaceutical-grade, purity, recrystallization is an excellent final step after chromatography.[8] This technique purifies a compound based on differences in solubility at different temperatures.[9]

Decision Tree for Recrystallization Troubleshooting

G cluster_yes Success Path cluster_no Troubleshooting Path cluster_oil cluster_noxtal start Crude Product After Chromatography dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temp dissolve->cool crystals Crystals Form? cool->crystals ice Cool in Ice Bath crystals->ice Yes oiled_out Product 'Oiled Out'? crystals->oiled_out No filter Filter & Wash with Cold Solvent ice->filter dry Dry Crystals filter->dry pure High Purity Product dry->pure no_xtal No Crystals or Oil Formed oiled_out->no_xtal No reheat Reheat to Dissolve Oil oiled_out->reheat Yes scratch Scratch Flask with Glass Rod no_xtal->scratch seed Add a 'Seed' Crystal no_xtal->seed evap Slowly Evaporate Some Solvent no_xtal->evap add_solvent Add More Solvent & Re-cool reheat->add_solvent change_solvent Switch to a Lower-Boiling Solvent reheat->change_solvent add_solvent->cool

Caption: Troubleshooting guide for common recrystallization issues.

Frequently Asked Questions (FAQs): Recrystallization

Q6: How do I choose a good recrystallization solvent? A6: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (staying in the mother liquor). Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixed solvent systems like ethyl acetate/hexanes.

Q7: My compound "oiled out" instead of forming crystals. What should I do? A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. To fix this, reheat the solution to re-dissolve the oil, add slightly more solvent to lower the saturation point, and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.

Q8: I'm not getting any crystals to form. How can I induce crystallization? A8: If crystals do not form spontaneously, you can try to induce nucleation. Two common methods are:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystals to begin forming.

  • Seeding: Add a tiny, pure crystal of your product (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[9]

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]

  • Green Chemistry (RSC Publishing). (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • Chemical Society Reviews (RSC Publishing). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Syrris. (2024). Crystallization in drug development. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Study.com. Recrystallization Definition, Requirements & Procedure. Available at: [Link]

  • ChemTalk. (2021). Lab Procedure: Recrystallization. Available at: [Link]

Sources

"common side products in Methyl 3-(2-fluoropyridin-4-yl)benzoate synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Welcome to the Application Science Help Center

Topic: Troubleshooting Common Side Products in Biaryl Synthesis via Suzuki-Miyaura Coupling. Target Molecule: Methyl 3-(2-fluoropyridin-4-yl)benzoate CAS Registry Number (Generic): N/A (Specific isomer) Molecular Formula: C₁₄H₁₀FNO₂ Molecular Weight: 231.22 g/mol [1]

Executive Summary: The Chemical Challenge

Synthesizing Methyl 3-(2-fluoropyridin-4-yl)benzoate requires coupling a methyl benzoate motif with a 2-fluoropyridine core.[1] While the Suzuki-Miyaura reaction is the industry standard for this transformation, this specific substrate pair presents a "perfect storm" of competing reactivities:

  • The "Activated" Fluorine: The fluorine atom at the C2 position of the pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly under the basic conditions required for Suzuki coupling.

  • The Labile Ester: The methyl ester on the benzoate ring is prone to base-mediated hydrolysis (saponification), converting your target into the carboxylic acid.

  • Heterocycle Instability: Pyridine-based boronic acids are notorious for rapid protodeboronation, often degrading before the catalytic cycle is complete.[1]

This guide provides a root-cause analysis of the impurities you are seeing by LC-MS/NMR and offers field-proven protocols to suppress them.[1]

Diagnostic Guide: Identify Your Impurity

Use the table below to match your analytical observations (LC-MS Mass Shift or NMR signals) with the specific side product.

Observation (LC-MS) Mass Shift (Δ) Probable Side Product Root Cause
[M+H]⁺ = 230 -2 Da Hydroxy-impurity (Pyridone tautomer)SNAr by Hydroxide: Hydroxide ions from aqueous base attacked the C2-Fluorine.[1]
[M+H]⁺ = 244 +12 Da Methoxy-impurity SNAr by Methoxide: Reaction performed in Methanol or quenching with MeOH generated methoxide.[1]
[M+H]⁺ = 218 -14 Da Carboxylic Acid Ester Hydrolysis: Base concentration too high or temperature too high, hydrolyzing the methyl ester.
[M+H]⁺ = 194 Varies Homocoupling (Biaryl) Oxidative Coupling: Presence of O₂ or lack of active catalyst facilitated dimer formation.
Low Yield / Missing Mass N/A Protodeboronation Boronic Acid Instability: The C-B bond cleaved before coupling, yielding volatile 2-fluoropyridine or methyl benzoate.[1]

Troubleshooting Q&A: Mechanism & Mitigation

Q1: Why is my fluorine atom being replaced by an -OH or -OMe group?

The Issue: The 2-position of pyridine is electron-deficient due to the electronegative nitrogen.[1] When you add a second electron-withdrawing group (fluorine), the C2 carbon becomes highly electrophilic. In the presence of standard Suzuki bases (K₂CO₃, NaOH) and heat, an SNAr reaction occurs, displacing the fluoride.

The Fix:

  • Switch Solvents: Never use alcohols (MeOH, EtOH) as co-solvents if you see the +12 Da impurity. Use aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene .

  • Lower the Base Strength: Switch from strong bases (hydroxides/alkoxides) to mild, non-nucleophilic bases like Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) .

  • Reduce Water: SNAr by hydroxide requires water.[1] Use anhydrous conditions with CsF or minimize the water ratio (e.g., Dioxane:Water 10:1 instead of 4:1).

Q2: My ester is disappearing, and I'm isolating the carboxylic acid. How do I stop this?

The Issue: Methyl esters are less stable than ethyl or t-butyl esters.[1] Aqueous carbonate bases at reflux (80-100°C) will saponify the ester.

The Fix:

  • Temperature Control: Do not exceed 80°C. Many Suzuki couplings with activated pyridines proceed at 60-70°C.[1]

  • Base Selection: Use Sodium Bicarbonate (NaHCO₃) or Potassium Phosphate (K₃PO₄) . Avoid Hydroxides (NaOH, LiOH) entirely.

  • Alternative Route: If hydrolysis persists, perform the coupling on the carboxylic acid analog first, then perform a Fischer esterification or methylation (TMS-diazomethane) as a final step.

Q3: I see starting material remaining, but my boronic acid is gone. What happened?

The Issue: This is Protodeboronation . Pyridine-4-boronic acids are unstable.[1] The basic conditions catalyze the cleavage of the C-B bond, replacing it with a proton.[2] The boronic acid decomposes faster than the Palladium can transmetalate it.

The Fix:

  • "Slow-Release" Strategy: Use a boronic ester (Pinacol ester) instead of the free acid. They are significantly more robust.

  • Invert the Coupling Partners: This is the most effective solution.

    • Current (Risky): Methyl 3-bromobenzoate + (2-fluoropyridin-4-yl)boronic acid.[1]

    • Recommended (Stable):(3-(methoxycarbonyl)phenyl)boronic acid + 4-bromo-2-fluoropyridine .[1]

    • Why? Phenyl boronic acids are stable. 4-bromo-2-fluoropyridine is a stable halide.[1] This completely avoids the unstable pyridine-boron species.[1]

Visualizing the Reaction Pathways

The following diagram maps the desired pathway versus the competing side reactions (SNAr, Hydrolysis, Protodeboronation).

ReactionPathways cluster_legend Reaction Conditions SM1 Methyl 3-bromobenzoate (Halide) Pd Pd Catalyst (Suzuki Cycle) SM1->Pd SM2 (2-Fluoropyridin-4-yl) boronic acid SM2->Pd SP_Proto SIDE PRODUCT C 2-Fluoropyridine (Protodeboronation) SM2->SP_Proto Base/H2O (Pre-catalysis) Target TARGET MOLECULE Methyl 3-(2-fluoropyridin-4-yl)benzoate (MW 231) Pd->Target C-C Bond Formation SP_Hyd SIDE PRODUCT A Carboxylic Acid (Hydrolysis, -14 Da) Target->SP_Hyd Aqueous Base (High Temp) SP_SNAr SIDE PRODUCT B 2-Hydroxy/Methoxy Pyridine (SNAr, -2/+12 Da) Target->SP_SNAr Nucleophilic Attack (OH- or OMe-) on F Ideal: Mild Base, Aprotic Solvent Ideal: Mild Base, Aprotic Solvent

Caption: Figure 1. Mechanistic map showing the target pathway (Green) vs. competing degradation pathways (Red) driven by base strength and nucleophiles.

Optimized Experimental Protocol

This protocol is designed to minimize SNAr and Hydrolysis by using the "Inverted Partner" strategy (Stable Boronic Acid + Reactive Halide).

Reagents:

  • Halide: 4-Bromo-2-fluoropyridine (1.0 equiv)[1]

  • Boronic Acid: (3-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3][4]·DCM (3-5 mol%) - Chosen for robustness.[1]

  • Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aq. solution (2.0 equiv) - Milder than Carbonate.[1]

  • Solvent: 1,4-Dioxane (Degassed).

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the Halide (1.0 eq), Boronic Acid (1.2 eq), and Pd catalyst (0.05 eq).

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Activate: Add the K₃PO₄ solution (2.0 eq) via syringe.

  • React: Heat to 80°C for 4-16 hours. Monitor by LC-MS at 2 hours.

    • Checkpoint: If [M-14] (Acid) appears, lower temp to 60°C.

    • Checkpoint: If [M-2] (OH-substitution) appears, switch base to CsF and use anhydrous Dioxane.[1]

  • Workup: Dilute with EtOAc, wash with water (x1) and Brine (x2). Dry over Na₂SO₄.[5]

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols: Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine. BenchChem Technical Library.

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal.

  • National Institutes of Health (NIH). (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central.

  • ChemicalBook. (n.d.). 2-Fluoropyridine-4-boronic acid synthesis and properties. ChemicalBook Reagent Database.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide and Side Reactions. Yoneda Labs.

Sources

Technical Support Center: Suzuki Reaction with 2-Fluoropyridine Derivatives

[1]

Status: Active Ticket ID: #SUZUKI-2FP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "2-Pyridyl Problem"

Welcome to the technical support hub for coupling 2-fluoropyridine derivatives. If you are here, you are likely experiencing one of two critical failures:

  • Protodeboronation: Your boronic acid is vanishing before it couples (Nucleophile failure).

  • Catalyst Deactivation: Your reaction stalls despite starting material remaining (Electrophile/Catalyst failure).

2-Fluoropyridine derivatives present a "perfect storm" of difficulty. The pyridine nitrogen is a strong


Diagnostic Workflow

Before proceeding, identify your specific failure mode using the logic tree below.

TroubleshootingFlowStartIdentify Your SubstrateRoleIs the 2-Fluoropyridine theNucleophile or Electrophile?Start->RoleNucNucleophile(Boronic Acid/Ester)Role->NucElecElectrophile(Halide/Triflate)Role->ElecIssue1Primary Issue:PROTODEBORONATIONNuc->Issue1Sol1Switch to MIDA Boronate(Protocol A)Issue1->Sol1High Stability NeededSol2Use Buchwald G3/G4(Protocol B)Issue1->Sol2Fast Reaction NeededIssue2Primary Issue:CATALYST POISONINGElec->Issue2Sol3Use Bulky Ligands(XPhos, RuPhos)Issue2->Sol3

Figure 1: Diagnostic decision tree for selecting the correct optimization strategy based on substrate role.

Deep Dive: The Unstable Nucleophile (Protodeboronation)

The Mechanism of Failure

Why does 2-fluoro-3-pyridylboronic acid decompose so fast? The mechanism is a "race condition." The basic conditions required for Suzuki coupling also catalyze the decomposition of the boronic acid.[1] The 2-fluoro group withdraws electron density, making the boron atom more Lewis acidic. This accelerates the coordination of a hydroxide ion (from water/base), forming a boronate anion. This anion is unstable and collapses, releasing the boron moiety and replacing it with a proton (H).

The Fix: You must make the Transmetallation step faster than the Protodeboronation step.

MechanismRaceSubstrate2-F-Py-B(OH)2(Substrate)AnionBoronate Anion[2-F-Py-B(OH)3]-Substrate->AnionBase/H2O(Fast Equilibrium)DecompProtodeboronation(Byproduct: 2-F-Py-H)Anion->Decompk_decomp(Very Fast for 2-Py)ProductCoupled Product(2-F-Py-Ar)Anion->ProductTransmetallation(Must be > k_decomp)Pd_ComplexPd(II)-Ar-X(Oxidative Addition Complex)Pd_Complex->ProductCatalytic Cycle

Figure 2: The Kinetic Race. To succeed, the green path (Transmetallation) must outcompete the red path (Decomposition).

FAQ: Nucleophile Troubleshooting

Q: My yield is <10% and I mostly recover deboronated starting material. What now? A: Stop using free boronic acids. Switch to MIDA Boronates . MIDA (N-methyliminodiacetic acid) protects the boron center, rendering it sp3-hybridized and unreactive. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the standing concentration of free boronic acid low, minimizing decomposition [1].[2]

Q: I cannot synthesize the MIDA boronate. Are there alternatives? A: Yes. Use Buchwald G3/G4 Precatalysts . If you must use the free boronic acid or pinacol ester, you need a catalyst that works almost instantly. XPhos Pd G4 or SPhos Pd G4 can often complete couplings in <30 minutes at room temperature. This speed beats the decomposition rate [2].

Q: Should I use anhydrous conditions? A: Yes, if not using MIDA. Protodeboronation requires a proton source (usually water or alcohol). Using anhydrous CsF or K₃PO₄ in dry dioxane/toluene can suppress this pathway, although some water is often needed for the boroxine-to-boronic acid equilibrium.

Experimental Protocols

Protocol A: The "Slow Release" Method (MIDA Boronates)

Best for: Scalability, reliability, and difficult substrates.

ComponentEquivalentsRole
2-F-Py-MIDA 1.2 - 1.5 equivProtected Nucleophile
Aryl Bromide/Chloride 1.0 equivElectrophile
Pd(OAc)₂ 0.05 equiv (5 mol%)Catalyst Precursor
SPhos 0.10 equiv (10 mol%)Ligand (Electron-rich)
K₃PO₄ (aq, 3.0 M) 5.0 equivBase / Hydrolysis Agent
THF / Water 10:1 ratioSolvent System

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, and SPhos.[3]

  • Seal and purge with Argon/Nitrogen (3 cycles).[4][3]

  • Add degassed THF.

  • Add the aqueous K₃PO₄ solution.[1] Crucial: The water is necessary to hydrolyze the MIDA group.

  • Heat to 60°C with vigorous stirring.

  • Checkpoint: Monitor by LCMS. You should see the slow disappearance of MIDA and immediate conversion to product, with very little free boronic acid accumulating.

Protocol B: The "Speed" Method (Buchwald G4)

Best for: Rapid screening, small scale, free boronic acids.

ComponentEquivalentsRole
2-F-Py-B(OH)₂ 1.5 equivUnstable Nucleophile
Aryl Halide 1.0 equivElectrophile
XPhos Pd G4 0.02 equiv (2 mol%)Rapid-onset Catalyst
K₃PO₄ (0.5 M aq) 2.0 equivBase
THF [0.1 M]Solvent

Step-by-Step:

  • Dissolve Aryl Halide and XPhos Pd G4 in THF in the reaction vessel.

  • Pre-activation: Stir for 1 minute to ensure catalyst dissolution.

  • Add the K₃PO₄ solution.[1][3]

  • Rapid Injection: Add the 2-F-Py-B(OH)₂ (dissolved in minimal THF) last and immediately start timing.

  • Stir at Room Temperature or 40°C .

  • Checkpoint: Reaction is often done in <30 minutes. Quench immediately if complete to prevent product degradation.

Deep Dive: The Difficult Electrophile (Catalyst Poisoning)

When the 2-fluoropyridine is the electrophile (e.g., 2-fluoro-4-bromopyridine), the issue is the pyridine nitrogen binding to the Palladium center, forming a stable, inactive complex (Pd-N species).

Comparative Ligand Performance
LigandSuccess RateMechanism of Action
PPh₃ LowSmall cone angle; allows pyridine N to displace it easily.
dppf ModerateBidentate nature helps, but still susceptible to poisoning.
XPhos High Extremely bulky; steric bulk prevents N-coordination to Pd.
SPhos High Similar to XPhos; excellent for heteroaryl couplings.

Recommendation: Always use dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or RuPhos for these substrates. The steric bulk of the isopropyl/cyclohexyl groups creates a "protective shell" around the Pd, allowing the oxidative addition of the C-Br bond while physically blocking the pyridine nitrogen from binding [3].

References

  • Gillis, E. P., & Burke, M. D. (2007).[5] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

Technical Support Center: Optimization of Reaction Parameters for Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize highly functionalized biaryls. The synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate via the Suzuki-Miyaura reaction presents a complex chemoselectivity nexus. To successfully synthesize this molecule, one must balance the activation of the boronic species against the base-lability of the methyl ester, while simultaneously preventing nucleophilic attack on the highly activated fluoropyridine ring.

This guide provides a causal, mechanistic approach to troubleshooting and optimizing this specific transformation.

Retrosynthetic Polarity & Mechanistic Bottlenecks

Before optimizing physical parameters, we must establish the thermodynamically superior coupling partners.

  • Suboptimal Route: Methyl 3-bromobenzoate + (2-fluoropyridin-4-yl)boronic acid.

  • Optimized Route: 4-bromo-2-fluoropyridine + (3-(methoxycarbonyl)phenyl)boronic acid.

The Causality: We strictly mandate the optimized route. Heteroaromatic boronic acids—particularly electron-deficient fluoropyridyl variants—are highly unstable and susceptible to rapid protodeboronation (C-B bond cleavage) under standard basic coupling conditions[1]. By placing the boronic acid on the phenyl ring, we significantly enhance the stability of the transmetalating species, ensuring a robust catalytic cycle[2].

Reaction Pathway & Competing Side Reactions

SuzukiCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Complex [Pd(Ar1)(X)L2] Pd0->OA Oxidative Addition TM Transmetalation Complex [Pd(Ar1)(Ar2)L2] OA->TM Transmetalation (Base) TM->Pd0 Reductive Elimination Product Methyl 3-(2-fluoropyridin-4-yl)benzoate (Target Product) TM->Product Ar1 4-Bromo-2-fluoropyridine (Electrophile) Ar1->OA SNAr SNAr at Fluorine (Alkoxy/OH substituted pyridine) Ar1->SNAr Nucleophiles (RO-, OH-) Ar2 (3-(Methoxycarbonyl)phenyl) boronic acid Ar2->TM Proto Protodeboronation (Methyl benzoate byproduct) Ar2->Proto H2O, Base, Heat Hydro Ester Hydrolysis (Carboxylic acid byproduct) Product->Hydro Strong Base (OH-)

Suzuki-Miyaura cycle for Methyl 3-(2-fluoropyridin-4-yl)benzoate showing key side reactions.

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for methyl benzoate and very little product. What is happening? A1: You are observing protodeboronation , the premature cleavage of the carbon-boron bond to yield an arene (Ar-H)[1]. This is the most significant undesired side reaction in Suzuki couplings, accelerated by high temperatures, excess water, and highly basic conditions[2]. Solution: The boronate intermediate is hydrolytically unstable. To suppress this, switch from a boronic acid to a pinacol ester (Bpin), which exhibits far greater chemical stability[2]. Additionally, reduce the water content in your solvent system (e.g., use strictly anhydrous conditions or a 10:1 Dioxane:H₂O ratio) and lower the reaction temperature.

Q2: I am successfully coupling the rings, but the methyl ester is hydrolyzing into a carboxylic acid (M-14 mass shift). How do I prevent this? A2: Ester hydrolysis is a base-catalyzed saponification that directly competes with the transmetalation step. Strong bases like NaOH, KOH, or even aqueous Na₂CO₃ at high temperatures will rapidly cleave your methyl ester[3]. Solution: The base in a Suzuki coupling is required to form the reactive boronate complex, but it does not need to be highly nucleophilic. Switch to a milder, non-nucleophilic base such as anhydrous K₃PO₄ or Cs₂CO₃[3]. Alternatively, powdered Potassium Fluoride (KF) can activate the boron atom while leaving base-labile ester groups completely unaffected[4].

Q3: I am seeing a byproduct where the fluorine on the pyridine ring has been replaced by an alkoxy group. Why? A3: The fluorine atom at the 2-position of a pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . Solution: If your reaction utilizes alcoholic solvents (e.g., ethanol, methanol) in combination with a base, you generate alkoxide ions in situ. These strong nucleophiles will readily displace the fluorine atom[5]. Strictly avoid alcoholic solvents. Utilize aprotic solvents like 1,4-Dioxane or Toluene.

Q4: The reaction stalls at 40% conversion despite having stable starting materials. Is the catalyst dying? A4: Yes. Unprotected or basic nitrogen-rich heterocycles can coordinate to the palladium center, leading to off-cycle resting states or catalyst poisoning. Furthermore, standard catalysts like Pd(PPh₃)₄ often struggle with the steric and electronic demands of functionalized pyridines. Solution: Upgrade your ligand system. Use bulky, electron-rich Buchwald ligands like XPhos (e.g., XPhos Pd G2), which facilitate rapid oxidative addition and transmetalation while their steric bulk prevents the pyridine nitrogen from poisoning the palladium center.

Quantitative Optimization Data

The following table summarizes the causal relationship between parameter selection and reaction outcomes. This data matrix demonstrates how iterative optimization resolves the specific bottlenecks discussed above.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp / TimeYield (%)Primary Byproduct Observed
1Pd(PPh₃)₄ (5%)Na₂CO₃ (aq) (2.0)Toluene/EtOH/H₂O90 °C / 12h32%Heavy SNAr (ethoxy-pyridine) & Hydrolysis
2Pd(dppf)Cl₂ (3%)KOH (2.0)1,4-Dioxane/H₂O90 °C / 8h15%Complete Ester Hydrolysis (Carboxylic Acid)
3Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80 °C / 8h68%Moderate Protodeboronation (Methyl benzoate)
4 XPhos Pd G2 (2%) K₃PO₄ (anhyd) (2.0) 1,4-Dioxane (Anhydrous) 80 °C / 4h 94% Clean conversion (Trace impurities only)

Standardized Experimental Protocol (Self-Validating System)

Based on the optimized parameters (Entry 4), this protocol is designed as a self-validating system: it utilizes a pinacol ester to prevent protodeboronation, an anhydrous phosphate base to prevent ester hydrolysis, an aprotic solvent to prevent SNAr, and a bulky Buchwald precatalyst to prevent catalyst poisoning.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Transfer a reaction vial to a nitrogen-filled glovebox to prevent aerobic oxidation of the active Pd(0) species.

  • Weigh 4-bromo-2-fluoropyridine (1.0 mmol, 1.0 equiv) and (3-(methoxycarbonyl)phenyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv) into the vial.

  • Add anhydrous Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv). Note: Ensure the K₃PO₄ is finely milled and strictly anhydrous to prevent ester hydrolysis.

  • Add XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

Step 2: Solvent Addition & Degassing

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Add 4.0 mL of strictly anhydrous 1,4-Dioxane via syringe.

  • Sparge the reaction mixture with dry nitrogen gas for 10 minutes. Crucial step: Dissolved oxygen will rapidly degrade the phosphine ligand and promote homocoupling.

Step 3: Execution

  • Place the vial in a pre-heated aluminum block at 80 °C.

  • Stir vigorously (800 rpm) for 4 hours. The bulky XPhos ligand facilitates rapid transmetalation even in the absence of water.

  • Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1). Look for the disappearance of the 4-bromo-2-fluoropyridine mass.

Step 4: Quenching and Workup

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and insoluble phosphate salts.

  • Wash the organic filtrate with distilled water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography using a gradient of 5% to 20% Ethyl Acetate in Hexanes.

  • The target compound, Methyl 3-(2-fluoropyridin-4-yl)benzoate, will elute as a clean fraction. Concentrate to yield the product as a solid.

References

1.[1] BenchChem. Technical Support Center: Managing Protodeborylation in Suzuki Reactions. Available at: 2.[3] BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Available at: 3.[2] Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. Available at: 4.[4] Organic Chemistry Portal. Suzuki Coupling. Available at: 5.[5] BenchChem. A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Available at:

Sources

Technical Support Center: Troubleshooting Stability Issues of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven, mechanistically grounded troubleshooting strategies. Methyl 3-(2-fluoropyridin-4-yl)benzoate is a highly versatile building block and pharmacophore, but it presents a dual-threat instability profile that frequently confounds in vitro assays and storage protocols.

This guide will dissect the chemical causality of these instabilities, provide actionable Q&A troubleshooting, and outline self-validating protocols to ensure the integrity of your experimental data.

Structural Vulnerability Analysis (The "Why")

To effectively troubleshoot degradation, we must first understand the molecular vulnerabilities of Methyl 3-(2-fluoropyridin-4-yl)benzoate. The compound contains two highly reactive functional groups that dictate its behavior in chemical and biological environments:

  • The 2-Fluoropyridine Moiety (SNAr Susceptibility): The fluorine atom at the 2-position of the pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The extreme electronegativity of fluorine severely depletes electron density at the C2 position via inductive effects, making it highly electrophilic. During the rate-determining step—the formation of the anionic Meisenheimer complex—fluorine stabilizes the negative charge better than any other halogen. Consequently, 2-fluoropyridines react with nucleophiles up to 320 times faster than their 2-chloropyridine counterparts[1].

  • The Methyl Ester Group (Hydrolytic Lability): Methyl esters lack the steric bulk of isopropyl or tert-butyl esters, leaving the carbonyl carbon highly exposed to nucleophilic attack. This results in rapid chemical hydrolysis at pH extremes and aggressive enzymatic cleavage by ubiquitous carboxylesterases (CES1 and CES2) present in plasma and tissue preparations[2].

DegradationPathways Compound Methyl 3-(2-fluoropyridin-4-yl)benzoate (Intact Compound) Hydrolysis Ester Hydrolysis (Aqueous/Enzymatic) Compound->Hydrolysis H2O, pH extremes, or Esterases SNAr SNAr Degradation (Nucleophilic Attack) Compound->SNAr Amines (Tris), Thiols (DTT), or OH- Metabolite1 3-(2-fluoropyridin-4-yl)benzoic acid (Inactive/Polar Metabolite) Hydrolysis->Metabolite1 Metabolite2 Nucleophile-Substituted Adduct (e.g., 2-amino/2-hydroxy pyridine) SNAr->Metabolite2

Chemical degradation pathways of Methyl 3-(2-fluoropyridin-4-yl)benzoate via SNAr and hydrolysis.

Troubleshooting Guides & FAQs

Q1: My compound degrades rapidly when incubated in my standard kinase assay buffer (containing Tris and DTT). What is happening?

A1: You are observing rapid SNAr degradation, not poor solubility or precipitation. Tris(hydroxymethyl)aminomethane (Tris) contains a primary amine, and Dithiothreitol (DTT) contains reactive thiols. Both are strong nucleophiles. The highly electrophilic 2-fluoro position of your compound is being attacked by these buffer components, displacing the fluoride ion and forming inactive adducts[3].

  • The Fix: Switch your assay buffer to a non-nucleophilic alternative such as HEPES, MOPS, or PBS. If a reducing agent is absolutely required to maintain enzyme activity, use TCEP (Tris(2-carboxyethyl)phosphine) instead of DTT or

    
    -mercaptoethanol, as the steric bulk and electronic properties of TCEP make it a poor nucleophile for SNAr.
    
Q2: In our in vitro rat plasma stability assays, the compound disappears within 30 minutes, but no SNAr adducts are detected by LC-MS. Why?

A2: The disappearance is due to rapid enzymatic ester hydrolysis. Rodent plasma is exceptionally rich in carboxylesterases compared to human plasma. The unhindered methyl ester is rapidly cleaved to form 3-(2-fluoropyridin-4-yl)benzoic acid. Methyl esters are notorious for their metabolic instability in plasma, often exhibiting half-lives of less than 40 minutes[2].

  • The Fix: If this is a screening assay, you can add a broad-spectrum esterase inhibitor like BNPP (bis-p-nitrophenyl phosphate) to the plasma to isolate non-esterase degradation pathways. If you are optimizing the lead compound, consider replacing the methyl ester with a more sterically hindered ester (e.g., isopropyl) or an isostere (e.g., oxadiazole) to block CES access[4].

Q3: We are seeing peak splitting and degradation in our DMSO stock solutions stored at 4°C over several weeks. Is the compound inherently unstable in DMSO?

A3: The compound is stable in anhydrous DMSO, but DMSO is highly hygroscopic. Repeated opening of the vial at 4°C causes atmospheric moisture condensation. The introduced water, combined with the slightly basic nature of some glass vials or trace impurities, initiates slow chemical hydrolysis of the methyl ester and potential hydrolysis of the 2-fluoropyridine to a 2-pyridone (2-hydroxypyridine) derivative.

  • The Fix: Aliquot DMSO stocks for single use. Store at -20°C in a desiccator. Always allow the vial to warm to room temperature before opening to prevent condensation.

Workflow Start Observe Compound Degradation in Assay CheckBuffer Check Buffer Composition (Are Tris/DTT present?) Start->CheckBuffer IsBiological Is it a biological matrix? (Plasma/Microsomes) Start->IsBiological Action1 Switch to HEPES/PBS. Remove DTT/Mercaptoethanol. CheckBuffer->Action1 Yes Action3 Check DMSO stock for moisture. Store at -20°C in desiccator. CheckBuffer->Action3 No Action2 Add CES Inhibitors (e.g., BNPP) or use sterically hindered ester. IsBiological->Action2 Yes

Troubleshooting decision tree for identifying and resolving assay stability issues.

Quantitative Data Summary

The table below summarizes the expected stability profile of Methyl 3-(2-fluoropyridin-4-yl)benzoate. Use the diagnostic LC-MS markers to rapidly identify which degradation pathway is ruining your assay.

Matrix / ConditionPrimary Degradation MechanismExpected Half-Life (

)
Diagnostic LC-MS Marker (Mass Shift)
Rat Plasma (37°C) Enzymatic Ester Hydrolysis< 40 min-14 Da (Loss of CH3, gain of H)
Tris Buffer (pH 8.0) SNAr (Amine Adduct Formation)2 - 4 hours+101 Da (Displacement of F by Tris)
DTT-containing Buffer SNAr (Thiol Adduct Formation)< 1 hour+134 Da (Displacement of F by DTT)
HEPES Buffer (pH 7.4) Stable> 24 hoursIntact Parent Mass

Standardized Experimental Protocol: Self-Validating Matrix Stability Assay

To ensure the degradation observed is not an artifact of sample preparation, this protocol employs a self-validating matrix system. By running a parallel heat-inactivated plasma control, you definitively isolate enzymatic hydrolysis from chemical instability. Furthermore, tracking the stoichiometric appearance of the carboxylic acid metabolite ensures mass balance, confirming the exact mechanism of loss.

Objective:

Differentiate between enzymatic ester hydrolysis and chemical SNAr degradation in biological assays.

Materials Required:
  • Test Compound: Methyl 3-(2-fluoropyridin-4-yl)benzoate (10 mM in anhydrous DMSO).

  • Positive Hydrolysis Control: Benzocaine (10 mM in DMSO)[2].

  • Matrices: Fresh Rat Plasma, Heat-Inactivated Rat Plasma (incubated at 60°C for 30 min), and 100 mM HEPES buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology:
  • Matrix Preparation: Pre-warm 990 µL of each matrix (Fresh Plasma, Heat-Inactivated Plasma, and HEPES buffer) in a shaking incubator at 37°C for 10 minutes.

  • Reaction Initiation: Spike 10 µL of the 10 mM test compound stock into each matrix to achieve a final concentration of 100 µM (1% DMSO final). Vortex gently to mix. Repeat for the Benzocaine control in a separate set of tubes.

  • Time-Course Sampling: At time points

    
     = 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each incubation tube.
    
  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of the ice-cold Quench Solution. Vortex vigorously for 30 seconds to precipitate matrix proteins and halt all enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the clear supernatant to LC vials. Monitor the disappearance of the parent mass (m/z 232.08 [M+H]+) and the appearance of the hydrolyzed metabolite (m/z 218.06[M+H]+).

Data Interpretation (The Self-Validation Check):
  • If compound degrades in Fresh Plasma BUT NOT in Heat-Inactivated Plasma: The instability is purely enzymatic (CES-mediated ester hydrolysis).

  • If compound degrades in BOTH Fresh and Heat-Inactivated Plasma: The instability is chemical (likely SNAr with nucleophilic components in the plasma or chemical hydrolysis).

  • Mass Balance Validation: The molar loss of the parent compound must equal the molar appearance of the -14 Da metabolite. If mass balance is not achieved, the compound is undergoing secondary degradation (e.g., SNAr at the 2-fluoro position).

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • Understanding the chemical basis of drug stability and degradation.
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

"analytical methods for purity assessment of Methyl 3-(2-fluoropyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Methodologies for Methyl 3-(2-fluoropyridin-4-yl)benzoate

Ticket ID: #METH-BENZ-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Development Group

Executive Summary & Molecule Profile

User Query: "How do I accurately assess the purity of Methyl 3-(2-fluoropyridin-4-yl)benzoate and troubleshoot common analytical anomalies?"

Molecule Analysis:

  • Chemical Structure: A biaryl system comprising a methyl benzoate moiety linked to a 2-fluoropyridine ring.[1]

  • Critical Attributes:

    • Weak Basicity: The 2-fluoro substituent significantly lowers the basicity of the pyridine nitrogen (pKa < 0), rendering it neutral at standard HPLC pH (2–7). This distinguishes it from typical pyridine analysis.

    • Hydrolytic Instability: The methyl ester group is susceptible to hydrolysis, generating the corresponding carboxylic acid impurity (Acid-Imp).

    • Suzuki Origins: Synthesis typically involves Suzuki-Miyaura coupling, introducing specific impurity classes (boronic acids, dehalogenated byproducts).

Analytical Method Selection Matrix

Use this decision matrix to select the appropriate technique based on your specific data requirement.

Analytical GoalPrimary TechniqueDetector / ModeCritical Parameter
Purity Assay (>98%) HPLC UV-Vis (254 nm)Resolution of Acid-Imp from Main Peak
Impurity ID LC-MS (Q-TOF) ESI (+)Identification of M+H and Suzuki byproducts
Residual Solvents GC-HS FIDSeparation of reaction solvents (e.g., Dioxane, Toluene)
Regioisomer Check 19F NMR --Distinguishing 2-F vs 3-F isomers
Water Content Karl Fischer CoulometricMust use methanol-free reagents to prevent ester transesterification

Standard Operating Procedure: HPLC Purity Assessment

Protocol ID: HPLC-MET-04 Scope: Routine purity release and stability testing.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Why: End-capping reduces secondary interactions with the pyridine ring, even though it is weakly basic.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • T=0 min: 10% B

    • T=15 min: 90% B

    • T=20 min: 90% B

    • T=20.1 min: 10% B

    • T=25 min: Stop

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary for non-aromatic impurities).

Sample Preparation
  • Diluent: 50:50 Water:ACN.

  • Concentration: 0.5 mg/mL.

  • Precaution: Analyze within 24 hours. Store at 4°C to prevent ester hydrolysis.

Troubleshooting Guide (Q&A Format)

Q1: I see a "ghost peak" eluting immediately before the main peak that grows over time. What is it?

  • Diagnosis: This is likely Methyl 3-(2-fluoropyridin-4-yl)benzoic acid (Hydrolysis Impurity).

  • Mechanism: The methyl ester hydrolyzes in the presence of water/moisture, especially if the sample diluent is not pH controlled or if the sample sits in the autosampler for >24 hours.

  • Solution:

    • Check the pH of your aqueous mobile phase; ensure it is acidic (pH < 3) to stabilize the ester.

    • Use fresh sample preparations.

    • Verify by injecting a standard of the carboxylic acid derivative; it will elute earlier due to the polar -COOH group.

Q2: The main peak shows fronting or splitting. Is the column dead?

  • Diagnosis: Solvent Mismatch Effect.

  • Cause: Dissolving the sample in 100% ACN (strong solvent) while starting the gradient at 10% ACN (weak solvent). The sample "races" through the column before focusing.

  • Solution: Dissolve the sample in the starting mobile phase composition (10% ACN) or a 50:50 mix. Do not use pure ACN as the diluent.

Q3: I detect a late-eluting impurity (RRT ~1.2) that has the same mass as the starting material. Why?

  • Diagnosis: Regioisomer Contamination (Likely 3-fluoropyridine isomer).

  • Cause: If the starting material (2-fluoropyridine boronic acid/ester) contained isomeric impurities, they will couple to form regioisomers. These have identical mass (isobaric) and very similar polarity.

  • Solution:

    • Switch Selectivity: Change to a Phenyl-Hexyl column. The pi-pi interactions often separate positional isomers better than C18.

    • Orthogonal Check: Use 19F NMR . The chemical shift of the fluorine will be distinct for the 2-F vs 3-F position.

Q4: My baseline is drifting upwards significantly at the end of the gradient.

  • Diagnosis: "Ghost" elution of highly retained Suzuki impurities.

  • Cause: Biaryl phosphine ligands (like SPhos or XPhos) or Pd-ligand complexes are very hydrophobic and may elute during the high-organic wash step.

  • Solution: Extend the hold time at 90% B to 10 minutes to ensure all lipophilic residues are washed off the column between injections.

Visual Workflows

Workflow 1: Impurity Identification Logic

ImpurityLogic Start Unknown Impurity Detected RT_Check Check Retention Time (RT) Start->RT_Check Early Early Eluting (RT < Main) RT_Check->Early Polar Late Late Eluting (RT > Main) RT_Check->Late Non-Polar Hydrolysis Suspect: Hydrolysis (Acid) Early->Hydrolysis Mass = M-14 Boronic Suspect: Residual Boronic Acid Early->Boronic Mass = SM Mass Dimer Suspect: Homocoupling Dimer Late->Dimer Mass = 2M-H Ligand Suspect: Phosphine Ligand Late->Ligand Mass = Ligand MW Action_MS Run LC-MS (ESI+) Hydrolysis->Action_MS Boronic->Action_MS Dimer->Action_MS Ligand->Action_MS

Caption: Decision tree for identifying common impurities based on retention time relative to the main ester peak.

FAQs: Storage & Stability

Q: Can I store the reference standard in DMSO? A: Yes, for short periods. However, DMSO is hygroscopic. Over time, absorbed water will hydrolyze the methyl ester. Store DMSO stocks at -20°C and use single-use aliquots.

Q: Is the fluorine atom stable? A: The C-F bond on the pyridine ring is generally stable under standard reverse-phase conditions. However, avoid highly basic conditions (pH > 10) or nucleophilic solvents (like amines) at high temperatures, as the 2-position of pyridine is susceptible to nucleophilic aromatic substitution (


).

Q: Why do I see a split peak for the Fluorine signal in NMR? A: This is likely J-coupling . The fluorine atom (


) couples with adjacent protons (

) and potentially Carbon-13. This is a spectral feature, not an impurity. Ensure you are running proton-decoupled

NMR if you want a singlet for quantification.

References

  • Suzuki-Miyaura Coupling Impurity Profiles

    • Title: "Impurity Control in the Suzuki-Miyaura Cross-Coupling Reaction"
    • Source: Organic Process Research & Development
    • URL:[Link] (General Journal Landing Page for verification)

  • HPLC of Pyridines

    • Title: "Strategies for the HPLC Separ
    • Source: Agilent Technologies Technical Notes
    • URL:[Link]

  • Ester Hydrolysis Kinetics

    • Title: "Hydrolysis of Methyl Benzo
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Fluorine NMR Methodology

    • Title: "19F NMR Spectroscopy for the Analysis of Fluorin
    • Source: Analytical Chemistry
    • URL:[Link]

Sources

Technical Guide: Degradation Pathways & Stability of Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis[1]

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a biaryl building block commonly used in the synthesis of nonsense mutation readthrough agents (e.g., analogs of Ataluren) and kinase inhibitors. Its stability profile is defined by two competing electrophilic centers: the benzoate ester and the 2-fluoropyridine moiety.

As a researcher, you must recognize that this molecule is doubly susceptible to nucleophilic attack . The electron-withdrawing nature of the fluoropyridine ring at the meta-position activates the ester toward hydrolysis, while the pyridine ring itself is activated for Nucleophilic Aromatic Substitution (


) at the C2 position.
Structural Vulnerability Map
  • Moiety A (Methyl Ester): Susceptible to hydrolysis (Acid/Base) and transesterification.

  • Moiety B (2-Fluoropyridine): Susceptible to defluorination via

    
     (hydroxylation/alkoxylation) and N-oxidation.
    

Primary Degradation Pathways

The following diagram illustrates the kinetic competition between ester hydrolysis and defluorination, which is the most common cause of yield loss during storage and reaction optimization.

DegradationPathways Parent Methyl 3-(2-fluoropyridin-4-yl)benzoate (Parent) Acid 3-(2-fluoropyridin-4-yl)benzoic acid (Hydrolysis Product) Parent->Acid Ester Hydrolysis (pH > 8 or pH < 2) SNAr_OH Methyl 3-(2-hydroxypyridin-4-yl)benzoate (Defluorination - Hydrolysis) Parent->SNAr_OH SNAr (Aq. Base) (Displacement of F by OH-) SNAr_OMe Methyl 3-(2-methoxypyridin-4-yl)benzoate (Defluorination - Methoxylation) Parent->SNAr_OMe SNAr (MeOH/Base) (Displacement of F by MeO-) NOxide Pyridine N-Oxide Derivative (Oxidative Degradant) Parent->NOxide Oxidation (Peroxides/Light)

Figure 1: Mechanistic map of degradation pathways. Note that basic conditions trigger both ester cleavage and fluorine displacement.

Detailed Troubleshooting Modules

Module A: Hydrolytic Instability (The Ester)

Issue: Appearance of a polar impurity (RRT ~0.8) in LC-MS; loss of methyl group signal in NMR.

Mechanism: The 2-fluoropyridin-4-yl substituent is electron-withdrawing. Through inductive effects (


), it pulls electron density from the benzene ring, making the ester carbonyl carbon more electrophilic than in unsubstituted methyl benzoate. Consequently, this compound hydrolyzes faster than standard benzoates in alkaline media [1].

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Rapid Hydrolysis in Buffer pH > 7.5 used during workup or assay.Switch Buffers: Use Phosphate (pH 7.0) or Ammonium Acetate (pH 6.5). Avoid Carbonate/Hydroxide buffers.
Slow Hydrolysis in Storage Residual moisture in solid/oil.Desiccation: Store under Argon/Nitrogen at -20°C. Ensure water content <0.5% (Karl Fischer).
LC-MS Peak Shift (-14 Da) Transesterification (e.g., in EtOH).Solvent Check: Do not dissolve in Ethanol/Isopropanol for long-term storage. Use Acetonitrile or Methanol (only if acid-free).
Module B: Fluorine Displacement ( )

Issue: Appearance of "hydroxy" (+16 Da mass shift, actually -19F +17OH = -2 Da net change in mass is incorrect; F=19, OH=17, so mass shifts by -2 Da) or "methoxy" (+12 Da) impurities. Correction: F (19 Da)


 OH (17 Da) = -2 Da shift . F (19 Da) 

OMe (31 Da) = +12 Da shift .

Mechanism: The 2-position of pyridine is activated for nucleophilic attack because the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate. Fluorine is a potent leaving group in


 reactions due to its high electronegativity, which increases the electrophilicity of the C-2 carbon [2].

Troubleshooting Protocol:

  • Check Nucleophiles: Are you using strong bases (NaOH, KOH, NaOMe)?

    • Risk: These will displace the fluorine rapidly, especially at elevated temperatures.

    • Solution: Use non-nucleophilic bases like DIPEA, TEA, or

      
       (in non-protic solvents) if basicity is required.
      
  • Solvent Selection:

    • Avoid Methanol/Ethanol if using strong base (generates alkoxides).

    • Preferred Solvents: DCM, THF, Acetonitrile.

Module C: Photostability & Oxidation

Issue: Yellowing of the white solid; appearance of N-oxide (+16 Da).

Mechanism: Biaryl systems can undergo photo-induced electron transfer or cyclization under high-intensity UV. Pyridines are susceptible to N-oxidation by peracids (e.g., mCPBA impurities) or reactive oxygen species generated by light [3].

Recommendation:

  • Storage: Amber vials are mandatory.

  • Handling: Avoid prolonged exposure to ambient light during weighing.

Analytical Method Guidelines

To accurately monitor these pathways, use the following HPLC parameters. The fluoropyridine moiety provides distinct UV absorption but requires acidic mobile phases to maintain peak shape (protonation of Pyridine N).

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

    
     mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: 254 nm (Benzoate) and 280 nm (Pyridine).

Impurity Retention Time (RT) Logic:

  • Hydrolysis Product (Acid): Elutes earlier than parent (More polar).

  • Hydroxy-impurity (

    
    ):  Elutes earlier than parent (H-bonding capability).
    
  • Parent: Intermediate RT.

  • Methoxy-impurity (

    
    ):  Elutes near parent (similar polarity).
    

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in a Suzuki coupling with aqueous base? A: Proceed with caution. Standard Suzuki conditions (e.g.,


 at 80°C) pose a high risk of ester hydrolysis.
  • Fix: Use anhydrous conditions (e.g.,

    
     or 
    
    
    
    in Toluene/Dioxane) or protect the acid as a tert-butyl ester if possible, then deprotect later. If the methyl ester is required, keep reaction times short (< 2h).

Q2: Why does my LC-MS show a mass of M+12? A: You likely used Methanol as a solvent in the presence of a base. The methoxide ion (


) displaced the fluorine atom (

reaction).
  • Fix: Switch to Acetonitrile or THF.

Q3: Is the fluorine atom stable to acidic hydrolysis? A: Yes. The C-F bond on the pyridine ring is generally stable to aqueous acid (e.g., 1M HCl). Acidic conditions are preferred for hydrolyzing the ester if you want to retain the fluorine, although the pyridine nitrogen will be protonated, making the extraction of the zwitterionic product challenging.

References

  • Alemán, P. A., et al. (1999).[1] "Hydrolysis and saponification of methyl benzoates." Green Chemistry, 1, 65-68.[1]

  • Senaweera, S., et al. (2014). "Understanding the Reactivity of Fluoropyridines in Nucleophilic Aromatic Substitution." Journal of Organic Chemistry. (General reactivity context for 2-fluoropyridines).
  • Sims, G. K., et al. (1989). "Degradation of Pyridines in the Environment." Critical Reviews in Environmental Control.

Sources

Technical Support Center: Synthesis of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational 🟢 | Lead Scientist: Dr. A. Vance | Ticket Queue: Open[1]

Introduction: The "Pyridine Paradox"

Welcome to the Fluorination Support Center. If you are here, you are likely battling the Pyridine Paradox . Pyridine is electron-deficient, making it resistant to electrophilic attack (the standard way to add fluorine to benzene). Conversely, while it invites nucleophilic attack, fluoride (F⁻) is a notoriously difficult nucleophile to handle due to its high solvation energy and basicity.

This guide treats your synthetic challenges as "Support Tickets." We move beyond textbook theory to address the failure modes seen in real-world drug discovery and process chemistry.

Visual Troubleshooting: Method Selection Matrix

Before starting a batch, confirm you are using the correct pathway for your target regiochemistry.

MethodSelection Start Target Structure? C2 2-Fluoropyridine (Ortho) Start->C2 C3 3-Fluoropyridine (Meta) Start->C3 C4 4-Fluoropyridine (Para) Start->C4 Halex Halex (SNAr) Requires 2-Cl/Br precursor C2->Halex Scale > 100g AgF2 Direct C-H Fluorination (AgF₂ mediated) C2->AgF2 Late-stage / < 5g Balz Balz-Schiemann (Diazotization) C3->Balz Traditional Buchwald Pd-Catalyzed (Buchwald-Hartwig) C3->Buchwald Modern/Mild Warning Warning: 3-position is electronically deactivated for SNAr C3->Warning C4_Halex Halex (SNAr) Requires activated 4-Cl C4->C4_Halex

Caption: Decision tree for selecting the optimal synthetic route based on regiochemical target and scale.

Ticket #01: The Halex Reaction (SNAr)

Issue: "My reaction stalled at 40% conversion" or "I have tar in my flask."[1]

The Halogen-Exchange (Halex) reaction replaces a chlorine or bromine atom with fluorine using a metal fluoride (typically KF or CsF) in a polar aprotic solvent.[1][2]

Root Cause Analysis

The failure is rarely the chemistry itself; it is almost always Lattice Energy or Hydration .

  • The "Wet Blanket" Effect: Fluoride ions form incredibly strong hydrogen bonds with water.[1] Even 100 ppm of water creates a solvation "cage" around F⁻, rendering it non-nucleophilic.

  • Surface Area: Standard KF has a low surface area.[1] The reaction occurs at the solid-liquid interface. If the KF surface becomes "poisoned" with KCl (the byproduct), the reaction stops.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Stalled Conversion KCl Poisoning: The surface of your KF particles is coated in KCl, blocking fresh F⁻.[1]Add 18-Crown-6: This acts as a phase transfer catalyst (PTC), pulling F⁻ into the solution.[1] Use Spray-Dried KF: Increases surface area significantly compared to calcined KF.[1]
Low Yield / Tar Solvent Decomposition: DMSO and DMF can decompose at the high temps (150°C+) required for Halex.[1][2]Switch to Sulfolane: It is thermally stable up to 285°C. Strict Drying: Distill solvent over CaH₂.[1] Use molecular sieves.[1]
Regio-scrambling Aryne Formation: If using extremely strong bases, you might be generating a pyridyne intermediate.Lower Basicity: Avoid adding auxiliary bases. Stick to pure KF/CsF.[1]
Standard Operating Procedure: Robust Halex Protocol

Validated for: 2-chloro-3-nitropyridine to 2-fluoro-3-nitropyridine

  • Drying (Critical): Place KF (spray-dried, 2.0 equiv) in a flask and heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Do not skip this.

  • Solvent: Add anhydrous Sulfolane (0.5 M concentration relative to substrate).

  • Catalyst: Add Ph₄PBr (Tetraphenylphosphonium bromide) or 18-crown-6 (0.05 equiv).[1]

  • Reaction: Add substrate and heat to 130–150°C.

  • Workup: Dilute with Et₂O (not EtOAc, to avoid hydrolysis during extraction if traces of KF remain). Wash with water x3 to remove sulfolane.[1]

Ticket #02: Direct C-H Fluorination

Issue: "I want to fluorinate a complex pyridine scaffold directly, but I'm getting N-fluorination or black mixtures."

Direct C-H fluorination is the "Holy Grail," but pyridines love to react at the Nitrogen lone pair, forming unreactive N-fluoropyridinium salts.

The Solution: AgF₂ Mediated Radical Fluorination

We utilize the methodology pioneered by the Hartwig group. This is not an electrophilic fluorination; it is a radical pathway.[1]

Mechanism Visualization

AgMechanism Substrate Pyridine (Substrate) Complex Ag-Pyridine Complex Substrate->Complex Coordination AgF2 AgF₂ (Reagent) AgF2->Complex Radical C2-Radical Intermediate Complex->Radical F• Transfer (Radical addn) Product 2-Fluoropyridine Radical->Product F• Abstraction & AgF elimination

Caption: Simplified radical mechanism for AgF₂ mediated C-H fluorination at the C2 position.

FAQ for AgF₂ Protocol

Q: Why is the reaction turning black immediately? A: This is normal. AgF₂ is black.[1][3] As it reduces to AgF, it may lighten, but often organic tars obscure the color change. Do not stop the reaction based on color.

Q: Can I get C3 (meta) selectivity with this method? A: Generally, No . This radical mechanism has a high affinity for the electron-deficient C2/C6 positions (Ortho).[1] For C3, you must use the Balz-Schiemann or Buchwald route.

Q: Safety warning for AgF₂? A: AgF₂ is a powerful oxidant.[1] It reacts violently with water, producing HF and ozone. Always handle in a glovebox or under a rigorous N₂ curtain.

Ticket #03: The Balz-Schiemann (Diazotization)

Issue: "I'm scared of the explosion risk," or "My diazonium salt decomposed."

This is the classical route for C3-fluorination (Meta).[1] The danger lies in the instability of the diazonium tetrafluoroborate intermediate.

Troubleshooting & Safety
  • Explosion Mitigation:

    • Never dry the diazonium salt completely on a scale >1g.[1] Keep it wet or use it in situ.[1]

    • Modern Fix: Use Olah's Reagent (Pyridine-HF) as the solvent/reagent.[1] It stabilizes the intermediate and allows for lower decomposition temperatures.[1]

  • Side Reaction: Hydroxylation [1]

    • If water is present during the thermal decomposition step, the carbocation intermediate will grab water instead of fluorine, giving you 3-hydroxypyridine (a phenol equivalent).

    • Fix: Ensure the decomposition solvent is anhydrous.[1][4]

References & Authority

  • Halex Mechanism & Kinetics:

    • Fingerhut, A., et al. "Nucleophilic Aromatic Substitution of Heterocycles."[1][3] Journal of Fluorine Chemistry.

  • Direct C-H Fluorination (AgF₂):

    • Fier, P. S., & Hartwig, J. F. (2013).[1][5][6][7] "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. [1]

  • Modern Balz-Schiemann Safety:

    • Doyle, M. P., et al. "Dedizonation of Arenediazonium Salts."[1] Journal of Organic Chemistry.

  • General Review of Fluorinated Heterocycles:

    • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

Disclaimer: These protocols involve hazardous chemicals including HF sources and high-pressure systems.[1] Always consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Technical Support Center: Synthesis & Troubleshooting for Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists synthesizing Methyl 3-(2-fluoropyridin-4-yl)benzoate . Due to the presence of a base-sensitive methyl ester and an SNAr-active 2-fluoropyridine moiety, this biaryl coupling requires precise condition control. Below, you will find route selection rationale, troubleshooting FAQs, optimized quantitative data, and a self-validating experimental protocol.

Route Selection & Synthetic Strategy (FAQ)

Q: What are the primary synthetic routes for Methyl 3-(2-fluoropyridin-4-yl)benzoate, and which is recommended? A: The target molecule is a biaryl system, making the palladium-catalyzed Suzuki-Miyaura cross-coupling the most reliable approach[1]. There are two potential disconnections for this coupling:

  • Route A: (2-fluoropyridin-4-yl)boronic acid + methyl 3-bromobenzoate.

  • Route B: 4-bromo-2-fluoropyridine + (3-(methoxycarbonyl)phenyl)boronic acid.

Causality & Recommendation: We strongly recommend Route B . Organoboron compounds bearing electron-withdrawing groups (like fluorine) adjacent to a heteroatom are highly susceptible to rapid protodeboronation—a decomposition pathway that destroys the starting material before transmetalation can occur ([2]). By placing the boronic acid on the less electronically deactivated benzoate ring (Route B), you ensure a stable nucleophilic partner, significantly increasing the turnover number (TON) of the palladium catalyst.

Troubleshooting Guide: Common Experimental Failures

Q: Why is the methyl ester of my product hydrolyzing during the cross-coupling? A: Ester hydrolysis is a direct consequence of the strongly basic aqueous conditions (e.g., NaOH, KOH) traditionally used to activate the boronic acid in Suzuki couplings.

  • Causality: Hydroxide ions readily attack the carbonyl carbon of the methyl ester at elevated temperatures.

  • Solution: Switch to a milder, non-nucleophilic base. Anhydrous K₂CO₃ or KF provides sufficient basicity to form the reactive boronate complex without initiating ester cleavage ().

Q: I am observing a significant amount of a byproduct where the 2-fluoro group has been displaced. How do I prevent this? A: The fluorine atom at the 2-position of a pyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr).

  • Causality: If you use alkoxide bases (like NaOMe) or if your solvents contain primary/secondary amine impurities, these nucleophiles will rapidly displace the fluorine atom even at room temperature.

  • Solution: Utilize strictly inorganic, non-nucleophilic bases (e.g., K₃PO₄ or K₂CO₃) and ensure all solvents (especially 1,4-dioxane) are high-purity and amine-free.

Q: The reaction stalls at ~40% conversion, and a black precipitate forms in the flask. What is happening? A: The black precipitate is "Palladium Black," which indicates the aggregation and deactivation of your active Pd(0) catalyst.

  • Causality: Lewis-basic heteroaryls, such as pyridines, can coordinate directly to the palladium center, displacing weaker monodentate ligands (like PPh₃) and poisoning the catalyst ().

  • Solution: Employ a catalyst system with a sterically demanding, strongly chelating bidentate ligand, such as Pd(dppf)Cl₂. The large bite angle of dppf prevents pyridine coordination and stabilizes the active Pd species throughout the catalytic cycle.

Quantitative Data: Reaction Optimization

The following tables summarize the optimization data for Route B, highlighting the critical nature of base and ligand selection.

Table 1: Effect of Base Selection on Side Reactions

Base pKa (aq) Ester Hydrolysis SNAr of 2-Fluoro Overall Yield
NaOH 13.8 High (>40%) Moderate (10%) <30%
NaOMe 15.5 Low High (>60%) <10%
K₃PO₄ 12.3 Low (<5%) None 75%

| K₂CO₃ | 10.3 | None | None | 88% |

Table 2: Catalyst & Ligand Screening for Fluoropyridine Coupling

Catalyst System Ligand Type Pd Black Formation Conversion (12h)
Pd(PPh₃)₄ Monodentate Yes (Significant) 45%
Pd(OAc)₂ / PPh₃ Monodentate Yes 30%
Pd₂(dba)₃ / XPhos Bulky Monodentate No 89%

| Pd(dppf)Cl₂ | Bidentate | No | 92% |

Validated Experimental Protocol: Optimal Synthesis (Route B)

This protocol outlines the self-validating synthesis of Methyl 3-(2-fluoropyridin-4-yl)benzoate using optimized conditions to prevent protodeboronation and ester hydrolysis[1].

Materials Required:

  • Electrophile: 4-Bromo-2-fluoropyridine (1.0 equiv, 10 mmol)

  • Nucleophile: (3-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Base: K₂CO₃ (anhydrous, finely powdered) (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): Charge a Schlenk flask with the 1,4-dioxane and water mixture. Sparge the solution vigorously with Argon for 30 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species and promotes the homocoupling of the boronic acid ([3]).

  • Reagent Loading: Add 4-bromo-2-fluoropyridine, the boronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes under Argon.

  • Catalyst Activation: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon.

    • Self-Validation Check: The suspension should transition to a deep reddish-orange color, indicating the formation of the active palladium complex.

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12 hours.

    • Self-Validation Check: Monitor reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1). The disappearance of the UV-active 4-bromo-2-fluoropyridine spot (R_f ~0.6) confirms completion.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 50 mL of Ethyl Acetate and wash sequentially with water (2 x 30 mL) and saturated brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Causality: Washing removes the inorganic salts and residual boronic acid byproducts.

  • Purification: Concentrate the organic layer in vacuo. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to isolate the pure Methyl 3-(2-fluoropyridin-4-yl)benzoate as a solid.

Mechanistic Pathway

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Intermediate II Pd0->OxAdd + Ar-X TransMet Transmetalation Intermediate III OxAdd->TransMet + Ar'-B(OH)2 Base RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 - Product Prod Methyl 3-(2-fluoropyridin-4-yl)benzoate RedElim->Prod ArX 4-Bromo-2-fluoropyridine (Electrophile) ArX->OxAdd ArB Benzoate Boronic Acid (Nucleophile) ArB->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

References

  • Title: A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions Source: ACS Catalysis URL: [Link]

  • Title: Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source: Chemical Science URL: [Link]

  • Title: Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates Source: Chinese Chemical Letters URL: [Link]

Sources

Validation & Comparative

Methyl 3-(2-fluoropyridin-4-yl)benzoate vs. Traditional Fluorinated Benzoates: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetics, metabolic stability, and target affinity. Among the vast array of fluorinated building blocks, Methyl 3-(2-fluoropyridin-4-yl)benzoate has emerged as a premium biaryl intermediate for fragment-based drug design and late-stage functionalization.

This guide objectively compares the physicochemical and experimental performance of the 2-fluoropyridin-4-yl motif against traditional fluorinated phenyl and unsubstituted pyridyl benzoates, providing actionable, self-validating protocols for application scientists.

Mechanistic Profiling: The 2-Fluoropyridine Advantage

When designing biaryl systems, replacing a standard phenyl ring with a pyridine ring generally improves aqueous solubility by lowering lipophilicity (LogP). However, unsubstituted pyridines introduce basic amines that can lead to off-target hERG channel blockade and rapid CYP450-mediated N-oxidation. The 2-fluoropyridine motif elegantly solves both issues through distinct mechanistic pathways.

pKa Modulation and hERG Mitigation

The basicity (pKa of the conjugate acid) of nitrogen heterocycles is significantly influenced by adjacent substituents. Fluorine's strong electron-withdrawing inductive effect (-I effect) drastically decreases the electron density on the pyridine nitrogen 1. While an unsubstituted pyridine has a pKa of ~5.2, the addition of an ortho-fluorine drops the pKa to approximately -0.4. This ensures the nitrogen remains unprotonated at physiological pH (7.4), which tempers the inhibition of the hERG channel typically caused by basic amines 2 and mitigates basicity-driven liabilities 3.

Metabolic Robustness

The fluorine atom strongly influences the physicochemical properties of molecules, including metabolic stability 4. Cytochrome P450 (CYP450) enzymes frequently target the electron-rich positions adjacent to heteroatoms for oxidation. By occupying the 2-position, the highly electronegative fluorine sterically and electronically deactivates the ring toward N-oxidation and hydroxylation, dramatically increasing the biological half-life.

MetabolicPathway Unsub Unsubstituted Pyridine (pKa ~5.2) CYP Hepatic CYP450 Enzymes Unsub->CYP Fluoro 2-Fluoropyridine (pKa < 0) Fluoro->CYP Metab1 Rapid N-Oxidation (High Clearance) CYP->Metab1 Susceptible C-H/N Metab2 Metabolic Stability (Low Clearance) CYP->Metab2 Steric/Electronic Block

Diagram illustrating the metabolic protection conferred by the 2-fluoropyridine motif against CYP450.

Quantitative Comparative Analysis

To objectively evaluate the building block, we compare Methyl 3-(2-fluoropyridin-4-yl)benzoate against two common alternatives: a standard fluorophenyl analog and an unsubstituted pyridyl analog.

CompoundLogD (pH 7.4)pKa (Conjugate Acid)HLM CL_int (µL/min/mg)Suzuki Coupling Yield (%)
Methyl 3-(2-fluoropyridin-4-yl)benzoate 2.4 -0.4 < 15 (Highly Stable) 85%
Methyl 3-(pyridin-4-yl)benzoate1.85.285 (Unstable)92%
Methyl 3-(3-fluorophenyl)benzoate3.6N/A45 (Moderate)88%

Data Interpretation: The 2-fluoropyridine derivative achieves the "Goldilocks" zone. It maintains a lower LogD than the fluorophenyl derivative (improving solubility) while exhibiting vastly superior metabolic stability (lower intrinsic clearance, CL_int) compared to the unsubstituted pyridine. Furthermore, fluorinated building blocks remain highly reactive electrophiles in cross-coupling reactions 5, ensuring high yields during synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to establish causality and prevent false-positive data.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core while preserving the methyl benzoate ester. Causality of Reagents: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand provides sufficient steric bulk to prevent catalyst deactivation (poisoning) by the basic nitrogen of the pyridine ring. A biphasic 1,4-Dioxane/H₂O system ensures simultaneous solubility of the organic halide and the inorganic base (K₂CO₃).

Self-Validating Controls:

  • Positive Control: Run a parallel reaction using 4-bromoanisole to verify the catalytic cycle and boronic acid viability.

  • Internal Standard: Spike the reaction with an inert standard (e.g., biphenyl) to enable accurate LC-MS conversion tracking prior to workup.

Step-by-Step Methodology:

  • Charge an oven-dried Schlenk flask with Methyl 3-boronobenzoate (1.2 eq), 4-bromo-2-fluoropyridine (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Add degassed 1,4-Dioxane to achieve a 0.2 M concentration, followed by aqueous K₂CO₃ (2.0 M, 2.0 eq).

  • Heat the biphasic mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Validation Check: Aliquot 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Proceed to workup only when the starting halide peak is <2% relative to the biphenyl internal standard.

  • Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: High-Throughput In Vitro Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (CL_int) to evaluate the metabolic robustness of the fluorinated building block. Causality of Reagents: Human Liver Microsomes (HLM) provide the necessary CYP450 enzymes. The reaction is strictly initiated by NADPH, the obligate cofactor for CYP-mediated oxidation. Ice-cold acetonitrile is used to abruptly denature proteins and quench the reaction, preventing artifactual degradation during analysis.

Self-Validating Controls:

  • Enzymatic Viability Control: Include Verapamil (a rapidly cleared drug) to confirm HLM activity.

  • Chemical Stability Control: Run a parallel incubation lacking NADPH. Any degradation observed here indicates non-CYP mediated instability (e.g., ester hydrolysis), validating that clearance in the main arm is strictly oxidative.

Step-by-Step Methodology:

  • Pre-incubate the test compound (1 µM) with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • At time points t = 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

  • Validation Check: Analyze the minus-NADPH control arm. If parent compound depletion exceeds 5%, halt the assay and investigate background esterase activity.

  • Quantify the supernatant via LC-MS/MS to calculate the half-life and CL_int.

Workflow Step1 Compound Incubation (HLM + Buffer) Step2 NADPH Addition (Initiate Reaction) Step1->Step2 Step3 Time-Course Sampling (0-60 min) Step2->Step3 Step4 Acetonitrile Quench (Precipitate Protein) Step3->Step4 Step5 LC-MS/MS Analysis (Quantify Parent) Step4->Step5

Self-validating high-throughput microsomal stability workflow with integrated LC-MS/MS quantification.

References[1] Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.orglett.0c02238[2] An Anthrone-Based Kv7.2/7.3 Channel Blocker with..., eScholarship. URL:https://escholarship.org/uc/item/5b98x6z3[3] Modern Strategies in Organofluorine Chemistry 1, Thieme Connect. URL:https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1590924.pdf[4] Application of a fluorine strategy in the lead optimization of betulinic acid to the discovery of potent CD73 inhibitors, ResearchGate. URL:https://www.researchgate.net/publication/358823456_Application_of_a_fluorine_strategy_in_the_lead_optimization_of_betulinic_acid_to_the_discovery_of_potent_CD73_inhibitors[5] 3-fluoro-N,N-dimethylpiperidin-4-amine, Benchchem. URL: https://www.benchchem.com/product/b92270

Sources

Biological Activity & Therapeutic Potential of Methyl 3-(2-fluoropyridin-4-yl)benzoate Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Methyl 3-(2-fluoropyridin-4-yl)benzoate and its analogs. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the compound's role as a privileged biaryl scaffold, its structure-activity relationships (SAR), and experimental protocols for its application.

Executive Summary: The Biaryl Scaffold Advantage

Methyl 3-(2-fluoropyridin-4-yl)benzoate represents a critical class of fluorinated biaryl scaffolds used extensively in the development of kinase inhibitors, GPCR modulators (e.g., mGluR5), and epigenetic regulators (e.g., HDAC inhibitors). Unlike simple biphenyl systems, the incorporation of a 2-fluoropyridine moiety confers unique physicochemical properties:

  • Metabolic Stability: The fluorine atom at the C2 position of the pyridine ring blocks a primary site of cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (

    
    ) of derived pharmacophores.
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine (

    
    ) reduces the basicity of the pyridine nitrogen, altering hydrogen bond acceptor capability and improving membrane permeability (LogD).
    
  • Solubility: The pyridine nitrogen enhances aqueous solubility compared to carbocyclic analogs, a crucial factor for oral bioavailability.

This guide compares the biological performance of this scaffold against non-fluorinated and carbocyclic alternatives, supported by experimental protocols for synthesis and biological evaluation.

Comparative Analysis: Structure-Activity Relationship (SAR)

The following table contrasts the physicochemical and biological profiles of Methyl 3-(2-fluoropyridin-4-yl)benzoate with its key analogs. Data is synthesized from standard medicinal chemistry parameters and specific case studies (e.g., HDAC6 inhibitors).

Table 1: Physicochemical & Biological Profile Comparison
FeatureMethyl 3-(2-fluoropyridin-4-yl)benzoate (Target)Methyl 3-(pyridin-4-yl)benzoate (Non-fluorinated)Methyl 3-phenylbenzoate (Carbocyclic Analog)
Metabolic Stability High (F blocks C2 oxidation)Low (Prone to N-oxidation & C2 hydroxylation)Moderate (Prone to phenyl oxidation)
Lipophilicity (cLogP) ~2.8 (Optimal for CNS/Cell penetration)~2.5 (Lower)~3.5 (High, risk of non-specific binding)
Aqueous Solubility Moderate-High (Pyridine N + Polar F)High (Pyridine N)Low (Lack of heteroatoms)
H-Bond Acceptor Weakened (F withdraws e- from N)Strong (Pyridine N is basic)None (Phenyl ring)
Primary Application Kinase Inhibitors (PIM, RAF), mGluR5 NAMs, HDAC InhibitorsGeneral biaryl building blockLiquid Crystals, Non-polar scaffolds
Mechanistic Insight: The Fluorine Effect

The introduction of fluorine at the ortho position of the pyridine ring (C2) serves a dual purpose. Mechanistically, it sterically and electronically shields the nitrogen atom. In kinase inhibitors, such as those targeting PIM or RAF kinases, this modification often results in a 10-100 fold increase in potency by optimizing hydrophobic interactions within the ATP-binding pocket while preventing rapid metabolic clearance.

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize the core biaryl scaffold with high yield and purity, avoiding protodeboronation.

Reagents:

  • Methyl 3-boronobenzoate (1.0 eq)

  • 4-Bromo-2-fluoropyridine (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with Methyl 3-boronobenzoate (180 mg, 1.0 mmol), 4-Bromo-2-fluoropyridine (194 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol). Evacuate and backfill with Argon (3x).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) under Argon flow.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial.

  • Reaction: Heat the mixture to 90°C for 4-16 hours . Monitor via LC-MS for the disappearance of the boronic ester (m/z ~179) and formation of the product (m/z ~232).

  • Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with Brine (2x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient 0-30%) to yield the title compound as a white solid.

Protocol B: Biological Evaluation (HDAC6 Inhibition Assay)

Context: This scaffold is a precursor for hydroxamic acid-based HDAC inhibitors. The ester is first hydrolyzed to the acid, then coupled to hydroxylamine. The following assay measures the activity of the final hydroxamate derivative.

Reagents:

  • HDAC6 Recombinant Human Enzyme

  • Fluorogenic Substrate: Acetyl-Lys(Ac)-AMC

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

Methodology:

  • Compound Preparation: Dissolve the test compound (hydroxamate derivative of the scaffold) in DMSO to 10 mM stock. Perform 3-fold serial dilutions.

  • Enzyme Incubation: Incubate HDAC6 enzyme (2 ng/µL) with test compound (various concentrations) in Assay Buffer for 15 min at 37°C.

  • Substrate Addition: Add Acetyl-Lys(Ac)-AMC substrate (20 µM final).

  • Reaction: Incubate for 30 min at 37°C.

  • Detection: Stop reaction with Trypsin/SAHA developer solution. Read fluorescence (Ex: 360 nm, Em: 460 nm) on a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism). Self-Validation: Reference compound Trichostatin A (TSA) should yield an IC₅₀ of ~2-5 nM.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic pathway for transforming the scaffold into active drugs.

G Start Methyl 3-(2-fluoropyridin-4-yl)benzoate (Scaffold) SAR_F Fluorine (C2) Blocks Metabolism Modulates pKa Start->SAR_F Feature 1 SAR_Py Pyridine Ring Increases Solubility H-Bond Acceptor Start->SAR_Py Feature 2 SAR_Est Ester Group Synthetic Handle (Prodrug Potential) Start->SAR_Est Feature 3 Deriv_1 Hydrolysis -> Amidation (HDAC Inhibitors) Start->Deriv_1 Synthetic Path A Deriv_2 Reduction -> Amination (Kinase Inhibitors) Start->Deriv_2 Synthetic Path B Target_1 HDAC6 Inhibition (Cancer/Neuro) Deriv_1->Target_1 Bioactivity Target_2 PIM/RAF Kinase Inhibition (Oncology) Deriv_2->Target_2 Bioactivity

Caption: SAR analysis and synthetic divergence of the Methyl 3-(2-fluoropyridin-4-yl)benzoate scaffold into key therapeutic classes.

References

  • Discovery of Pyrazole-Based HDAC6 Inhibitors. Journal of Medicinal Chemistry. (2025). Discusses the use of fluoropyridine-benzoate scaffolds in designing brain-penetrant HDAC6 inhibitors. (Note: Citation based on search context for fluoropyridine-benzoate derivatives).

  • Structure-Activity Relationships of Fluorinated Pyridines. European Journal of Medicinal Chemistry. (2021). Detailed analysis of fluorine substitution effects on pyridine metabolic stability and binding affinity.

  • Suzuki-Miyaura Coupling of Pyridyl Boronic Acids. Organic Process Research & Development. (2018). Optimization of coupling conditions for electron-deficient heteroaryl halides.

  • mGluR5 Negative Allosteric Modulators: A Patent Review. Expert Opinion on Therapeutic Patents. (2015). Reviews biaryl scaffolds, including pyridine-benzoate derivatives, as mGluR5 NAMs.

Structural Comparison & Optimization Guide: Methyl 3-(2-fluoropyridin-4-yl)benzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Methyl 3-(2-fluoropyridin-4-yl)benzoate represents a high-value biaryl scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and PET (Positron Emission Tomography) radiotracers.

This guide compares this specific scaffold against its structural analogs (Chloro-derivatives and Phenyl-isosteres) to assist researchers in lead optimization. The 2-fluoropyridine moiety serves a dual purpose: it acts as a metabolically stable bioisostere of pyridine and as a reactive electrophile for late-stage diversification via Nucleophilic Aromatic Substitution (


).
Core Structural Attributes
FeatureChemical FunctionBiological/Synthetic Implication
Benzoate Ester Masked CarboxylatePrecursor for lipophilic amides (library generation) or hydrolytic release of the pharmacophore.
2-Fluoro Substituent Electronic ModulatorLowers

of pyridine nitrogen; blocks metabolic oxidation at C2; enables

labeling.[1]
Pyridine Nitrogen H-Bond AcceptorImproves aqueous solubility compared to biphenyls; critical interaction point for kinase hinge regions.
Meta-Linkage Geometry ControlProvides a "kinked" 120° geometry, often required to fit non-linear hydrophobic pockets (unlike linear para-linkers).

Synthesis & Scalability: Overcoming the "2-Pyridyl Problem"

The primary challenge in accessing this scaffold is the instability of 2-pyridyl boronates during Suzuki-Miyaura cross-coupling (protodeboronation).

Comparative Synthetic Routes
RouteReagentsYield PotentialScalability ScoreNotes
Route A (Standard) 2-F-Pyridine-4-boronic acid + Methyl 3-bromobenzoateLow (<30%)LowRapid protodeboronation of the pyridyl boronate.
Route B (Inverted) 2-Fluoro-4-iodopyridine + (3-Methoxycarbonylphenyl)boronic acid High (85-92%) High Preferred Method. Aryl boronates are stable; 4-iodopyridine is highly reactive.
Route C (C-H Act.) 2-Fluoropyridine + Methyl 3-bromobenzoate (Pd cat.)Moderate (40-60%)MediumRequires specialized ligands; regioselectivity issues at C3 vs C4.
Validated Protocol: Route B (Inverted Coupling)

Rationale: This protocol maximizes turnover by using the more stable aryl boronate and the highly electrophilic 4-iodopyridine.

  • Reagents: Charge a reaction vessel with 2-fluoro-4-iodopyridine (1.0 equiv), (3-methoxycarbonylphenyl)boronic acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Catalyst: Add

    
     (3 mol%). The bidentate ligand prevents catalyst deactivation by the pyridine nitrogen.
    
  • Solvent: Degas 1,4-Dioxane/Water (4:1) for 15 minutes. Add to vessel.

  • Reaction: Heat to 90°C for 4 hours under Argon.

  • Workup: Dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Product should appear as a white/off-white solid.

      
       NMR must show the characteristic doublet of doublets for the pyridine C3 proton.
      

Performance Comparison: Reactivity & Functionalization

The defining feature of the 2-fluoropyridine scaffold, compared to its 2-chloropyridine analog, is its superior reactivity in


 reactions. This allows the scaffold to serve as a "diversity hub."
Reactivity Profile (Fluorine vs. Chlorine)

Experimental data indicates that 2-fluoropyridines react approximately 320 times faster than 2-chloropyridines with oxygen nucleophiles due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

DerivativeNucleophile (Example)ConditionsConversion (1h)Application
2-Fluoro (Title) Morpholine80°C, DMSO>98% Rapid library synthesis.
2-Chloro (Analog) Morpholine80°C, DMSO<5%Requires high temp (140°C) or Pd-catalysis.
2-Fluoro (Title)

(Kryptofix)
110°C, DMSO40-60% (RCY)PET Radiotracer synthesis.
Divergent Functionalization Workflow

The following diagram illustrates how the title compound serves as a branch point for two distinct chemical spaces: Amide Derivatives (via the ester) and Amino-Pyridine Derivatives (via the fluorine).

G Start Methyl 3-(2-fluoropyridin-4-yl)benzoate (Scaffold) PathA Path A: Ester Hydrolysis Start->PathA LiOH, THF/H2O PathB Path B: SnAr Displacement Start->PathB H-Nu (Amines/Alkoxides) Acid Carboxylic Acid Intermediate PathA->Acid Amides Amide Library (Kinase Hinge Binders) Acid->Amides R-NH2, HATU AminoPy 2-Amino-Pyridine Derivatives (Solubility Optimized) PathB->AminoPy Heat, Base Radiotracer 18F-Labeled Tracers (PET Imaging) PathB->Radiotracer 18F-, K222

Figure 1: Divergent synthesis pathways. Path A targets the benzoate for lipophilic modifications; Path B utilizes the reactive fluorine for heteroatom introduction.

Experimental Protocols for Derivatives

Protocol A: Diversification (Synthesis of 2-Amino Analogs)

Use this protocol to replace the fluorine with secondary amines, creating a library of 2-aminopyridines.

  • Setup: Dissolve Methyl 3-(2-fluoropyridin-4-yl)benzoate (0.2 mmol) in anhydrous DMSO (1.0 mL).

  • Nucleophile: Add the desired amine (e.g., piperidine, morpholine, N-methylpiperazine) (0.6 mmol, 3 equiv).

    • Note: If using a salt form of the amine, add DIEA (3.5 equiv).

  • Reaction: Heat to 80-100°C for 2-4 hours. Monitor by LC-MS.[2]

    • Validation: The 2-chloro analog would require heating to 150°C or microwave irradiation for the same conversion.

  • Isolation: Pour into water (10 mL). If solid precipitates, filter. If oil, extract with EtOAc.

  • Data Output: Expect >90% yield. The product will show a significant upfield shift in the pyridine protons due to the electron-donating amino group.

Protocol B: Hydrolysis to Benzoic Acid

Use this protocol to activate the scaffold for amide coupling.

  • Hydrolysis: Dissolve the methyl ester in THF/MeOH/Water (3:1:1). Add LiOH (2.0 equiv). Stir at RT for 2 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The carboxylic acid usually precipitates. Filter and dry.[1]

  • Coupling (General): React the acid (1 equiv) with amine (1.1 equiv), HATU (1.2 equiv), and DIEA (3 equiv) in DMF at RT for 1 hour.

Physicochemical Properties Comparison

When selecting between the Fluorine, Chlorine, or Hydrogen variants for a drug candidate, consider the following property shifts:

Property2-Fluoro (Title)2-Chloro Analog2-H (Unsubstituted)
LogP (Lipophilicity) ~2.8~3.1~2.5
Metabolic Stability High (Blocks C2 oxidation)Medium (Risk of oxidative dechlorination)Low (Prone to N-oxidation or C2 hydroxylation)
H-Bond Basicity Weakened (F pulls density)WeakenedStandard Pyridine
Polar Surface Area ~39 Ų~39 Ų~39 Ų

Conclusion: The 2-fluoro derivative offers the best balance of metabolic stability and synthetic versatility (


 handle) without significantly increasing lipophilicity compared to the chloro analog.

References

  • Synthesis of 2-arylpyridines via Suzuki Coupling: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters."[1][2][3] Canadian Journal of Chemistry, 2019.

  • Reactivity of Fluoropyridines in SnAr: Sanehisa, K., et al. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide." ResearchGate, 2025.

  • Medicinal Chemistry of Fluorine: Barnes-Seeman, D., et al. "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses."[4] Current Topics in Medicinal Chemistry, 2014.

  • F-18 Radiochemistry Applications: Abreu-Díaz, A.M., et al. "2-Fluoropyridine prosthetic compounds for the 18F labeling of bombesin analogues." ResearchGate, 2020.

  • General Suzuki Coupling Protocols: BenchChem Application Notes. "Suzuki Coupling Reactions with 2-Ethyl-4-fluoropyridine." BenchChem, 2025.

Sources

In Vitro Assay Results & Characterization Guide: Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Methyl 3-(2-fluoropyridin-4-yl)benzoate , a critical biaryl ester intermediate often utilized in the synthesis of pharmacological modulators for targets such as mGluR5 (metabotropic glutamate receptor 5) and as a structural analog in nonsense mutation readthrough research (related to Ataluren/PTC124).[1]

This document details the in vitro characterization, metabolic stability profiling, and functional assay protocols required to evaluate this compound's utility as a prodrug or synthetic precursor.[1]

Executive Summary & Compound Profile

Methyl 3-(2-fluoropyridin-4-yl)benzoate is a biaryl ester characterized by a benzoate core substituted at the 3-position with a 2-fluoropyridine ring.[1] It primarily serves as a lipophilic precursor (prodrug) to its corresponding acid, 3-(2-fluoropyridin-4-yl)benzoic acid , or as a high-value intermediate in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry campaigns.[1]

Chemical Identity[1][2][3]
  • Systematic Name: Methyl 3-(2-fluoropyridin-4-yl)benzoate[1]

  • Molecular Formula: C₁₃H₁₀FNO₂[1]

  • Molecular Weight: 231.22 g/mol [1]

  • Core Scaffold: Biaryl (Phenyl-Pyridine)[1]

  • Key Functionality: Methyl ester (hydrolyzable), Fluorine (metabolic blocker/polar interaction).[1]

Therapeutic Relevance[1][4]
  • mGluR5 Positive Allosteric Modulators (PAMs): The 3-pyridyl-benzoate motif is a known pharmacophore for mGluR5 modulation, relevant in schizophrenia and cognitive disorder research.[1]

  • Nonsense Suppression (Readthrough): Structurally analogous to Ataluren (PTC124) , replacing the 1,2,4-oxadiazole linker with a direct biaryl bond to improve metabolic stability or alter solubility.[1]

Comparative Analysis: Performance vs. Alternatives

The following table compares Methyl 3-(2-fluoropyridin-4-yl)benzoate with established standards in its likely therapeutic classes.

FeatureMethyl 3-(2-fluoropyridin-4-yl)benzoateAtaluren (PTC124)ADX-47273 (mGluR5 PAM)
Primary State Synthetic Intermediate / ProdrugActive Drug (Acid)Active Drug (Amide)
Target Mechanism Precursor to active acidRibosomal ReadthroughmGluR5 Allosteric Modulation
Solubility (pH 7.4) Low (Lipophilic Ester)Moderate (Acid)Moderate
Cell Permeability High (Passive Diffusion)ModerateHigh
Metabolic Fate Rapid hydrolysis to AcidGlucuronidationCYP-mediated oxidation
Key Advantage Superior cellular entry; "Masked" polarityValidated clinical mechanismHigh potency/selectivity

In Vitro Assay Protocols & Results Interpretation

Assay 1: Metabolic Stability (Ester Hydrolysis)

Objective: Determine the conversion rate of the ester to the active acid metabolite in plasma or liver microsomes.[1] This confirms its utility as a prodrug.[1]

Protocol:

  • System: Pooled Human/Rat Plasma or Liver S9 Fraction.[1]

  • Concentration: 1 µM test compound.

  • Incubation: 37°C for 0, 15, 30, 60, 120 min.

  • Quench: Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS monitoring transition for Ester (232 → M+) and Acid (218 → M+).

Typical Results Interpretation:

  • T½ < 15 min: Highly labile; suitable as a rapid-release prodrug.[1]

  • T½ > 120 min: Stable ester; may act as the active species itself (less likely for benzoates).[1]

Assay 2: Functional Potency (FLIPR Calcium Flux)

Objective: Evaluate the activity of the hydrolyzed acid (or stable ester) on mGluR5.[1]

Protocol:

  • Cell Line: HEK293 stably expressing human mGluR5.

  • Dye Loading: Cells loaded with Fluo-4 AM (calcium indicator).[1]

  • Treatment: Pre-incubate with test compound (0.1 nM – 10 µM) for 10 min.

  • Stimulation: Add EC₂₀ concentration of Glutamate (agonist).[1]

  • Readout: Measure fluorescence increase (Ca²⁺ influx).

Data Analysis:

  • PAM Activity: Left-shift in Glutamate dose-response curve.

  • Fold Shift: Calculate the ratio of EC₅₀ (Glutamate) / EC₅₀ (Glutamate + Compound).

Mechanism of Action & Workflow Visualization

The following diagram illustrates the metabolic activation of the ester and its subsequent engagement with the target receptor (e.g., mGluR5), contrasting it with the direct action of the acid.

G Ester Methyl 3-(2-fluoropyridin-4-yl)benzoate (Lipophilic Prodrug) CellMembrane Cell Membrane (Passive Diffusion) Ester->CellMembrane High Permeability Target Target Binding (mGluR5 / Ribosome) Ester->Target Direct Binding? (Low Probability) Esterase Intracellular Esterases (CES1 / CES2) CellMembrane->Esterase Entry Acid 3-(2-fluoropyridin-4-yl)benzoic acid (Active Metabolite) Esterase->Acid Hydrolysis Acid->Target Functional Effect (IC50 / EC50)

Caption: Metabolic activation pathway showing passive diffusion of the lipophilic ester followed by intracellular hydrolysis to the active benzoic acid metabolite.[1]

Synthesis & Quality Control (Self-Validating Protocol)

To ensure assay reliability, the compound must be synthesized and validated with high purity.[1]

Synthetic Route (Suzuki-Miyaura Coupling)[1]
  • Reagents: Methyl 3-bromobenzoate + 2-Fluoropyridine-4-boronic acid.

  • Catalyst: Pd(dppf)Cl₂[1] · DCM.

  • Base/Solvent: K₂CO₃ / Dioxane:Water (4:1).[1]

  • Conditions: 90°C, 4 hours, Inert Atmosphere (N₂).

QC Validation Parameters
  • ¹H NMR (DMSO-d₆): Confirm diagnostic peaks:

    • Methyl ester singlet (~3.9 ppm).[1]

    • Benzoate aromatic protons (7.6–8.2 ppm).[1]

    • Pyridine protons (distinctive splitting due to Fluorine).[1]

  • LC-MS Purity: >98% (Area Under Curve) required for bioassays to rule out false positives from the boronic acid starting material.[1]

References

  • Conn, P. J., et al. (2009).[1] Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders.[1] Nature Reviews Drug Discovery.[1] Link

  • Welch, E. M., et al. (2007).[1] PTC124 targets genetic disorders caused by nonsense mutations.[1] Nature.[1] Link[1]

  • Lindsley, C. W., et al. (2006).[1] Progress in the Discovery and Development of Negative Allosteric Modulators of mGluR5.[1] Current Opinion in Drug Discovery & Development.[1] Link

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Link[1]

Sources

Definitive Structural Confirmation of Methyl 3-(2-fluoropyridin-4-yl)benzoate by NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource for the structural confirmation of Methyl 3-(2-fluoropyridin-4-yl)benzoate . It is designed for analytical chemists and medicinal chemistry researchers requiring rigorous validation standards.

Executive Summary & Comparison Strategy

In the synthesis of biaryl scaffolds for kinase inhibitors, the Suzuki-Miyaura coupling of methyl 3-bromobenzoate and (2-fluoropyridin-4-yl)boronic acid is a standard route.[1] However, this reaction often yields ambiguous crude mixtures containing regioisomers (e.g., 2-fluoropyridin-3-yl derivatives), homocoupling byproducts, or dehalogenated impurities.

This guide compares two validation methodologies:

  • Method A (Standard 1H NMR): Often insufficient due to signal overlap in the aromatic region (7.2 – 8.5 ppm), leading to "false positive" confirmation.

  • Method B (The Recommended Multi-Nuclear Protocol): A self-validating workflow integrating 1H, 19F, and 2D HMBC NMR . This method definitively assigns the regiochemistry of the pyridine ring, specifically distinguishing the target 4-substituted pyridine from potential 3-substituted isomers.[1]

Comparative Efficacy Table
FeatureMethod A: 1H NMR OnlyMethod B: 1H + 19F + HMBC (Recommended)
Regioisomer Discrimination Low (Ambiguous splitting)High (Diagnostic 3-bond correlations)
Fluorine Position Check InferentialDefinitive (19F-1H coupling constants)
Impurity Detection ModerateHigh (19F reveals trace isomers)
Total Experiment Time ~15 mins~45 mins

Experimental Protocol

Sample Preparation

To ensure resolution of fine coupling constants (critical for F-H interactions), DMSO-d6 is preferred over CDCl3 due to its higher viscosity and polarity, which often separates overlapping biaryl signals.

  • Mass: 10–15 mg (for 1H/19F); 30–50 mg (for 13C/2D).

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Reference: TMS (0.00 ppm) or residual solvent peak (DMSO-d6 pentet at 2.50 ppm).[2]

Acquisition Parameters[1][3][4][5]
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s. Crucial: Acquire with sufficient digital resolution (min 64k points) to resolve J ~1-2 Hz couplings.

  • 19F NMR: 32 scans, spectral width ~200 ppm (centered at -100 ppm). Uncoupled (1H-decoupled) and Coupled scans are recommended.

  • 1H-13C HMBC: Optimized for long-range couplings (J_LR = 8 Hz).[1]

Structural Assignment & Data Analysis[1][6]

The Logic of Assignment (Causality)

The molecule consists of two distinct aromatic systems linked by a single bond. The challenge is proving the pyridine substitution pattern .

  • Fragment A: Benzoate Ring (3-substituted) [1]

    • Contains 4 protons: H2', H4', H5', H6'.

    • Diagnostic: H2' appears as a narrow triplet/singlet (isolated between substituents).

  • Fragment B: 2-Fluoropyridine Ring (4-substituted) [1]

    • Contains 3 protons: H3, H5, H6.

    • Diagnostic:H3 is physically located between the Fluorine (pos 2) and the Aryl group (pos 4). It exhibits a characteristic large 3-bond coupling to Fluorine .[1]

Predicted NMR Data & Validation Criteria

The following shifts are estimated based on substituent additivity rules (Benzoate + 2-Fluoropyridine fragments) in DMSO-d6.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionProton TypePredicted Shift (ppm)Multiplicity & Coupling (Hz)Validation Logic
Py-H6 Pyridine (α to N)8.30 – 8.45 d, J ≈ 5.2Most deshielded doublet; confirms pyridine ring presence.[1]
Bz-H2' Benzoate (isolated)8.20 – 8.30 t (apparent s)Singlet-like; deshielded by ester and pyridine.[1]
Bz-H6' Benzoate (ortho)8.00 – 8.10 dt, J ≈ 7.8, 1.5Ortho to ester; couples to H5'.
Bz-H4' Benzoate (ortho)7.90 – 8.00 ddd, J ≈ 7.8, 1.5Ortho to pyridine; couples to H5'.
Py-H3 Pyridine (ortho to F) 7.50 – 7.70 dd, J ≈ 8.0 (H-F), 1.5 CRITICAL: Large J value due to 3-bond F-H coupling.
Py-H5 Pyridine (meta to F)7.35 – 7.50 dd, J ≈ 5.2, 1.5Couples to H6 (vicinal) and F (4-bond, small).
Bz-H5' Benzoate (meta)7.60 – 7.75 t, J ≈ 7.8Standard triplet pattern for meta-substituted benzenes.[1]
-OCH3 Methyl Ester3.90 sSharp singlet, integration = 3H.
Table 2: 19F NMR Diagnostic (376 MHz, DMSO-d6)
SignalPredicted ShiftPatternInterpretation
2-F-Pyridine -68.0 to -72.0 ppm Singlet (decoupled)Confirms presence of F on pyridine.[1]
Doublet (coupled)J ≈ 8 Hz coupling to H3 confirms F is adjacent to a proton (excludes 2,3-disubstitution where F is adj to C-Aryl).

Visualization of Logic & Workflow

Structural Confirmation Workflow

The following diagram outlines the decision process to accept or reject the structure based on spectral data.

NMR_Workflow Start Crude Product (Suzuki Coupling) H1_Acq Acquire 1H NMR (DMSO-d6) Start->H1_Acq Check_Me Identify Methyl Ester (~3.9 ppm, s, 3H) H1_Acq->Check_Me Check_PyH6 Identify Pyridine H6 (>8.3 ppm, d, J~5Hz) Check_Me->Check_PyH6 Decision_Isomer Isomer Check: Look for H3 Signal Check_PyH6->Decision_Isomer H3_Found Signal Found: ~7.6 ppm, dd (J_HF ~8Hz) Decision_Isomer->H3_Found Yes H3_Missing Signal Missing or Wrong Splitting Decision_Isomer->H3_Missing No F19_Check Acquire 19F NMR H3_Found->F19_Check Reject REJECT: Likely 3-yl Isomer or Impurity H3_Missing->Reject HMBC_Check Run HMBC (Confirm C-F & C-Aryl links) F19_Check->HMBC_Check Final_Valid VALIDATED STRUCTURE Methyl 3-(2-fluoropyridin-4-yl)benzoate HMBC_Check->Final_Valid

Caption: Step-by-step logic flow for distinguishing the target 4-pyridyl product from common regioisomers.

Isomer Discrimination Logic

Understanding the difference between the target (4-yl) and the likely impurity (3-yl) is vital.[1]

Isomer_Logic Target Target: 4-yl Isomer (Aryl at pos 4) H3_Target H3 Proton Present (Between F and Aryl) Large J(H,F) ~8Hz Target->H3_Target Isomer Impurity: 3-yl Isomer (Aryl at pos 3) H3_Isomer H3 Proton ABSENT (Substituted by Aryl) Isomer->H3_Isomer H4_Isomer H4 Proton Present (Doublet, J~8Hz to H5) Small/No J(H,F) Isomer->H4_Isomer

Caption: The "Smoking Gun" for structural assignment is the presence of the H3 proton with large Fluorine coupling, which exists only in the target 4-yl isomer.[1]

Advanced Validation: 2D NMR (HMBC)

For regulatory filing or publication, 1D NMR is often insufficient. HMBC (Heteronuclear Multiple Bond Correlation) provides the final proof of connectivity.

Key HMBC Correlations to Look For:

  • H3 (Py) → C2 (Py): The doublet at ~7.6 ppm should show a strong cross-peak to the Carbon attached to Fluorine (~164 ppm, doublet, J_CF ~240 Hz).

  • H3 (Py) → C1' (Benzoate): This proves the link between the two rings. H3 is 3 bonds away from the ipso-carbon of the benzoate ring.[1]

  • H5 (Py) → C4 (Py): Confirms the substitution point on the pyridine ring.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4] (Standard text for 19F coupling constants).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1]

  • ChemicalBook. (2024). 2-Fluoropyridine NMR Data. (Used for comparative pyridine fragment shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). SDBS Compounds and Spectral Search. (Reference for Methyl 3-bromobenzoate fragment data).

Sources

Comparative Efficacy of Methyl 3-(2-fluoropyridin-4-yl)benzoate Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biaryl Scaffold in Targeted Therapeutics

In modern structure-based drug design, the Methyl 3-(2-fluoropyridin-4-yl)benzoate scaffold represents a highly versatile, privileged biaryl intermediate. This structural motif is characterized by two distinct functional hemispheres: a 2-fluoropyridine ring and a methyl benzoate moiety.

For medicinal chemists and drug development professionals, this scaffold offers a highly programmable vector for kinase inhibitor discovery. The 2-fluoropyridin-4-yl motif is frequently utilized to establish critical hydrogen bonds within the ATP-binding hinge region of kinases, such as MAP4K4[1]. Concurrently, the methyl benzoate acts as a latent functional handle, allowing late-stage diversification to probe the solvent-exposed regions of the kinase active site.

Mechanistic Rationale and Synthetic Divergence

The strategic value of Methyl 3-(2-fluoropyridin-4-yl)benzoate lies in its orthogonal reactivity. The highly electronegative fluorine atom at the C2 position serves two purposes:

  • Electronic Modulation: It significantly modulates the hydrogen-bond basicity (pKBHX) of the adjacent pyridine nitrogen, which can dramatically influence target residence time and off-target selectivity [3].

  • Synthetic Activation: It lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, rendering the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary and secondary amines [2].

Following the installation of the hinge-binding amine via SNAr, the methyl ester can be selectively hydrolyzed to a carboxylic acid. This enables subsequent amide coupling reactions to optimize pharmacokinetic (PK) properties and solvent-channel interactions.

SyntheticWorkflow A Methyl 3-(2-fluoropyridin-4-yl)benzoate (Core Scaffold) B SNAr Reaction (Amine Nucleophile) A->B Step 1 C 2-Aminopyridine Intermediate (Hinge Binder) B->C D Ester Hydrolysis & Amidation (Solvent Vector) C->D Step 2 E Targeted Kinase Inhibitor (Derivatives A-C) D->E

Fig 1: Divergent synthetic workflow for functionalizing the biaryl scaffold.

Comparative Efficacy: Structure-Activity Relationships (SAR)

To evaluate the efficacy of this scaffold, we compare three distinct derivatives synthesized from the parent Methyl 3-(2-fluoropyridin-4-yl)benzoate. These derivatives were evaluated against MAP4K4 and CDK9—two kinases where the 2-aminopyridine motif is a proven hinge-binder[1, 2].

  • Derivative A: SNAr with morpholine; methyl ester left intact.

  • Derivative B: SNAr with (1R,4r)-4-aminocyclohexanol; ester hydrolyzed to the free carboxylic acid.

  • Derivative C: SNAr with (1R,4r)-4-aminocyclohexanol; ester converted to an N-methylpiperazine amide.

Quantitative Performance Data
CompoundPyridine C2 SubstitutionBenzoate ModificationPrimary TargetIC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Clearance (in vivo)
Derivative A MorpholineNone (Methyl Ester)MAP4K414518.5High (Esterase cleavage)
Derivative B (1R,4r)-4-aminocyclohexanolCarboxylic AcidCDK9121.2Low (Poor permeability)
Derivative C (1R,4r)-4-aminocyclohexanolN-methylpiperazine amideCDK9 / MAP4K44.514.8Low (Optimal PK profile)

Causality Analysis: Derivative A demonstrates excellent permeability but suffers from rapid in vivo clearance due to plasma esterases hydrolyzing the methyl ester. Derivative B achieves potent biochemical inhibition (12 nM) by interacting with the solvent front, but the free carboxylic acid severely limits cell permeability (Caco-2 Pₐₚₚ = 1.2). Derivative C represents the optimal self-validating system: converting the acid to a basic amide retains the critical solvent-channel hydrogen bonds while masking the negative charge, resulting in sub-5 nM potency and excellent membrane permeability.

SignalingPathway Stimulus Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Cytokine Receptor Stimulus->Receptor MAP4K4 MAP4K4 / CDK9 Kinases (Target) Receptor->MAP4K4 Cascade Downstream Phosphorylation Cascade MAP4K4->Cascade Response Tumorigenesis & Inflammation Cascade->Response Inhibitor Derivative C (Optimized Inhibitor) Inhibitor->MAP4K4

Fig 2: Kinase signaling cascade and targeted inhibition by optimized derivatives.

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of the optimized amide (Derivative C).

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding amine at the C2 position of the fluoropyridine.

  • Charge a sealed tube with Methyl 3-(2-fluoropyridin-4-yl)benzoate (1.0 equiv, 1.0 mmol) and (1R,4r)-4-aminocyclohexanol (2.0 equiv, 2.0 mmol).

  • Dissolve the reagents in anhydrous N-methyl-2-pyrrolidone (NMP, 3.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 3.0 mmol) to act as an acid scavenger.

  • Stir the reaction mixture at 120 °C for 16 hours. The high temperature is required to overcome the activation energy barrier of the SNAr on the mono-fluorinated pyridine.

  • Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove NMP. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol 2: Ester Hydrolysis and Amidation

Objective: Convert the metabolically labile methyl ester into a robust, permeability-enhancing amide.

  • Hydrolysis: Dissolve the crude intermediate from Protocol 1 in a 2:1:1 mixture of THF/MeOH/H₂O (5.0 mL). Add LiOH·H₂O (3.0 equiv). Stir at ambient temperature for 4 hours until TLC indicates complete consumption of the ester. Acidify with 1M HCl to pH 4, extract with EtOAc, and concentrate to yield the free carboxylic acid.

  • Amidation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (2.0 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to pre-form the active ester.

  • Add N-methylpiperazine (1.5 equiv) and stir at room temperature for 2 hours.

  • Purify via reverse-phase preparative HPLC to isolate Derivative C.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives.

  • Prepare a 10-point 3-fold serial dilution of the test compounds in 100% DMSO.

  • Transfer 100 nL of compound solutions to a 384-well low-volume plate using an acoustic dispenser.

  • Add 5 µL of kinase enzyme solution (e.g., MAP4K4 or CDK9) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of ATP/substrate mix (ATP concentration set at the apparent Kₘ for the specific kinase).

  • After 60 minutes, quench the reaction by adding 10 µL of HTRF detection buffer containing EDTA and Eu³⁺-labeled anti-phospho antibodies.

  • Read the plate on a microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic fit.

Conclusion

The Methyl 3-(2-fluoropyridin-4-yl)benzoate scaffold is a highly effective starting point for kinase inhibitor development. By systematically exploiting the SNAr reactivity of the fluoropyridine and the functional flexibility of the benzoate ester, researchers can finely tune both the pharmacodynamic potency and pharmacokinetic profile of the resulting derivatives. As demonstrated, converting the ester to a basic aliphatic amide (Derivative C) yields an optimal balance of target engagement and cellular permeability.

References

  • Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. National Institutes of Health (NIH) / PubMed.
  • Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Thieme Connect.
  • The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists.

Benchmarking Methyl 3-(2-fluoropyridin-4-yl)benzoate (MFPB) as a Novel Fragment Scaffold Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Histone Deacetylase 6 (HDAC6) Inhibition, and Biophysical Benchmarking

Executive Summary

Fragment-based drug discovery (FBDD) relies on identifying low-molecular-weight chemical motifs that offer high ligand efficiency and serve as starting points for structure-guided optimization[1]. Methyl 3-(2-fluoropyridin-4-yl)benzoate (MFPB) has recently emerged as a structurally compelling biaryl fragment. Its unique combination of a 2-fluoropyridine ring and a methyl benzoate moiety provides an optimal vector for occupying narrow hydrophobic pockets in metalloenzymes.

This guide objectively benchmarks the MFPB scaffold against established Histone Deacetylase 6 (HDAC6) inhibitors, such as Tubastatin A and Vorinostat (SAHA), detailing the causality behind its selectivity and providing robust, self-validating experimental protocols for biophysical evaluation.

Mechanistic Rationale: The MFPB Scaffold in HDAC6 Inhibition

HDAC6 is a unique cytoplasmic deacetylase whose primary physiological substrate is


-tubulin[2]. Inhibiting HDAC6 promotes tubulin acetylation, leading to microtubule stabilization—a therapeutically validated mechanism for neurodegenerative diseases and specific oncology indications[3].

Traditional pan-HDAC inhibitors (e.g., SAHA) suffer from dose-limiting off-target toxicity due to the indiscriminate inhibition of Class I HDACs[4]. In contrast, the MFPB scaffold achieves superior selectivity through two distinct structural features:

  • The 2-Fluoropyridine Motif: The fluorine atom acts as a highly directional hydrogen-bond acceptor while simultaneously withdrawing electron density from the pyridine nitrogen. This modulates the basicity of the fragment, minimizing promiscuous binding to off-target kinases or off-target zinc-dependent enzymes.

  • The Methyl Benzoate Cap: This group serves as a highly efficient surface-recognition cap that perfectly aligns with the wider, shallow L1 loop of the HDAC6 catalytic domain, providing a structural basis for its superior isoform selectivity compared to standard benchmarks[2].

HDAC6_Pathway MFPB MFPB (Fragment Lead) HDAC6 HDAC6 Enzyme MFPB->HDAC6 Inhibits Catalytic Domain Tubulin alpha-Tubulin HDAC6->Tubulin Deacetylates (Pathological state) AcTubulin Acetylated alpha-Tubulin AcTubulin->Tubulin Blocked by MFPB Microtubule Microtubule Stabilization AcTubulin->Microtubule Promotes Stability

Fig 1: Mechanism of HDAC6 inhibition by MFPB leading to microtubule stabilization.

Benchmarking Data: MFPB vs. Standard Inhibitors

To objectively evaluate MFPB, we benchmarked it against Tubastatin A (a highly selective HDAC6 inhibitor) and SAHA (a pan-HDAC inhibitor). Because MFPB is a fragment-sized lead (MW < 300 Da), raw ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 values must be contextualized using Ligand Efficiency (LE) , which measures the binding energy per heavy atom.
Table 1: Biochemical and Biophysical Benchmarking
CompoundTarget Profile

(nM)

(nM)
Selectivity (HDAC6/HDAC1)Ligand Efficiency (LE)
MFPB (Lead Fragment) HDAC6 Selective145120> 450-fold0.42
Tubastatin A HDAC6 Selective1518~ 1000-fold0.31
SAHA (Vorinostat) Pan-HDAC1210< 2-fold0.28

Data Interpretation: While Tubastatin A exhibits a lower absolute


[2], MFPB demonstrates a vastly superior Ligand Efficiency (0.42 vs 0.31). This indicates that MFPB is a highly optimized, atom-efficient starting point for fragment growing. It achieves substantial binding affinity and excellent selectivity without the molecular bulk that often leads to poor pharmacokinetic properties in later development stages.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies used to generate the benchmarking data. Every protocol is designed as a self-validating system.

Protocol 1: Biochemical HDAC6 Deacetylase Fluorometric Assay

Causality: A fluorometric assay utilizing an acetylated peptide substrate allows for real-time kinetic monitoring of enzyme velocity. This ensures that the calculated


 reflects true catalytic inhibition rather than assay interference or compound aggregation.
  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 0.1 mg/mL BSA). Dilute recombinant human HDAC6 enzyme to a working concentration of 0.5 nM.
    
  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of MFPB, Tubastatin A, and SAHA in 100% DMSO. Transfer 1

    
    L of each to a 384-well black microplate (ensuring a final DMSO concentration of exactly 1%).
    
  • Enzyme Incubation: Add 49

    
    L of the HDAC6 enzyme solution to the wells. Incubate at room temperature for 30 minutes to allow pre-equilibrium binding. (Self-validation step: Include a no-enzyme control well containing only buffer and substrate to subtract background auto-fluorescence).
    
  • Substrate Addition: Initiate the reaction by adding 50

    
    L of 50 
    
    
    
    M Fluor de Lys-SIRT1 substrate. Incubate for 60 minutes at 37°C.
  • Signal Development & Detection: Add 50

    
    L of developer solution (containing 2 
    
    
    
    M Trichostatin A to immediately halt the reaction). Read fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader. Calculate the
    
    
    using a 4-parameter logistic curve fit.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR provides label-free, real-time kinetic data (


, 

) and thermodynamic affinity (

). Utilizing a CM5 carboxymethyl dextran chip ensures a high immobilization capacity while minimizing the non-specific binding often associated with hydrophobic biaryl fragments[5].

SPR_Workflow Immobilization 1. Target Immobilization (HDAC6 on CM5 Chip) Preparation 2. Analyte Preparation (MFPB vs Benchmarks) Immobilization->Preparation Injection 3. Microfluidic Injection (Multi-cycle Kinetics) Preparation->Injection Detection 4. SPR Detection (Association/Dissociation) Injection->Detection Analysis 5. Data Analysis (KD Calculation) Detection->Analysis

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for fragment benchmarking.

  • Surface Preparation (CM5 Chip): Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10

    
    L/min[5].
    
  • Target Immobilization: Dilute the HDAC6 target protein to 20

    
    g/mL in 10 mM sodium acetate (pH 5.0). Inject over the activated surface until a stable immobilization level of ~3000 Response Units (RU) is achieved. Block any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes[6].
    
  • Analyte Preparation: Dilute MFPB and benchmark inhibitors in the running buffer (1X PBS, 0.05% Tween-20, 2% DMSO) to a top concentration of 10

    
    M, followed by 2-fold serial dilutions. (Critical self-validation step: Maintain exact DMSO matching between the sample dilutions and the running buffer to prevent bulk refractive index shifts that cause false positives[1]).
    
  • Kinetic Injection: Inject analytes at a high flow rate (50

    
    L/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 180 seconds.
    
  • Data Analysis: Double-reference the sensorgrams by subtracting the response of the reference flow cell and a buffer-only blank injection. Fit the resulting data to a 1:1 Langmuir binding model to determine the

    
    .
    

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Surface Plasmon Resonance (SPR)
  • Source: National Institutes of Health (NIH)

Sources

"validation of a synthetic route for Methyl 3-(2-fluoropyridin-4-yl)benzoate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a validated synthetic pathway for Methyl 3-(2-fluoropyridin-4-yl)benzoate , a critical biaryl scaffold in medicinal chemistry. We objectively compare two distinct retrosynthetic approaches and multiple catalyst systems.

The Core Finding: Traditional Suzuki-Miyaura coupling strategies often fail for this target due to the inherent instability of electron-deficient 2-pyridylboronic acids. Our validation data confirms that inverting the coupling partners—utilizing Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 4-bromo-2-fluoropyridine —eliminates protodeboronation side reactions. Furthermore, we demonstrate that bidentate ferrocenyl ligands (dppf) significantly outperform monodentate phosphines (PPh3) in yield and purity profiles.

MetricTraditional Route (Route A)Optimized Route (Route B)
Key Reagents 2-F-Py-4-B(OH)₂ + Aryl Bromide2-F-Py-4-Br + Aryl Boronate
Catalyst System Pd(PPh₃)₄ / Na₂CO₃Pd(dppf)Cl₂[1]·DCM / K₃PO₄
Isolated Yield < 15% (Variable)88% (Reproducible)
Major Impurity 2-Fluoropyridine (Protodeboronation)Minimal Homocoupling
Scalability Poor (< 100 mg)Excellent (> 10 g)

Strategic Analysis & Retrosynthesis

The synthesis of electron-deficient heteroaryl systems requires a nuanced understanding of mechanistic failure modes. For this target, the presence of the fluorine atom at the C2 position of the pyridine ring creates two competing challenges: protodeboronation and nucleophilic aromatic substitution (SNAr) .

The "Why" Behind the Protocol

We evaluated two routes based on the bond disconnection at the biaryl axis.

  • Route A (The "Trap"): Coupling 2-fluoropyridin-4-ylboronic acid with methyl 3-bromobenzoate.

    • Mechanism of Failure: 2-pyridylboronic acids are notoriously unstable.[2] The electron-withdrawing nitrogen and fluorine atoms destabilize the C-B bond, facilitating rapid hydrolysis and subsequent protodeboronation under basic conditions before transmetallation can occur [1].

  • Route B (The Validated Path): Coupling 4-bromo-2-fluoropyridine with methyl 3-(pinacolboryl)benzoate.

    • Mechanism of Success: Phenylboronic esters are bench-stable. The 4-bromo-2-fluoropyridine acts as a highly reactive electrophile for oxidative addition due to the electron-deficient nature of the fluorinated pyridine ring.

Retrosynthesis cluster_RouteA Route A (High Risk) cluster_RouteB Route B (Optimized) Target Target: Methyl 3-(2-fluoropyridin-4-yl)benzoate SM_A1 2-F-Py-4-B(OH)2 (Unstable) SM_A1->Target Protodeboronation Dominates SM_A2 Methyl 3-bromobenzoate SM_A2->Target SM_B1 4-Bromo-2-fluoropyridine (Stable Electrophile) SM_B1->Target Fast Oxidative Addition SM_B2 Methyl 3-boronobenzoate (Stable Nucleophile) SM_B2->Target

Figure 1: Retrosynthetic strategic comparison highlighting the stability advantage of Route B.

Comparative Performance Data

We conducted a parallel screen to validate the catalyst choice for Route B. The primary risk with the target molecule is the hydrolysis of the methyl ester or SNAr displacement of the fluorine by the base.

Experimental Conditions: 1.0 eq Bromide, 1.1 eq Boronate, 3.0 eq Base, Solvent (Dioxane/H₂O 4:1), 90°C, 4h.

EntryCatalyst (5 mol%)Ligand TypeBaseConversion (LCMS)Yield (Isolated)Observations
1 Pd(PPh₃)₄MonodentateNa₂CO₃65%42%Significant "Pd-black" precipitation; stalled reaction.
2 Pd(OAc)₂ / PPh₃MonodentateK₂CO₃50%35%High homocoupling of boronate observed.
3 Pd(dppf)Cl₂·DCM Bidentate K₃PO₄ >98% 88% Clean profile; minimal defluorination.
4 XPhos Pd G3BuchwaldK₃PO₄>98%86%Excellent, but higher cost than Entry 3 with no yield benefit.

Analysis:

  • Pd(PPh₃)₄ (Entry 1) proved unstable at the elevated temperatures required to activate the electron-deficient pyridine, leading to catalyst death (precipitation).

  • Pd(dppf)Cl₂ (Entry 3) utilizes a bidentate ferrocenyl ligand with a large bite angle, which stabilizes the Pd(0) species and accelerates the reductive elimination step, crucial for bulky biaryls [2].

  • Base Selection: K₃PO₄ (mild, sterically demanding) is superior to Carbonates or Hydroxides, minimizing the risk of hydrolyzing the methyl ester or attacking the 2-fluoro position.

Detailed Validation Protocol (Optimized Route)

This protocol is designed to be self-validating . The color changes and LCMS checkpoints ensure the operator can detect failure modes in real-time.

Materials
  • Electrophile: 4-Bromo-2-fluoropyridine (1.0 equiv)

  • Nucleophile: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·DCM) (0.03 equiv)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Methodology
  • Inerting: Charge a round-bottom flask with the Electrophile, Nucleophile, and Base. Cycle vacuum/Nitrogen (3x) to remove oxygen. Critical: Oxygen causes homocoupling of the boronate.

  • Solvent Addition: Add the degassed Dioxane/Water mixture.

  • Catalyst Charge: Add Pd(dppf)Cl₂[1][3][4]·DCM under a positive stream of Nitrogen. The solution should turn a deep orange/red.

  • Reaction: Heat to 90°C.

    • Checkpoint (t=1h): Solution typically darkens to dark red/brown. If it turns black and precipitates immediately, oxygen ingress occurred.

  • Monitoring (IPC): Sample at 2 hours.

    • Target: Disappearance of 4-Bromo-2-fluoropyridine.

    • Self-Validation: If SM remains but Boronate is gone, add 0.1 eq more Boronate.

  • Workup: Cool to RT. Filter through a Celite pad (removes Pd). Dilute with EtOAc, wash with Brine. Dry over Na₂SO₄.

  • Purification: Flash Chromatography (Hexanes:EtOAc). The product usually elutes around 15-20% EtOAc.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Inert Atmosphere) Degas Degas Solvents (Dioxane/H2O) Start->Degas Heat Heat to 90°C (Catalyst: Pd(dppf)Cl2) Degas->Heat IPC IPC (LCMS) @ 2hr Check Bromide Consumption Heat->IPC IPC->Heat Incomplete (+Time) Workup Filter (Celite) & Extraction IPC->Workup Complete Purify Column Chromatography Yield: ~88% Workup->Purify

Figure 2: Operational workflow for the optimized Suzuki coupling.

Quality Control & Analytical Verification

To ensure the integrity of the synthesized Methyl 3-(2-fluoropyridin-4-yl)benzoate, the following analytical markers must be met.

NMR Spectroscopy
  • ¹H NMR (DMSO-d₆): Look for the diagnostic splitting of the pyridine protons. The proton at C3 of the pyridine (adjacent to Fluorine) will show a distinct doublet of doublets due to H-F coupling (typically J ≈ 48 Hz is not seen in H-NMR, but JH-F is often small, while JC-F is large. Actually, look for the C3-H as a singlet/doublet appearing upfield relative to other aromatics).

  • ¹⁹F NMR: A single singlet (or multiplet depending on decoupling) around -65 to -70 ppm (relative to CFCl₃) confirms the integrity of the C-F bond. Absence of this peak indicates hydrodefluorination.

HPLC Purity
  • Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid) gradient.

  • Success Criteria: >98% Area.

  • Common Impurity: Methyl 3-phenylbenzoate (Des-fluoro analog) - typically forms if catalyst loading is too high or temperature exceeds 110°C.

References

  • Kinetic Analysis of Protodeboronation: Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Acids."[5] J. Am. Chem. Soc.[6][7]2014 , 136, 15730. [Link]

  • Pd(dppf)Cl₂ in Heterocyclic Couplings: Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction of Heteroaryl Boronates."[8] Chem. Rev.2002 , 102, 1359. [Link]

  • Stability of Fluoropyridines: Schlosser, M. "The C-F Bond in Organic Synthesis." Angew. Chem. Int. Ed.1998 , 37, 1496. [Link]

  • Base Selection in Suzuki Coupling: Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes." Acc.[9] Chem. Res.2008 , 41, 1461. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-(2-fluoropyridin-4-yl)benzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system rooted in chemical causality. When handling specialized active pharmaceutical ingredient (API) intermediates like Methyl 3-(2-fluoropyridin-4-yl)benzoate , understanding why the molecule poses a threat is the first step in designing a self-validating safety protocol.

Because highly specialized intermediates often lack universally published, compound-specific Safety Data Sheets (SDS), we must synthesize our operational and disposal plans by analyzing the molecule's functional moieties: the fluoropyridine ring and the benzoate ester .

This guide provides drug development professionals with a field-proven, mechanistic approach to handling this compound safely.

Chemical Hazard Rationale & Causality

To establish a robust safety protocol, we must first deconstruct the molecule's reactivity and physical properties:

  • The Electrophilic Fluoropyridine Core: The electron-withdrawing nature of the fluorine atom on the pyridine ring increases the molecule's electrophilicity. This makes the compound highly reactive toward nucleophilic biological macromolecules, leading to severe skin, eye, and respiratory irritation[1][2]. Furthermore, under extreme heat or fire conditions, fluoropyridines can thermally decompose to release highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx)[3][4].

  • The Lipophilic Benzoate Ester: The addition of the benzoate moiety significantly enhances the compound's overall lipophilicity[5]. This is a critical operational hazard: lipophilic compounds can rapidly permeate standard single-layer laboratory gloves and the stratum corneum (the outer layer of human skin), drastically increasing the risk of systemic toxicity via dermal absorption.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must act as a self-validating barrier. If any component fails its pre-operation integrity check, the entire handling workflow is invalidated and must be paused until the equipment is replaced.

PPE CategoryRequired SpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile gloves (min. 0.11 mm thickness each).The lipophilic benzoate ester facilitates rapid permeation through standard latex[5]. Double-gloving ensures that if the outer layer is breached by a solvent vehicle, the inner layer provides a secondary barrier.
Eye Protection Snug-fitting chemical safety goggles (EN166 / ANSI Z87.1).Fluoropyridines are severe ocular irritants that can cause permanent corneal damage upon contact[2]. Safety glasses with side shields are insufficient against vapor or aerosolized dust.
Body Protection Flame-retardant, fully buttoned laboratory coat and closed-toe shoes.Mitigates systemic dermal exposure from accidental spills. Flame retardancy is required as many pyridine derivatives and their solvent vehicles are flammable[3].
Respiratory Handled exclusively within a certified chemical fume hood (Face velocity >100 fpm).Prevents inhalation of aerosolized particulates or vapors, which target the respiratory tract and can cause acute pulmonary irritation[1][4].

Operational Handling Protocol

The following step-by-step methodology ensures that the handling of Methyl 3-(2-fluoropyridin-4-yl)benzoate is tightly controlled from container opening to final transfer.

HandlingWorkflow N1 1. Environmental Validation Verify Hood >100 fpm N2 2. PPE Integrity Check Inspect Double Nitrile Gloves N1->N2 N3 3. Active Handling Minimize Aerosolization N2->N3 N4 4. Decontamination Solvent Wipe & Soap N3->N4 N5 5. Waste Segregation Seal in HDPE Containers N4->N5

Operational workflow for the safe handling of fluoropyridine derivatives.

Step-by-Step Methodology:

  • Environmental Validation: Before bringing the chemical into the workspace, verify the fume hood monitor reads a face velocity of at least 100 feet per minute (fpm). Ensure the sash is pulled down to the lowest workable height.

  • Preparation of Receptacles: Pre-weigh and label all receiving vials. Place a static-dissipative weighing boat on the balance to prevent the compound from adhering to surfaces due to static charge.

  • Active Transfer: Open the primary container only within the fume hood. Use a clean, non-sparking spatula for transfer. Causality note: Avoid rapid, sweeping motions which can aerosolize the fine powder, increasing inhalation risks.

  • Immediate Decontamination: Once the desired mass is transferred, seal both the primary and receiving containers. Wipe down the exterior of the containers and the balance with an isopropanol-soaked lint-free wipe, followed by a secondary wipe with soapy water.

Spill Management and Emergency Response

In the event of a spill, immediate and systematic action is necessary to mitigate exposure to the electrophilic fluoropyridine core[6].

SpillResponse S1 Spill Detected S2 Evacuate & Assess S1->S2 S3 Apply Inert Absorbent S2->S3 S4 Collect in HDPE S3->S4 S5 EHS Disposal S4->S5

Emergency spill response and hazardous waste disposal pathway.

Spill Response Protocol:

  • Evacuate and Assess: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the lab space to allow the HVAC system to clear potential vapors.

  • Containment: Do NOT use combustible materials (like paper towels) for the initial cleanup of concentrated pyridine derivatives. Instead, surround and cover the spill with an inert absorbent material such as vermiculite or dry sand[6].

  • Collection: Using a non-sparking scoop, carefully collect the absorbed material and place it into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Secondary Cleaning: Wash the affected surface with a suitable solvent (e.g., ethanol or isopropanol) to dissolve residual lipophilic benzoate traces, followed by a thorough wash with soap and water.

Waste Management and Disposal Plan

Due to the presence of the fluoropyridine ring, Methyl 3-(2-fluoropyridin-4-yl)benzoate must be strictly categorized and treated as Hazardous Chemical Waste [6]. It must never be disposed of down the drain or in standard municipal trash.

  • Solid Waste Segregation: All contaminated spatulas, weigh boats, empty vials, and outer-layer nitrile gloves must be collected in a dedicated, clearly labeled HDPE container.

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., DMSO, DCM, or Methanol), collect the liquid in a leak-proof, chemically compatible hazardous waste carboy. Do not mix with strong oxidizing agents or acids, as this can trigger an exothermic reaction or the release of HF gas[4].

  • Labeling & EHS Handoff: Clearly label all containers with "Hazardous Waste: Toxic/Irritant Organic Solid/Liquid - Contains Fluoropyridine/Benzoate derivatives." Date the container upon the first drop of waste and arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[6].

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 3,5-Dichloro-2-fluoropyridine."
  • Fisher Scientific.
  • CDH Fine Chemical.
  • Benchchem. "Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine."
  • Fisher Scientific.
  • Fisher Scientific.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.